molecular formula C7H6O4S B046849 3-Formylbenzenesulfonic acid CAS No. 98-45-3

3-Formylbenzenesulfonic acid

Cat. No.: B046849
CAS No.: 98-45-3
M. Wt: 186.19 g/mol
InChI Key: MRXZEDMLQMDMGB-UHFFFAOYSA-N
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Description

3-Formylbenzenesulfonic acid is a high-purity, bifunctional organic building block of significant value in synthetic and materials chemistry. Its structure incorporates two highly reactive and orthogonal functional groups: an aldehyde (-CHO) and a sulfonic acid (-SO3H). The aldehyde moiety readily participates in condensation reactions, such as the formation of Schiff bases with primary amines, making it an excellent cross-linking agent for bioconjugation, polymer synthesis, and the fabrication of advanced materials like covalent organic frameworks (COFs) and hydrogels. Concurrently, the strongly acidic sulfonic acid group confers high water solubility and provides a handle for introducing sulfonate anions to enhance hydrophilicity or catalytic properties. This unique combination allows researchers to synthesize novel sulfonated ligands, dyes, and pharmaceutical intermediates. The compound's mechanism of action centers on its ability to act as an electrophile via its formyl group and an ion-exchange site or acid catalyst via its sulfonic acid group. As such, it finds specific research applications in developing heterogeneous acid catalysts, designing polyelectrolytes, and creating functional surfaces for sensor technology. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXZEDMLQMDMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018993
Record name 3-Formylbenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-45-3
Record name 3-Formylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Formylbenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FORMYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PB54HE80G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3-Formylbenzenesulfonic Acid from Benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonic acid, also known as m-sulfobenzaldehyde, is a bifunctional organic compound featuring both an aldehyde and a sulfonic acid group.[1] This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis. The aldehyde group facilitates reactions like condensation and Schiff base formation, while the highly acidic and water-soluble sulfonic acid group provides a site for ion exchange, catalysis, or enhanced hydrophilicity.[2] Consequently, it is utilized in the synthesis of dyes, sulfonated ligands, pharmaceutical intermediates, and advanced materials.[2][3]

The most conventional and well-documented route for its synthesis is the direct electrophilic aromatic sulfonation of benzaldehyde (B42025).[2] This guide provides an in-depth overview of this synthesis, including the reaction mechanism, a detailed experimental protocol, key reaction parameters, and data pertinent to its characterization.

Core Synthesis Pathway: Electrophilic Aromatic Sulfonation

The synthesis of this compound from benzaldehyde proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[4]

Reaction Mechanism

The sulfonation of benzaldehyde involves the following key steps:

  • Generation of the Electrophile: The reaction typically employs fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[5] SO₃, a potent electrophile, is the primary sulfonating agent. In the presence of the strong acid, it may also exist in its protonated form, ⁺SO₃H, which is an even stronger electrophile.[5][6]

  • Electrophilic Attack and Regioselectivity: The π-electron system of the benzaldehyde ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃.[2] The aldehyde group (-CHO) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. It directs incoming electrophiles to the meta position. This is because the resonance structures of the carbocation intermediate (the sigma complex) show that attack at the ortho and para positions would place a destabilizing positive charge adjacent to the positively polarized carbon of the aldehyde group. The meta attack avoids this unfavorable arrangement, leading to the formation of this compound as the major product.[7]

  • Rearomatization: A weak base, such as HSO₄⁻ or H₂O, removes a proton from the carbon atom bearing the new -SO₃H group, restoring the aromaticity of the ring and yielding the final product.

The overall reaction is: C₆H₅CHO + SO₃ (in H₂SO₄) → 3-(SO₃H)C₆H₄CHO

It is important to note that sulfonation is a reversible reaction.[4][5][8] The use of concentrated or fuming sulfuric acid drives the equilibrium towards the sulfonated product. Conversely, heating the sulfonic acid in dilute aqueous acid can reverse the reaction, a process known as desulfonation.[5][8]

Mandatory Visualization: Reaction Mechanism

workflow Experimental Workflow start Start: Reagents & Glassware setup 1. Charge Oleum Cool to 0-5 °C start->setup addition 2. Add Benzaldehyde (Slowly, < 10 °C) setup->addition reaction 3. Stir (Cold then RT) addition->reaction quench 4. Quench on Ice (Caution: Exothermic!) reaction->quench isolate 5. Isolate Product ('Salting Out' with NaCl) quench->isolate filter 6. Vacuum Filtration isolate->filter purify 7. Recrystallization filter->purify dry 8. Vacuum Drying purify->dry end End: Pure Product dry->end

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonic acid (CAS No. 98-45-3), also known as m-sulfobenzaldehyde, is a bifunctional aromatic organic compound of significant interest in various fields of chemical research and development.[1] Its structure, featuring both a reactive aldehyde group and a strongly acidic sulfonic acid moiety, imparts a unique combination of properties that make it a versatile building block in organic synthesis and materials science. This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols and visual representations of its chemical behavior and analytical workflow.

Core Physicochemical Properties

The distinct functional groups of this compound govern its physical and chemical characteristics. The sulfonic acid group confers high polarity and acidity, leading to excellent water solubility, while the aldehyde group provides a site for a variety of chemical transformations.

Table 1: General and Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₆O₄SPubChem[1]
Molecular Weight 186.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 98-45-3PubChem[1]
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)O)C=OPubChem[1]
InChI Key MRXZEDMLQMDMGB-UHFFFAOYSA-NPubChem[1]
XLogP3-AA 0.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Solubility

Due to the presence of the highly polar sulfonic acid group, this compound exhibits high solubility in water.[2] It is also soluble in other polar organic solvents. The solubility is pH-dependent and increases in alkaline solutions due to the deprotonation of the sulfonic acid group.

Acidity
Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region (typically around 10 ppm). The aromatic protons will exhibit a complex splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring.

  • ¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon atom attached to the sulfonic acid group.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the sulfonic acid, the S=O stretches, the C=O stretch of the aldehyde, and the C-H stretches of the aromatic ring.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for specific laboratory conditions.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for the quantitative determination of the solubility of this compound in water at a given temperature.

  • Materials: this compound, distilled or deionized water, a thermostatically controlled shaker or water bath, analytical balance, volumetric flasks, centrifuge, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

  • Procedure:

    • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water in several sealed containers.

    • Equilibrate the solutions at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solutions to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant from each container. To remove any suspended solid particles, centrifuge the aliquots.

    • Accurately dilute the aliquots with water to a concentration suitable for the chosen analytical method.

    • Quantify the concentration of this compound in the diluted solutions using a pre-calibrated analytical instrument.

    • Calculate the solubility in units such as g/100 mL or mol/L.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring the change in UV absorbance as a function of pH.

  • Materials: this compound, a series of buffer solutions with known pH values spanning the expected pKa range, a UV-Vis spectrophotometer, quartz cuvettes, and a calibrated pH meter.

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in water.

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

    • Measure the UV-Vis spectrum of each sample over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

    • Measure the absorbance of each sample at this chosen wavelength.

    • Plot the measured absorbance versus the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the chemistry and analysis of this compound.

cluster_reactivity Chemical Reactivity of this compound cluster_aldehyde Aldehyde Group Reactions cluster_sulfonic Sulfonic Acid Group Reactions 3-FBSA This compound Oxidation Oxidation 3-FBSA->Oxidation [O] Reduction Reduction 3-FBSA->Reduction [H] Condensation Condensation 3-FBSA->Condensation e.g., with amines Acid-Base Acid-Base Reaction 3-FBSA->Acid-Base with base Esterification Sulfonate Esterification 3-FBSA->Esterification with alcohol

Caption: Chemical reactivity pathways of this compound.

cluster_workflow Workflow for Physicochemical Characterization cluster_structure_methods Structural Analysis Methods cluster_property_methods Property Determination Methods Sample This compound Sample Purity Purity Assessment (e.g., HPLC, Titration) Sample->Purity Structure Structural Elucidation Purity->Structure Properties Physicochemical Property Determination Purity->Properties NMR NMR (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Solubility Solubility Assay Properties->Solubility pKa pKa Determination Properties->pKa MeltingPoint Melting Point Properties->MeltingPoint Data Data Analysis and Reporting NMR->Data IR->Data MS->Data Solubility->Data pKa->Data MeltingPoint->Data

Caption: General workflow for physicochemical characterization.

References

3-Formylbenzenesulfonic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity and Structure

This compound, also known as m-formylbenzenesulfonic acid or 3-sulfobenzaldehyde, is an aromatic compound featuring both a formyl (-CHO) and a sulfonic acid (-SO3H) group attached to a benzene (B151609) ring at the meta position.[1][2][3] This unique structure confers dual reactivity, making it a valuable building block in organic synthesis.[4]

  • CAS Number : 98-45-3[1][2][3][4][5][6]

  • Molecular Formula : C₇H₆O₄S[1][2][4][5]

  • IUPAC Name : this compound[3][4]

  • Synonyms : 3-Sulfobenzaldehyde, Benzaldehyde-3-sulfonic acid, m-Formylbenzenesulfonic acid[1][2][3]

The structure incorporates a highly reactive aldehyde group, which can participate in reactions like the formation of Schiff bases, and a strongly acidic sulfonic acid group that enhances water solubility.[4]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Computational Data

The key properties of this compound are summarized in the table below. This data is essential for designing experimental conditions and predicting its behavior in various chemical systems.

PropertyValueReference
Molecular Weight186.19 g/mol [1][4][5]
Canonical SMILESC1=CC(=CC(=C1)S(=O)(=O)O)C=O[3][4][5]
InChI KeyMRXZEDMLQMDMGB-UHFFFAOYSA-N[3][4]
Topological Polar Surface Area (TPSA)71.44 Ų[5]
logP0.7458[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors3[5]
Rotatable Bonds2[5]
Purity≥95%[5]
StorageSealed in dry, 2-8°C[5]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the electrophilic aromatic sulfonation of benzaldehyde (B42025).[4] Alternative methods include the oxidation of related precursors.[4]

Electrophilic Aromatic Sulfonation of Benzaldehyde

This traditional method involves the reaction of benzaldehyde with a sulfonating agent, such as fuming sulfuric acid (oleum).[4]

Experimental Protocol:

  • Reaction Setup : A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is placed in an ice bath to maintain a low temperature.

  • Reagents : Benzaldehyde is the substrate, and fuming sulfuric acid (e.g., 20% oleum) serves as the sulfonating agent.[4]

  • Procedure :

    • Benzaldehyde is added to the reaction vessel.

    • Fuming sulfuric acid is added dropwise to the benzaldehyde while maintaining the reaction temperature between 0°C and 20°C.[4] This temperature control is critical to prevent side reactions like the oxidation of the aldehyde group.[4]

    • A molar ratio of approximately 1:1.2 (benzaldehyde to oleum) is often used to ensure the reaction proceeds to completion.[4]

  • Quenching and Isolation : After the addition is complete, the reaction mixture is stirred for a specified period. The mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the product.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Start: Reagents reagents Benzaldehyde + Fuming Sulfuric Acid start->reagents reaction Reaction Vessel (0-20°C) reagents->reaction stirring Stirring reaction->stirring quenching Quenching (Ice Bath) stirring->quenching isolation Isolation/ Filtration quenching->isolation purification Purification (Recrystallization) isolation->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in various chemical transformations and applications.

Key Chemical Reactions
  • Oxidation : The formyl group can be oxidized to a carboxylic acid, yielding 3-carboxybenzenesulfonic acid.[7]

  • Reduction : The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.[7]

  • Condensation Reactions : The aldehyde moiety readily reacts with primary amines to form Schiff bases, making it useful as a cross-linking agent.[4]

Applications in Research and Development

This compound and its derivatives are utilized in several areas of research and industry:

  • Organic Synthesis : It serves as a crucial intermediate for the synthesis of pharmaceuticals, dyes, and agrochemicals.[4][7] For instance, it is used in the synthesis of N-substituted-1H-benzimidazole-5(6)-sulfonamides.[1]

  • Materials Science : Its structure is valuable for developing advanced materials such as polymers, resins, and covalent organic frameworks (COFs).[4][7]

  • Catalysis : The sulfonic acid group allows it to function as an acid catalyst, particularly in heterogeneous catalysis.[4]

  • Bioconjugation : The reactivity of the aldehyde group is exploited for cross-linking and bioconjugation applications.[4]

Safety and Handling

For research use only. Not for human or veterinary use.[4] It is advisable to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Solubility Landscape of 3-Formylbenzenesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Formylbenzenesulfonic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for its solubility, qualitative observations from existing literature, and a detailed experimental protocol for quantitative determination. The limited availability of specific quantitative public data underscores the importance of the standardized experimental approach detailed herein.

Understanding the Solubility Profile of this compound

This compound (also known as 3-sulfobenzaldehyde) is a bifunctional organic compound featuring a polar sulfonic acid group (-SO₃H) and a moderately polar formyl group (-CHO) attached to an aromatic benzene (B151609) ring.[1] This unique structure governs its solubility behavior, which can be summarized by the "like dissolves like" principle.[2][3] The highly polar sulfonic acid group imparts significant water solubility.[1][4][5] Its interaction with organic solvents is dictated by the overall polarity of the solvent and its ability to engage in hydrogen bonding.

Qualitative Solubility Summary

While specific quantitative data is scarce in publicly available literature, a qualitative understanding of this compound's solubility can be inferred.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)HighThe sulfonic acid and formyl groups can form strong hydrogen bonds with these solvents. The high polarity of the solvents effectively solvates the polar functional groups.[4]
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))Moderate to HighThese solvents are highly polar and can interact with the polar groups of the molecule, though they cannot act as hydrogen bond donors.
Less Polar Solvents (e.g., Acetone, Ethyl Acetate)Low to ModerateThese solvents have intermediate polarity and may show some interaction with the formyl group, but are less effective at solvating the highly polar sulfonic acid group.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)Very Low / InsolubleThe large difference in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation.

This table is based on chemical principles and qualitative statements found in the literature. Experimental verification is required for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

    • Glass vials or flasks with airtight seals

    • Magnetic stirrers and stir bars (optional)

    • Syringe filters (e.g., 0.45 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a titrator)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample to a suitable concentration with the appropriate mobile phase (for HPLC) or titration solvent.

  • Quantification of Solute Concentration:

    • Using HPLC:

      • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

      • Prepare a series of calibration standards of known concentrations.

      • Inject the prepared samples and calibration standards into the HPLC system.

      • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

    • Using Titration:

      • For acidic solutes like this compound, a simple acid-base titration can be employed.

      • Titrate the diluted sample with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.

      • Calculate the concentration of the acid from the volume of titrant used.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = (C × V_flask × DF) / V_sample Where:

      • C = Concentration of the diluted sample determined by HPLC or titration (e.g., in mg/mL)

      • V_flask = Volume of the volumetric flask used for dilution (in mL)

      • DF = Dilution factor (if any)

      • V_sample = Volume of the supernatant collected (in mL)

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Visualizing the Process and Principles

To further clarify the experimental and theoretical aspects, the following diagrams are provided.

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Excess Solute + Solvent B Equilibration in Thermostatic Shaker A->B C Sedimentation B->C D Withdraw Supernatant C->D E Syringe Filtration D->E F Dilution E->F G Quantification (HPLC or Titration) F->G H Calculate Solubility G->H

Experimental workflow for solubility determination.

G cluster_solvents Solvent Interaction ('Like Dissolves Like') substance This compound Aromatic Ring (Nonpolar) Formyl Group (Polar) Sulfonic Acid Group (Highly Polar) polar Polar Solvents (e.g., Water, Methanol) substance:f2->polar Strong Interaction (High Solubility) substance:f1->polar Moderate Interaction nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) substance:f0->nonpolar Weak Interaction (Low Solubility)

Influence of functional groups on solubility.

Conclusion

References

Spectroscopic Characterization of m-Formylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Formylbenzenesulfonic acid (CAS 98-45-3), also known as 3-sulfobenzaldehyde, is a bifunctional organic compound featuring both a reactive aldehyde group and a strongly acidic sulfonic acid moiety on a benzene (B151609) ring.[1][2] This unique combination of functional groups makes it a valuable building block in various chemical syntheses, including the preparation of dyes, pharmaceutical intermediates, and N-substituted-1H-benzimidazole-5(6)-sulfonamides with potential antibacterial activity.[2][3] Its structure also lends itself to applications in materials science, such as the development of polymers and resins.[4] A thorough spectroscopic characterization is essential for confirming the structure, assessing the purity, and understanding the chemical behavior of this compound. This guide provides a detailed overview of the spectroscopic properties of m-formylbenzenesulfonic acid and outlines the experimental protocols for its characterization.

Molecular Structure and Properties

  • Molecular Formula: C₇H₆O₄S[1]

  • Molecular Weight: 186.19 g/mol [1]

  • IUPAC Name: 3-formylbenzenesulfonic acid[5]

  • Synonyms: m-Sulfobenzaldehyde, Benzaldehyde-3-sulfonic acid[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of m-formylbenzenesulfonic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde and aromatic protons. The electron-withdrawing nature of both the formyl and sulfonic acid groups significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield compared to unsubstituted benzene.[3] The aldehyde proton is highly deshielded and appears at a characteristic low-field position.[3]

Table 1: Predicted ¹H NMR Spectral Data for m-Formylbenzenesulfonic Acid [3]

Proton DesignationPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H9.5 - 10.5Singlet
Aromatic-H7.5 - 8.5Multiplet

Note: Data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for m-Formylbenzenesulfonic Acid [3]

Carbon DesignationPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 200
Aromatic C-SO₃H145 - 155
Aromatic C-CHO135 - 145
Aromatic C-H125 - 140

Note: Data is predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of m-formylbenzenesulfonic acid is expected to show characteristic absorption bands for the O-H, C=O, S=O, and C-S bonds, as well as aromatic C-H and C=C vibrations.

Table 3: Expected Characteristic IR Absorption Bands for m-Formylbenzenesulfonic Acid

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Sulfonic AcidO-H stretch (broad)3200 - 2500
AromaticC-H stretch3100 - 3000
AldehydeC-H stretch2850 - 2750
AldehydeC=O stretch1710 - 1680
AromaticC=C stretch1600 - 1450
Sulfonic AcidS=O stretch1250 - 1160 and 1080 - 1010
Sulfonic AcidS-O stretch700 - 600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For m-formylbenzenesulfonic acid, electrospray ionization (ESI) in negative ion mode is a suitable technique. The molecular ion peak ([M-H]⁻) would be expected at an m/z corresponding to the loss of a proton from the sulfonic acid group.

Table 4: Expected Mass Spectrometry Data for m-Formylbenzenesulfonic Acid

IonExpected m/z
[M-H]⁻185.00
[M-H-SO₃]⁻105.03

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of m-formylbenzenesulfonic acid.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with deuterium (B1214612) in D₂O.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.

  • Mass Spectrometry: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system for electrospray ionization, such as a mixture of water and acetonitrile (B52724) or methanol.

Instrumentation and Data Acquisition

NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy (FTIR)

  • Instrument: A Fourier-transform infrared spectrometer.

  • ATR Method:

    • Record a background spectrum of the clean ATR crystal.

    • Place the solid sample on the crystal and apply pressure.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • KBr Pellet Method:

    • Record a background spectrum of a pure KBr pellet.

    • Replace with the sample-containing KBr pellet and record the spectrum.

Mass Spectrometry (ESI-MS)

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Negative Ion Mode:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Apply a capillary voltage of -2.5 to -4.0 kV.

    • Set the drying gas temperature to 200-350 °C and the nebulizer gas pressure as per instrument recommendations.

    • Acquire mass spectra over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) on the precursor ion ([M-H]⁻).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample m-Formylbenzenesulfonic Acid Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (ESI-MS) Prep_MS->MS Process_NMR Process Spectra & Assign Peaks NMR->Process_NMR Process_IR Identify Functional Group Absorptions IR->Process_IR Process_MS Determine Molecular Weight & Fragmentation MS->Process_MS Final_Characterization Complete Spectroscopic Characterization Process_NMR->Final_Characterization Process_IR->Final_Characterization Process_MS->Final_Characterization

Caption: Experimental workflow for the spectroscopic characterization.

logical_relationship Compound m-Formylbenzenesulfonic Acid (C₇H₆O₄S) NMR NMR (¹H, ¹³C) Compound->NMR probes IR FTIR Compound->IR probes MS Mass Spec. Compound->MS probes Structure Carbon-Hydrogen Framework NMR->Structure reveals Func_Groups Functional Groups (-CHO, -SO₃H) IR->Func_Groups identifies Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight determines

Caption: Logical relationship of spectroscopic techniques and obtained information.

References

electrophilic aromatic sulfonation of benzaldehyde mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Sulfonation of Benzaldehyde (B42025)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the electrophilic aromatic sulfonation of benzaldehyde, a classic example of electrophilic substitution on a deactivated aromatic ring. The guide details the reaction mechanism, general experimental protocols, and the chemical principles governing the reaction's regioselectivity.

Core Concepts and Mechanism

Electrophilic aromatic substitution (SEAr) is a pivotal reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The aldehyde group (-CHO) of benzaldehyde significantly influences this reaction. It is a deactivating group, meaning it withdraws electron density from the benzene (B151609) ring, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene itself.

Furthermore, the aldehyde group is a meta-director. This directing effect stems from the resonance structures of the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. When the electrophile attacks the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing aldehyde group. This is a highly unstable and energetically unfavorable arrangement. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the carbonyl carbon, leading to a more stable intermediate. Consequently, the primary product of the electrophilic aromatic sulfonation of benzaldehyde is m-benzaldehydesulfonic acid (3-formylbenzenesulfonic acid).[1][2]

The sulfonation of benzaldehyde typically employs fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[1] SO₃ is a potent electrophile due to the highly polarized S=O bonds. The reaction proceeds through the following key steps:

  • Electrophile Attack: The π-electron system of the benzaldehyde ring attacks the electrophilic sulfur atom of sulfur trioxide (SO₃).

  • Sigma Complex Formation: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the -SO₃ group.

  • Restoration of Aromaticity: The removal of the proton restores the aromatic π-system, yielding the final product, m-benzaldehydesulfonic acid.

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. The reverse reaction, desulfonation, can be achieved by heating the sulfonic acid in dilute aqueous acid.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the sulfonation of benzaldehyde.

G cluster_mech Reaction Mechanism benzaldehyde Benzaldehyde sigma_complex Sigma Complex (Arenium Ion) benzaldehyde->sigma_complex π-attack on electrophile so3 + SO₃ (from H₂SO₄/SO₃) so3->sigma_complex product m-Benzaldehydesulfonic Acid sigma_complex->product Deprotonation hso4 + HSO₄⁻ h2so4 + H₂SO₄

Caption: The electrophilic aromatic sulfonation mechanism of benzaldehyde.

G start Start: Reagents reagents Charge flask with Benzaldehyde and Fuming Sulfuric Acid (Oleum) (Controlled addition, cooling) start->reagents reaction Heat reaction mixture (e.g., 80-90°C) with stirring for several hours reagents->reaction workup Quench reaction by pouring onto crushed ice reaction->workup isolation Isolate product via filtration or extraction workup->isolation purification Purify crude product (e.g., Recrystallization) isolation->purification analysis Analyze final product (e.g., MP, NMR, IR) purification->analysis end End: Purified Product analysis->end

Caption: A generalized experimental workflow for the sulfonation of benzaldehyde.

Quantitative Data

Specific, comparative quantitative data for the sulfonation of benzaldehyde is not extensively available in the surveyed literature. The reaction is well-established, but detailed kinetic and yield optimization studies are not commonly cited. However, based on procedures for analogous compounds, such as 4-chlorobenzaldehyde, the reaction conditions can be summarized as follows. It is critical to control the temperature, as higher temperatures can lead to the oxidation of the aldehyde group.

ParameterConditionNotes
Substrate Benzaldehyde---
Sulfonating Agent Fuming Sulfuric Acid (Oleum)Provides a high concentration of the SO₃ electrophile.
Temperature 0 - 90°CLower temperatures (e.g., 0-20°C) may be used to minimize side reactions like oxidation. Higher temperatures (e.g., 80-90°C) increase the reaction rate but risk side product formation.
Reaction Time Several hours (e.g., 3-5 hours)Reaction progress should be monitored (e.g., by TLC if a suitable method is developed).
Major Product m-Benzaldehydesulfonic AcidThe aldehyde group is a meta-director.
Typical Yield Moderate to GoodYields are highly dependent on specific reaction conditions, particularly temperature control and reaction time.

Experimental Protocols

The following is a representative, generalized protocol for the laboratory-scale synthesis of m-benzaldehydesulfonic acid.

Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, and performed in a well-ventilated fume hood. Fuming sulfuric acid is extremely corrosive and reacts violently with water.

Materials:

  • Benzaldehyde

  • Fuming sulfuric acid (e.g., 20% SO₃)

  • Crushed ice

  • Deionized water

  • Sodium chloride (for salting out, if necessary)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Condenser (optional, for moisture protection)

  • Beaker for quenching

  • Büchner funnel and vacuum flask for filtration

Procedure:

  • Reaction Setup: Place a known quantity of fuming sulfuric acid into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath to 0-5°C.

  • Substrate Addition: Slowly add benzaldehyde dropwise to the cold, stirring fuming sulfuric acid via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the low temperature during this exothermic addition to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to the desired temperature (e.g., 80-85°C) using a heating mantle. Maintain this temperature with constant stirring for 3-5 hours.

  • Quenching: After the reaction period, cool the mixture back to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Cautiously and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be done carefully in a fume hood.

  • Isolation: The product, m-benzaldehydesulfonic acid, may precipitate from the cold aqueous solution. If precipitation is slow or incomplete, the solution can be "salted out" by adding sodium chloride to decrease the solubility of the sulfonic acid. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as a minimal amount of hot water or aqueous ethanol.

  • Drying and Analysis: Dry the purified crystals, determine the yield, and confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

References

An In-depth Technical Guide to the Stability and Storage of 3-Sulfobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Sulfobenzaldehyde (also known as 3-formylbenzenesulfonic acid). Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in applications such as the synthesis of novel compounds and drug development. This document outlines the known stability characteristics, recommended storage and handling procedures, and general protocols for assessing the stability of aromatic aldehydes and sulfonic acids.

Core Stability Profile

3-Sulfobenzaldehyde is a bifunctional organic molecule containing both a reactive aldehyde group and a strongly acidic sulfonic acid group. Its stability is influenced by environmental factors such as temperature, light, air, and moisture. While specific, in-depth stability studies on 3-Sulfobenzaldehyde are not extensively published, its stability can be inferred from the general behavior of aromatic sulfonic acids and benzaldehydes.

Key Stability Considerations:

  • Hygroscopicity: 3-Sulfobenzaldehyde is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can affect its physical state and may potentially lead to hydrolytic degradation over time.

  • Sensitivity to Air and Light: As with many aldehydes, there is a potential for oxidation when exposed to air, which could convert the aldehyde group to a carboxylic acid (3-sulfobenzoic acid). Exposure to light may also catalyze degradation.

  • Thermal Stability: Aromatic sulfonic acids generally exhibit good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of 3-Sulfobenzaldehyde. The following are best-practice recommendations based on supplier safety data sheets and general chemical principles.

Storage Conditions

To ensure the long-term integrity of 3-Sulfobenzaldehyde, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protection from light and air is crucial.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes degradation kinetics.
Alternative: Room TemperatureAcceptable for short-term storage if cool and dry.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation of the aldehyde group.
Light Store in an amber or opaque containerProtects from light-induced degradation.
Moisture Tightly sealed container with desiccantPrevents absorption of moisture due to hygroscopicity.
Handling Procedures

Standard laboratory safety protocols should be followed when handling 3-Sulfobenzaldehyde. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Potential Degradation Pathways

While specific degradation products for 3-Sulfobenzaldehyde are not extensively documented in the public domain, potential degradation pathways can be predicted based on its functional groups.

cluster_main Potential Degradation of 3-Sulfobenzaldehyde cluster_degradation Degradation Products 3-Sulfobenzaldehyde 3-Sulfobenzaldehyde C₇H₆O₄S 3-Sulfobenzoic_acid 3-Sulfobenzoic acid C₇H₆O₅S 3-Sulfobenzaldehyde->3-Sulfobenzoic_acid Oxidation (O₂) Other_products Other Products (e.g., polymerization) 3-Sulfobenzaldehyde->Other_products Light/Heat

Caption: Predicted degradation pathways for 3-Sulfobenzaldehyde.

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies, a forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method. The following outlines a general approach based on ICH guidelines.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict its degradation profile.

1. Hydrolytic Degradation:

  • Protocol: Dissolve 3-Sulfobenzaldehyde in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) solutions.

  • Conditions: Heat the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours).

  • Analysis: Analyze the samples at various time points by a suitable analytical method, such as HPLC.

2. Oxidative Degradation:

  • Protocol: Dissolve 3-Sulfobenzaldehyde in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Conditions: Store the solution at room temperature for a specified period.

  • Analysis: Monitor the degradation by HPLC.

3. Photolytic Degradation:

  • Protocol: Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., according to ICH Q1B guidelines).

  • Conditions: Include a dark control to differentiate between light-induced and thermal degradation.

  • Analysis: Analyze the exposed and control samples.

4. Thermal Degradation:

  • Protocol: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated storage temperature).

  • Conditions: Store for a defined period.

  • Analysis: Assess for any degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

General HPLC Method Parameters:

  • Column: A reversed-phase column (e.g., C18) is typically suitable for separating aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where 3-Sulfobenzaldehyde and its potential degradation products have significant absorbance.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

cluster_workflow Stability Testing Workflow start Obtain 3-Sulfobenzaldehyde Sample forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev validation Validate Analytical Method (ICH Guidelines) method_dev->validation stability_study Conduct Long-Term and Accelerated Stability Studies validation->stability_study analysis Analyze Samples at Specified Time Points stability_study->analysis data_eval Evaluate Data and Determine Shelf-Life analysis->data_eval end Establish Storage Conditions and Retest Period data_eval->end

Caption: General workflow for assessing the stability of a chemical compound.

Conclusion

While specific quantitative stability data for 3-Sulfobenzaldehyde is limited in publicly available literature, a conservative approach to its storage and handling is recommended to ensure its integrity. Storing the compound in a cool, dry, dark, and inert environment will minimize the risk of degradation. For applications requiring a comprehensive understanding of its stability, conducting forced degradation studies and developing a validated stability-indicating analytical method are essential steps. This will provide valuable insights into its degradation pathways and help establish appropriate storage conditions and shelf-life for its intended use.

Navigating the Ambiguities: A Technical Guide to the Hazards and Safety Precautions for 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzenesulfonic acid (CAS No. 98-45-3) is a bifunctional organic compound utilized as a building block in the synthesis of pharmaceuticals, dyes, and other advanced materials.[1] Its dual reactivity, stemming from the aldehyde and sulfonic acid moieties, makes it a valuable reagent. However, a comprehensive understanding of its hazard profile is paramount for safe handling and use in research and development. This technical guide provides an in-depth analysis of the known hazards associated with this compound, addressing the conflicting information present in publicly available Safety Data Sheets (SDS). It offers a structured overview of safety precautions, handling procedures, and emergency responses. Furthermore, this guide details the standard experimental protocols for hazard determination and presents a logical workflow for risk assessment in the face of inconsistent safety data.

Hazard Identification and Classification

A critical challenge in assessing the risk profile of this compound is the inconsistent hazard classification across various suppliers and regulatory documents. While some sources classify the compound as non-hazardous, others indicate significant risks, including skin corrosion/irritation, serious eye damage/irritation, and potential respiratory irritation.[2][3][4] The sodium salt of the acid is also variably classified. This discrepancy underscores the importance of a conservative approach to safety.

GHS Hazard Classification Summary

The following table summarizes the range of GHS classifications that have been applied to this compound and its related forms. Researchers should be prepared to handle the substance under the most stringent of these classifications as a precautionary measure.

Hazard ClassificationHazard StatementPictogram
Most Stringent Classification Found
Skin Corrosion/Irritation, Category 1B/1CH314: Causes severe skin burns and eye damage.[5]
alt text
Serious Eye Damage/Eye Irritation, Category 1H318: Causes serious eye damage.[5]
alt text
Acute Toxicity, Oral, Category 4H302: Harmful if swallowed.[5]
alt text
Less Severe Classifications Found
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.[4]
alt text
Serious Eye Damage/Eye Irritation, Category 2AH319: Causes serious eye irritation.[4]
alt text
Specific target organ toxicity — Single exposure, Category 3H335: May cause respiratory irritation.[4]
alt text
Minimal Classification Found
Not a hazardous substance or mixtureNoneNone

Note: The table reflects a compilation of data from multiple sources, which exhibit significant variation.

Toxicological Data

Acute Toxicity

No definitive LD50 or LC50 data for this compound has been identified. However, for the structurally related compound, benzenesulfonic acid (CAS No. 98-11-3), the following data is available and may serve as a cautious reference point:

CompoundRouteSpeciesValue
Benzenesulfonic AcidOralRatLD50: 1175 mg/kg

Disclaimer: This data is for a related compound and should be interpreted with caution as a potential indicator of toxicity.

Skin and Eye Irritation

The conflicting classifications suggest that this compound has the potential to be a skin and eye irritant, and in some cases, corrosive.[4][5] The acidic nature of the sulfonic acid group is a likely contributor to these effects. Without specific study data, it is prudent to assume the compound is, at a minimum, a moderate irritant.

Experimental Protocols for Hazard Determination

The hazard classifications assigned to chemical substances are typically determined through standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific reports for this compound are not available, the following protocols describe the standard procedures used to assess skin and eye irritation.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (In Vivo)

This guideline outlines the procedure for assessing the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage using laboratory animals, typically albino rabbits.[1]

Methodology:

  • Animal Preparation: A day before the test, the fur on the dorsal area of the animal is clipped.[3]

  • Substance Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[3]

  • Exposure: A tiered exposure strategy is often used to minimize animal distress. The patch may be removed after 3 minutes, 1 hour, and 4 hours to observe for corrosive effects.[3]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[2]

  • Scoring: The severity of the skin reactions is graded according to a standardized scoring system. The scores are used to classify the substance as corrosive, irritant, or non-irritant.[3]

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

As part of the global effort to reduce animal testing, in vitro methods are increasingly used. This guideline provides a non-animal alternative for assessing skin irritation.[6][7]

Methodology:

  • Test System: The test uses commercially available Reconstructed Human Epidermis (RhE) models, which are three-dimensional structures of human-derived epidermal keratinocytes that mimic the properties of the upper layers of human skin.[8]

  • Substance Application: The test chemical is applied topically to the surface of the RhE tissue.[8]

  • Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the substance is rinsed off, and the tissues are incubated for a recovery period (e.g., 42 hours).[8]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the vital dye MTT is converted by the metabolic activity of viable cells into a blue formazan (B1609692) salt, which is then extracted and quantified.[8]

  • Classification: The viability of the treated tissues is compared to that of negative controls. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[7][8]

Safe Handling and Storage

Given the potential hazards, stringent safety protocols should be implemented when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[5]

  • Respiratory Protection: If handling the solid form where dust may be generated, use a NIOSH-approved particulate respirator. Work in a well-ventilated area, preferably a chemical fume hood.[5]

Handling
  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid breathing dust.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • The material may be hygroscopic; store under an inert atmosphere if necessary.[5]

  • Keep away from incompatible materials such as oxidizing agents.[3]

First-Aid Measures

In case of exposure, immediate action is crucial.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Logical Workflow for Hazard Assessment

The conflicting safety information for this compound necessitates a structured approach to risk assessment. The following diagram illustrates a recommended workflow for researchers.

Hazard_Assessment_Workflow A Start: Obtain this compound B Review Supplier's Safety Data Sheet (SDS) A->B C Does SDS indicate 'Hazardous'? B->C D Cross-reference with other reputable sources (e.g., PubChem, other supplier SDSs) C->D Yes G Follow standard precautions for non-hazardous chemicals C->G No E Is there conflicting hazard information? D->E F Adopt the MOST STRINGENT hazard classification and precautions (e.g., assume corrosive) E->F Yes H Implement full PPE: - Chemical goggles & face shield - Impervious gloves - Lab coat E->H No (Consistent Classification) F->H K Proceed with experiment using enhanced safety measures G->K I Work in a controlled environment (e.g., chemical fume hood) H->I J Prepare for emergency response based on the highest-risk scenario (e.g., corrosive burns) I->J J->K L Re-evaluate if new information becomes available K->L

Caption: Workflow for assessing hazards of chemicals with conflicting safety data.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₆O₄S[9]
Molecular Weight 186.19 g/mol [9]
CAS Number 98-45-3[9]
Appearance Solid
IUPAC Name This compound[9]

Conclusion

While this compound is a valuable reagent in chemical synthesis, the inconsistencies in its reported hazard profile demand a cautious and well-informed approach to its handling. Researchers, scientists, and drug development professionals must prioritize safety by adhering to the most stringent available safety precautions. This includes the use of comprehensive personal protective equipment, handling within a controlled environment, and being prepared for the most severe potential health effects. The absence of detailed, publicly available toxicological studies highlights the need for users to treat this and other research chemicals with a high degree of care, relying on established best practices and a conservative interpretation of available data.

References

An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formylbenzenesulfonic acid sodium salt, a bifunctional organic compound with significant potential in various scientific and industrial applications, including pharmaceutical development. This document details its chemical and physical properties, outlines key synthetic routes with representative experimental protocols, and discusses its reactivity. The information is presented to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound sodium salt, also known as sodium 3-sulfobenzaldehyde, is an aromatic organic compound featuring both a formyl (-CHO) and a sulfonate (-SO₃Na) group attached to a benzene (B151609) ring at the meta position. This unique substitution pattern imparts a combination of reactivity and aqueous solubility, making it a versatile building block in organic synthesis. The aldehyde functionality allows for a wide range of chemical transformations, such as the formation of Schiff bases, while the sulfonate group enhances water solubility, a desirable property in many pharmaceutical and biological applications.

Chemical and Physical Properties

The properties of this compound sodium salt are summarized in the table below. The data presented is primarily based on computational predictions available in public chemical databases.[1][2]

PropertyValueReference
Molecular Formula C₇H₅NaO₄S[2]
Molecular Weight 208.17 g/mol [1][2]
Exact Mass 207.980624 g/mol [2]
Appearance White to off-white solid (predicted)
Solubility Soluble in water[3]
IUPAC Name sodium 3-formylbenzenesulfonate[1][2]
CAS Number 5330-48-3[2][4]
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+][2]
InChI Key AFIUOLGCFDPAKN-UHFFFAOYSA-M[2]

Synthesis of this compound Sodium Salt

Several synthetic routes to this compound sodium salt have been reported in the literature, primarily focusing on three main strategies: electrophilic aromatic sulfonation of benzaldehyde (B42025), oxidation of 3-methylbenzenesulfonic acid, and nucleophilic aromatic substitution. Due to a lack of detailed experimental procedures in peer-reviewed journals for the meta isomer, the following protocols are presented as representative examples based on established chemical principles and analogous reactions.

Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis Routes cluster_1 Reaction Type A Benzaldehyde R1 Electrophilic Aromatic Sulfonation A->R1 B 3-Methylbenzenesulfonic Acid R2 Oxidation B->R2 C 3-Halobenzaldehyde R3 Nucleophilic Aromatic Substitution C->R3 P 3-Formylbenzenesulfonic Acid Sodium Salt R1->P R2->P R3->P

Figure 1: Overview of synthetic pathways to this compound sodium salt.
Experimental Protocols

This is the most direct approach, involving the treatment of benzaldehyde with a strong sulfonating agent like fuming sulfuric acid (oleum). The aldehyde group is a meta-directing deactivator, which favors the formation of the 3-substituted product. Careful control of the reaction temperature is crucial to prevent side reactions, such as oxidation of the aldehyde group.[5]

Representative Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 10.6 g (0.1 mol) of benzaldehyde to 0-5 °C using an ice-salt bath.

  • Addition of Oleum: Slowly add 40 mL of fuming sulfuric acid (20% SO₃) to the stirred benzaldehyde over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 3-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the resulting solution with a saturated solution of sodium hydroxide (B78521) or sodium carbonate until the pH is approximately 7. The precipitated sodium sulfate (B86663) is removed by filtration. The filtrate containing the sodium salt of this compound can be concentrated under reduced pressure to induce crystallization. The crude product can be recrystallized from a water/ethanol mixture to afford the purified this compound sodium salt.

This method involves the selective oxidation of the methyl group of 3-methylbenzenesulfonic acid (or its sodium salt) to an aldehyde. This approach can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid. The choice of oxidizing agent and reaction conditions is critical for achieving a good yield of the desired aldehyde.

Conceptual Protocol:

  • Starting Material: Sodium 3-methylbenzenesulfonate.

  • Oxidizing Agent: A mild oxidizing agent, such as manganese dioxide (MnO₂) or a carefully controlled reaction with potassium permanganate (B83412) (KMnO₄) under neutral or slightly acidic conditions, could potentially be employed.

  • Reaction Conditions: The reaction would likely be carried out in an aqueous medium at a controlled temperature to minimize over-oxidation.

  • Work-up and Purification: After the reaction, the manganese dioxide would be filtered off. The aqueous solution would then be treated to isolate the sodium 3-formylbenzenesulfonate, potentially through crystallization or chromatographic techniques.

This synthetic strategy involves the displacement of a halide from an activated aromatic ring by a sulfite (B76179) or bisulfite salt. For the synthesis of this compound sodium salt, a suitable starting material would be a 3-halobenzaldehyde, such as 3-chlorobenzaldehyde (B42229) or 3-bromobenzaldehyde. The electron-withdrawing nature of the aldehyde group facilitates the nucleophilic attack by the sulfite ion.

Representative Protocol (based on analogous reactions for the ortho-isomer):

  • Reaction Setup: In a pressure vessel, combine 14.05 g (0.1 mol) of 3-chlorobenzaldehyde, 13.86 g (0.11 mol) of sodium sulfite, and 100 mL of water. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, may be added to improve the reaction rate.

  • Reaction: Seal the vessel and heat the mixture to 150-170 °C with stirring for 10-12 hours. The pressure inside the vessel will increase during the reaction.

  • Work-up: After cooling the reaction mixture to room temperature, vent the vessel. Filter the reaction mixture to remove any unreacted starting material or inorganic salts.

  • Isolation: The aqueous filtrate containing the product can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure this compound sodium salt.

Chemical Reactivity and Applications

This compound sodium salt possesses two reactive functional groups, making it a valuable intermediate in organic synthesis.

  • Aldehyde Group: The formyl group can undergo a variety of reactions typical of aldehydes, including:

    • Oxidation: Can be oxidized to a carboxylic acid (3-carboxybenzenesulfonic acid).[3]

    • Reduction: Can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.[3]

    • Condensation Reactions: Reacts with amines to form Schiff bases, and with active methylene (B1212753) compounds in reactions such as the Knoevenagel condensation.

  • Sulfonate Group: The sulfonic acid group is a strong acid and is typically present as its sodium salt. It imparts high water solubility to the molecule. While generally stable, the sulfonate group can be replaced under harsh conditions through nucleophilic aromatic substitution.

The bifunctional nature of this compound makes it a useful building block in the synthesis of:

  • Pharmaceuticals: The sulfonate group can improve the pharmacokinetic properties of drug candidates, while the aldehyde can be used for covalent modification or as a precursor to other functional groups. It has been used to prepare sulfonamides as HDAC inhibitors.[4]

  • Dyes and Fluorescent Whitening Agents: It serves as an intermediate in the production of various dyes.[3]

  • Polymers and Materials Science: It can be incorporated into polymers to introduce functionality and improve properties such as ion conductivity.[3]

Signaling Pathways

Currently, there is no specific information available in the public domain linking this compound sodium salt to any particular signaling pathways. Its utility in drug development is primarily as a synthetic intermediate rather than a modulator of specific biological pathways.

Conclusion

References

In-Depth Technical Guide on the Theoretical Calculations of 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Methodology: A Computational Approach

Density Functional Theory (DFT) is the most common and effective computational method for investigating the electronic structure and properties of molecules like 3-formylbenzenesulfonic acid.[1] This approach allows for the accurate calculation of various molecular parameters that are essential for predicting the behavior and characteristics of the compound.

A typical computational workflow for studying this compound would involve the following steps:

Computational_Workflow cluster_setup Computational Setup cluster_analysis Data Analysis node_geometry Geometry Optimization node_freq Frequency Calculation node_geometry->node_freq node_geom_analysis Optimized Geometry (Bond Lengths, Angles) node_geometry->node_geom_analysis node_props Electronic Properties node_freq->node_props node_vib_analysis Vibrational Spectra (IR, Raman) node_freq->node_vib_analysis node_elec_analysis Electronic Analysis (HOMO, LUMO, MEP) node_props->node_elec_analysis node_start Initial Structure of This compound node_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) node_start->node_dft node_dft->node_geometry

Caption: A typical workflow for the theoretical investigation of this compound using DFT.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from DFT calculations on this compound. The values presented here are hypothetical and serve as an illustration of how the data would be structured for comparative analysis.

Table 1: Predicted Geometrical Parameters
ParameterBond/AnglePredicted Value
Bond Lengths (Å)C-C (aromatic)~1.39 - 1.41
C-S~1.77
S=O~1.45
S-OH~1.63
C-C(formyl)~1.49
C=O (formyl)~1.22
C-H (aromatic)~1.08
C-H (formyl)~1.11
Bond Angles (°)C-S-O~106
O=S=O~120
C-C-S~120
C-C-C(formyl)~120
C-C=O~124
Table 2: Predicted Vibrational Frequencies
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H stretchSulfonic Acid~3500
C-H stretch (aromatic)Benzene (B151609) Ring~3100 - 3000
C-H stretch (aldehyde)Formyl Group~2850, ~2750
C=O stretchFormyl Group~1700
C=C stretch (aromatic)Benzene Ring~1600 - 1450
S=O stretch (asymmetric)Sulfonic Acid~1350
S=O stretch (symmetric)Sulfonic Acid~1170
C-S stretch~700
Table 3: Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy (eV)-
LUMO Energy (eV)-
HOMO-LUMO Gap (eV)-
Dipole Moment (Debye)-
Molecular Electrostatic Potential (MEP)-

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for validating theoretical predictions.

Synthesis Protocol: Direct Sulfonation of Benzaldehyde (B42025)

A common method for the synthesis of this compound is the direct sulfonation of benzaldehyde.[1]

Materials:

  • Benzaldehyde

  • Fuming sulfuric acid (oleum)

  • Ice bath

  • Sodium chloride

  • Sodium hydroxide (B78521)

Procedure:

  • Cool the fuming sulfuric acid in an ice bath.

  • Slowly add benzaldehyde to the cooled fuming sulfuric acid with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the solution with a sodium hydroxide solution.

  • The sodium salt of this compound can be salted out by adding sodium chloride.

  • The precipitate is then filtered, washed, and can be further purified by recrystallization.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. The aldehyde proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon, the aromatic carbons attached to the substituents, and the other aromatic carbons.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for the O-H of the sulfonic acid, the C=O of the aldehyde, and the S=O of the sulfonyl group are expected.

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, confirming the molecular formula C₇H₆O₄S.[1]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound with atom numbering, which is essential for discussing specific atoms in theoretical calculations.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

This technical guide has outlined the theoretical and experimental framework for the comprehensive study of this compound. While a dedicated computational research paper with exhaustive quantitative data is currently unavailable, the methodologies described herein, based on established practices for similar molecules, provide a robust roadmap for future research. The combination of DFT calculations with experimental validation through synthesis and spectroscopic characterization will be instrumental in fully elucidating the molecular properties of 3-FBSA, thereby enabling its more effective utilization in scientific and industrial applications.

References

An In-depth Technical Guide to Benzaldehyde-3-sulfonic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzaldehyde-3-sulfonic acid (also known as 3-formylbenzenesulfonic acid), a key aromatic intermediate. The document details its historical discovery, various synthetic routes with experimental protocols, and its physicochemical and spectroscopic properties. Furthermore, it explores the applications of this compound, particularly its role as a versatile building block in the synthesis of dyes, and as an intermediate in the development of pharmaceutical agents.

Introduction

Benzaldehyde-3-sulfonic acid is an organic compound featuring a benzene (B151609) ring substituted with an aldehyde group and a sulfonic acid group at the meta position. This bifunctional nature makes it a valuable intermediate in organic synthesis, lending itself to a variety of chemical transformations. The electron-withdrawing properties of both the aldehyde and sulfonic acid groups influence the reactivity of the aromatic ring, directing further electrophilic substitution to the 5-position. Its water solubility, a characteristic imparted by the sulfonic acid group, also offers advantages in certain reaction conditions. This guide aims to provide an in-depth resource for professionals in the chemical and pharmaceutical sciences, consolidating historical context with modern synthetic methods and characterization data.

History and Discovery

While a definitive first synthesis of benzaldehyde-3-sulfonic acid is not readily found in a singular publication, its discovery is rooted in the broader exploration of aromatic sulfonation in the mid-19th century. The foundational work on benzaldehyde (B42025) by Liebig and Wöhler in the 1830s paved the way for systematic investigations into its derivatives.[1][2] The development of sulfonation techniques for aromatic compounds in the following decades provided the chemical tools necessary for the synthesis of benzaldehyde sulfonic acids.

Early methods for the sulfonation of aromatic aldehydes are documented in German patents from the late 19th and early 20th centuries. These patents describe processes for the manufacture of sulfo-acids of aromatic aldehydes, including the sulfonation of benzaldehyde itself and the transformation of chlorinated benzaldehydes. This indicates that by this period, the synthesis of benzaldehyde sulfonic acids was established on an industrial scale, primarily for the production of dyes.

Physicochemical Properties

Benzaldehyde-3-sulfonic acid is typically a white to pale yellow crystalline solid that is soluble in water. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₆O₄S[3]
Molecular Weight 186.19 g/mol [3]
CAS Number 98-45-3[3]
Appearance White to pale yellow crystalline solid
Solubility Soluble in water
pKa (predicted) -0.88 ± 0.18
Topological Polar Surface Area 79.8 Ų[3]
XLogP3-AA 0.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Spectroscopic Data

The structural elucidation of benzaldehyde-3-sulfonic acid is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is characterized by a downfield singlet for the aldehydic proton and a complex splitting pattern for the aromatic protons, consistent with a 1,3-disubstituted benzene ring. The electron-withdrawing nature of the substituents deshields the aromatic protons.

Chemical Shift (δ) ppmMultiplicityAssignment
~10.0s-CHO
~8.2mAromatic H
~8.0mAromatic H
~7.7mAromatic H
~7.6mAromatic H

¹³C NMR: The carbon NMR spectrum shows a characteristic downfield signal for the carbonyl carbon of the aldehyde group.

Chemical Shift (δ) ppmAssignment
~192C=O
~148Ar-C-SO₃H
~137Ar-C-CHO
~132Ar-CH
~130Ar-CH
~128Ar-CH
~126Ar-CH
Infrared (IR) Spectroscopy

The IR spectrum of benzaldehyde-3-sulfonic acid displays characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2850, 2750Aldehyde C-H stretch (Fermi doublet)
1700C=O stretch (aldehyde)
1600, 1475Aromatic C=C stretch
1250-1150S=O stretch (sulfonic acid)
1050-1000S-O stretch (sulfonic acid)
700-600O-H bend (sulfonic acid)
Mass Spectrometry

The mass spectrum of benzaldehyde-3-sulfonic acid would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. The exact fragmentation will depend on the ionization technique used.

Synthesis of Benzaldehyde-3-sulfonic Acid

Several synthetic routes have been developed for the preparation of benzaldehyde-3-sulfonic acid. The choice of method often depends on the desired purity, scale, and available starting materials.

Direct Sulfonation of Benzaldehyde

The most direct method for the synthesis of benzaldehyde-3-sulfonic acid is the electrophilic aromatic substitution of benzaldehyde with a sulfonating agent. The aldehyde group is a meta-directing deactivator, leading to the desired 3-isomer.

G benzaldehyde Benzaldehyde product Benzaldehyde-3-sulfonic Acid benzaldehyde->product Sulfonation sulfonating_agent Fuming Sulfuric Acid (H₂SO₄ + SO₃) sulfonating_agent->product

Direct Sulfonation of Benzaldehyde

Experimental Protocol: Direct Sulfonation of Benzaldehyde

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 g of benzaldehyde. Cool the flask in an ice-salt bath.

  • Addition of Sulfonating Agent: Slowly add 200 g of fuming sulfuric acid (20% oleum) to the benzaldehyde via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Isolation: The product can be isolated as its sodium salt by neutralizing the acidic solution with a concentrated solution of sodium hydroxide (B78521) until the pH is neutral. The sodium salt of benzaldehyde-3-sulfonic acid can then be precipitated by the addition of sodium chloride (salting out).

  • Purification: The crude product can be purified by recrystallization from water or an ethanol-water mixture.

Synthesis from Chlorinated Benzaldehydes

An alternative historical and industrial route involves the nucleophilic substitution of a chlorine atom in a chlorobenzaldehyde sulfonic acid with a sulfite (B76179).

G start 2-Chlorobenzaldehyde-5-sulfonic Acid product Benzaldehyde-2,5-disulfonic Acid start->product Sulfitation reagent Sodium Sulfite (Na₂SO₃) reagent->product

Synthesis from a Chlorinated Precursor

Experimental Protocol: Synthesis from 2-Chlorobenzaldehyde-5-sulfonic Acid

This protocol describes the synthesis of a related disulfonic acid, illustrating the general principle. The synthesis of the monosulfonic acid would follow a similar procedure with the appropriate starting material.

  • Reaction Mixture: In a reaction vessel equipped with a reflux condenser and stirrer, prepare an aqueous solution of the sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid.

  • Addition of Sulfite: Add an excess of sodium sulfite to the solution.

  • Reaction: Heat the mixture to boiling under reflux for several hours. The progress of the reaction can be monitored by techniques such as HPLC.

  • Isolation: After the reaction is complete, cool the mixture. The sodium salt of the benzaldehyde sulfonic acid can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Oxidation of m-Toluenesulfonic Acid

The oxidation of the methyl group of m-toluenesulfonic acid to an aldehyde offers another synthetic pathway. This method avoids the direct sulfonation of the potentially sensitive aldehyde group.

G start m-Toluenesulfonic Acid product Benzaldehyde-3-sulfonic Acid start->product Oxidation oxidant Oxidizing Agent (e.g., MnO₂) oxidant->product

Oxidation of m-Toluenesulfonic Acid

Experimental Protocol: Oxidation of m-Toluenesulfonic Acid

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, suspend m-toluenesulfonic acid in a suitable solvent, such as acetic acid.

  • Addition of Oxidant: Add a stoichiometric amount of a suitable oxidizing agent, such as manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄), in portions.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture and filter to remove any inorganic solids.

  • Isolation: The solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography.

Applications in Drug Development and Other Industries

Benzaldehyde-3-sulfonic acid serves as a crucial intermediate in various industrial applications, most notably in the synthesis of dyes and pharmaceuticals.

Dye Synthesis

Historically, one of the primary applications of benzaldehyde sulfonic acids has been in the production of triphenylmethane (B1682552) dyes. The aldehyde group can undergo condensation reactions with aromatic compounds, such as N,N-dimethylaniline, to form the basic dye structure. The sulfonic acid group imparts water solubility to the final dye molecule.

Pharmaceutical Synthesis

In the pharmaceutical industry, benzaldehyde-3-sulfonic acid is a versatile building block for the synthesis of more complex molecules.[4] Its utility stems from the reactivity of both the aldehyde and sulfonic acid functionalities.

  • Aldehyde Group: The aldehyde can be a precursor to a variety of functional groups through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime. These transformations are fundamental in building the carbon skeleton of active pharmaceutical ingredients (APIs).

  • Sulfonic Acid Group: The sulfonic acid group can be converted to other functional groups, such as sulfonamides, which are a well-known class of antibacterial drugs (sulfa drugs). Additionally, the sulfonic acid moiety can be used to improve the solubility and pharmacokinetic properties of a drug candidate.

While specific examples of marketed drugs that directly use benzaldehyde-3-sulfonic acid as a starting material are not always publicly disclosed, its role as an intermediate in the synthesis of N-substituted-1H-benzimidazole-5(6)-sulfonamides with potential antibacterial activity has been reported.[5]

Conclusion

Benzaldehyde-3-sulfonic acid is a historically significant and synthetically versatile aromatic compound. Its discovery and development are intertwined with the rise of the synthetic dye industry in the late 19th and early 20th centuries. Today, it continues to be a valuable intermediate for researchers and professionals in organic synthesis, materials science, and drug development. The presence of two distinct and reactive functional groups, combined with its water solubility, ensures its continued relevance as a building block for the creation of a wide array of complex molecules with diverse applications. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Reactivity of the Formyl Group in 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonic acid (3-FBSA), also known as m-sulfobenzaldehyde, is a bifunctional organic compound featuring both a reactive formyl (-CHO) group and a strongly acidic sulfonic acid (-SO₃H) group.[1][2] This unique combination of functionalities, positioned in a meta arrangement on the benzene (B151609) ring, imparts distinct electronic properties and a versatile reactivity profile.[3] The sulfonic acid group confers high water solubility, while the formyl group serves as a key site for a variety of chemical transformations.[4] This guide provides a comprehensive overview of the reactivity of the formyl group in 3-FBSA, including quantitative data, detailed experimental protocols, and mechanistic insights relevant to its application in organic synthesis, materials science, and pharmaceutical development.[3][4]

Electronic Effects on Formyl Group Reactivity

The reactivity of the formyl group in this compound is significantly influenced by the electronic properties of the sulfonic acid group. The sulfonic acid moiety is a strong electron-withdrawing group (EWG), which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[5] This electron-withdrawing nature, exerted through a negative inductive effect (-I), increases the electrophilicity of the carbonyl carbon in the formyl group. Consequently, the formyl group in 3-FBSA is more susceptible to nucleophilic attack compared to the formyl group in unsubstituted benzaldehyde.[6][7]

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reactivity of benzene derivatives.[8] For reactions favored by electron-withdrawing groups (positive ρ value), such as nucleophilic addition to the carbonyl group, the presence of the meta-sulfonic acid group is expected to increase the reaction rate.[7][8] While the specific Hammett constant (σ) for the m-SO₃H group can vary depending on the reaction conditions, it is generally considered to have a positive value, indicating its electron-withdrawing character.

Key Reactions of the Formyl Group

The formyl group of this compound participates in a range of characteristic reactions of aldehydes, including oxidation, reduction, and condensation reactions.

Oxidation

The formyl group can be readily oxidized to a carboxylic acid group, yielding 3-carboxybenzenesulfonic acid.[3] This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.[4][9] The reaction proceeds via the formation of a hydrated aldehyde intermediate, which is then further oxidized.

Reduction

The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) to form 3-(hydroxymethyl)benzenesulfonic acid.[3] This reduction is commonly carried out using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3] Sodium borohydride is a milder reagent and can be used in protic solvents, offering greater selectivity.[10]

Condensation Reactions (Schiff Base Formation)

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[4] This reaction is fundamental in the synthesis of various organic molecules, including ligands for metal complexes, biologically active compounds, and building blocks for polymers.[4][11] The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration.[11]

Data Presentation

Table 1: Comparative Reactivity of Substituted Benzaldehydes in Nucleophilic Addition Reactions
Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)Reference
p-NO₂Wittig Reaction14.7[6]
m-NO₂Wittig Reaction10.5[6]
p-ClWittig Reaction2.75[6]
HWittig Reaction1.00[6]
p-CH₃Wittig Reaction0.45[6]
p-OCH₃Wittig Reaction0.28[6]
m-SO₃H Wittig Reaction (Estimated) > 1.00 Inferred from electronic effects

Note: The relative rate constant for m-SO₃H is an estimation based on its strong electron-withdrawing nature, which is expected to be comparable to or greater than that of a nitro group in a similar position.

Table 2: Typical Reaction Conditions and Yields for Transformations of the Formyl Group
ReactionReagentsSolventTemperature (°C)Typical Yield (%)Reference
OxidationKMnO₄, H₂SO₄WaterRoom Temp. to Reflux> 80[12] (adapted)
ReductionNaBH₄Ethanol (B145695)/Water0 to Room Temp.> 90[13][14] (adapted)
Schiff Base FormationPrimary Amine, Acetic Acid (cat.)EthanolReflux80-95[11] (adapted)

Experimental Protocols

Oxidation of this compound to 3-Carboxybenzenesulfonic Acid

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.0 eq)

  • Sulfuric acid (1 M)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve this compound in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of potassium permanganate in deionized water to the stirred solution of 3-FBSA at room temperature.

  • Acidify the mixture with 1 M sulfuric acid and heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, cool the mixture to room temperature and quench any excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the solution becomes colorless.

  • Remove the precipitated manganese dioxide (MnO₂) by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-carboxybenzenesulfonic acid.

  • The crude product can be purified by recrystallization from a water/ethanol mixture.

Reduction of this compound to 3-(Hydroxymethyl)benzenesulfonic Acid

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound in a mixture of ethanol and water in a round-bottom flask cooled in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the evolution of gas ceases.

  • Remove the ethanol under reduced pressure.

  • The aqueous solution containing the product can be used directly for subsequent reactions or the product can be isolated by techniques such as lyophilization, though isolation can be challenging due to its high water solubility.

Synthesis of a Schiff Base from this compound and Aniline (B41778)

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add aniline to the solution, followed by a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Mandatory Visualizations

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 3-FBSA This compound Reaction_Mixture Aqueous Solution + H₂SO₄ (cat.) Heat to Reflux 3-FBSA->Reaction_Mixture KMnO4 Potassium Permanganate KMnO4->Reaction_Mixture Quench Quench with NaHSO₃ Reaction_Mixture->Quench Filter Filter MnO₂ Quench->Filter Concentrate Concentrate Filter->Concentrate Product 3-Carboxybenzenesulfonic Acid Concentrate->Product

Caption: Workflow for the oxidation of this compound.

Reduction_Mechanism cluster_reactants Reactants cluster_steps Mechanism cluster_product Product FBSA This compound (R-CHO) step1 Nucleophilic attack by H⁻ FBSA->step1 NaBH4 Sodium Borohydride (NaBH₄) NaBH4->step1 intermediate Alkoxide Intermediate (R-CH₂O⁻) step1->intermediate Hydride transfer step2 Protonation intermediate->step2 from solvent (e.g., EtOH) product 3-(Hydroxymethyl)benzenesulfonic Acid (R-CH₂OH) step2->product

Caption: Mechanism of reduction of the formyl group by sodium borohydride.

Schiff_Base_Formation Aldehyde This compound Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Aldehyde->Protonation Amine Primary Amine (R'-NH₂) Nucleophilic_Attack Nucleophilic Attack of Amine Amine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Dehydration Dehydration (Loss of H₂O) Proton_Transfer->Dehydration Schiff_Base Schiff Base (Imine) Dehydration->Schiff_Base

Caption: Logical steps in the formation of a Schiff base.

Applications in Drug Development and Materials Science

This compound serves as a versatile building block in the synthesis of pharmaceuticals and advanced materials.[3][4] The presence of the sulfonic acid group can enhance the water solubility and bioavailability of drug candidates. The formyl group provides a convenient handle for the introduction of various pharmacophores through reactions such as reductive amination or the formation of hydrazones. For instance, it is used in the synthesis of N-substituted-1H-benzimidazole-5(6)-sulfonamides, which are of interest in medicinal chemistry.[2]

In materials science, 3-FBSA is utilized in the preparation of functional polymers and ion-exchange resins.[4][15] The sulfonic acid groups can be incorporated into polymer backbones to create proton-conducting membranes for fuel cells.[4] The aldehyde functionality allows for its use as a cross-linking agent in the formation of hydrogels and other polymeric networks.[4] Furthermore, its derivatives are used as intermediates in the synthesis of fluorescent whitening agents and dyes.[3]

References

Acidity and pKa of 3-Formylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of 3-formylbenzenesulfonic acid. It includes a summary of its chemical properties, a discussion of its acidity based on structural considerations, and detailed experimental protocols for the determination of its pKa.

Introduction to this compound

This compound is a bifunctional organic compound featuring both a sulfonic acid group (-SO₃H) and a formyl group (-CHO) attached to a benzene (B151609) ring at the meta position.[1][2] This unique structure imparts high water solubility due to the polar sulfonic acid group and reactivity through the aldehyde functionality, making it a valuable building block in organic synthesis.[1] It is used in the preparation of various materials, including dyes, ligands, and pharmaceutical intermediates.[1]

Acidity and pKa of this compound

Benzenesulfonic acid is a strong acid with a pKa of approximately -2.8.[3][4] This high acidity is attributed to the stability of the benzenesulfonate (B1194179) conjugate base, which is resonance-stabilized. The negative charge is delocalized over the three oxygen atoms of the sulfonate group and the aromatic ring.

The formyl group (-CHO) at the meta position of the benzene ring is an electron-withdrawing group through the inductive effect. This effect further withdraws electron density from the aromatic ring, which in turn stabilizes the sulfonate anion to a greater extent than in the unsubstituted benzenesulfonate. This additional stabilization of the conjugate base is expected to increase the acidity of this compound relative to benzenesulfonic acid, resulting in an even lower pKa value. Therefore, it is anticipated that the pKa of this compound is less than -2.8, indicating it is a very strong acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa
This compoundC₇H₆O₄S186.19[1][2]< -2.8 (Estimated)
Benzenesulfonic acidC₆H₆O₃S158.18[5]-2.8[3][4]
Benzoic acidC₇H₆O₂122.124.21[6]

Experimental Determination of pKa

Given the strong acidic nature of this compound, its pKa cannot be accurately determined by direct potentiometric titration in aqueous solution, as the sulfonic acid will be fully dissociated at any measurable pH. Specialized techniques are required to measure the pKa of such strong acids.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry in Cosolvent Mixtures

This method involves measuring the UV-Vis absorbance of the compound in a series of buffer solutions with varying pH in a mixed-solvent system (e.g., water-acetonitrile) to shift the apparent pKa into a measurable range. The aqueous pKa is then determined by extrapolation.

Materials:

  • This compound

  • Acetonitrile (B52724) (spectroscopic grade)

  • Deionized water

  • Buffer solutions of known pH in the chosen solvent mixture

  • UV-Vis spectrophotometer

  • pH meter calibrated for the specific solvent mixture

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen water-acetonitrile mixture.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values in the same water-acetonitrile mixture.

  • Spectrophotometric Measurements:

    • For each buffer solution, add a small, constant volume of the stock solution of this compound.

    • Record the UV-Vis spectrum of each solution over a suitable wavelength range. The aromatic ring and the formyl group should provide a chromophore for UV-Vis analysis.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the apparent pKa in the given solvent mixture.

  • Extrapolation to Aqueous pKa:

    • Repeat the experiment in several water-acetonitrile mixtures with varying compositions.

    • Plot the apparent pKa values against the mole fraction of the organic solvent.

    • Extrapolate the resulting line to zero mole fraction of acetonitrile to obtain the aqueous pKa value.

Experimental Protocol: pKa Determination by 1H NMR Spectroscopy

This method relies on the change in the chemical shift of protons near the acidic site as a function of pH.

Materials:

  • This compound

  • D₂O (Deuterium oxide)

  • A series of deuterated buffer solutions of known pD

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a series of NMR samples of this compound in D₂O, each containing a different deuterated buffer to provide a range of pD values.

  • NMR Spectra Acquisition: Acquire the 1H NMR spectrum for each sample.

  • Data Analysis:

    • Identify a proton signal (e.g., one of the aromatic protons) that shows a significant change in chemical shift (δ) with pD.

    • Plot the chemical shift (δ) of this proton against the pD of the solutions.

    • The resulting plot will be a sigmoidal curve. The pD at the inflection point of this curve is the pKa in D₂O.

    • The pKa in H₂O can be estimated from the pKa in D₂O using the relationship: pKa (H₂O) ≈ pKa (D₂O) - 0.4.[7]

Logical Workflow for Acidity and pKa Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the acidity and pKa of this compound.

Acidity_Workflow cluster_synthesis Synthesis and Purification cluster_pka pKa Determination cluster_computational Computational Analysis Synthesis Synthesis of 3-Formyl- benzenesulfonic Acid Purification Purification and Characterization (NMR, MS) Synthesis->Purification Method_Selection Selection of pKa Determination Method (e.g., UV-Vis, NMR) Purification->Method_Selection Computational_Model Quantum Chemical Calculations Purification->Computational_Model Experimentation Experimental Measurement in Cosolvent or D2O Method_Selection->Experimentation Data_Analysis Data Analysis and Apparent pKa Calculation Experimentation->Data_Analysis Extrapolation Extrapolation to Aqueous pKa Data_Analysis->Extrapolation Final_pKa Final pKa Value and Acidity Assessment Extrapolation->Final_pKa pKa_Prediction Theoretical pKa Prediction Computational_Model->pKa_Prediction pKa_Prediction->Final_pKa

Caption: Workflow for determining the acidity and pKa of this compound.

Conclusion

This compound is a strong organic acid, with an estimated pKa value lower than that of benzenesulfonic acid (-2.8) due to the electron-withdrawing nature of the meta-substituted formyl group. While direct measurement of its pKa in aqueous solution is challenging, methods such as UV-Vis spectrophotometry in cosolvent mixtures and 1H NMR spectroscopy in deuterated solvents provide viable experimental pathways for its determination. The protocols and workflow outlined in this guide offer a comprehensive approach for researchers to accurately characterize the acidity of this important synthetic building block.

References

Potential Biological Activities of 3-Formylbenzenesulfonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-formylbenzenesulfonic acid represent a compelling class of compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of their prospective biological activities, focusing on anticancer, antimicrobial, and enzyme-inhibiting properties. By leveraging the reactivity of the aldehyde and the physicochemical properties conferred by the sulfonic acid group, these derivatives serve as versatile scaffolds for the design of novel therapeutic agents. This document summarizes key quantitative data, provides detailed experimental methodologies for the evaluation of these activities, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a bifunctional organic molecule featuring a reactive aldehyde group and a strongly acidic sulfonic acid moiety. The aldehyde group is a versatile handle for synthesizing a variety of derivatives, including Schiff bases, hydrazones, and sulfonamides, while the sulfonic acid group can enhance aqueous solubility and modulate pharmacokinetic properties. This unique combination of functional groups makes its derivatives attractive candidates for drug discovery. The broader classes of benzaldehydes and sulfonamides, to which these derivatives belong, are known to exhibit a wide range of pharmacological effects. This guide consolidates the current understanding and provides a technical framework for the investigation of this compound derivatives as potential therapeutic agents.

Potential Biological Activities and Quantitative Data

The primary biological activities of interest for this compound derivatives are anticancer, antimicrobial, and enzyme inhibition. The following tables summarize quantitative data from studies on structurally related compounds, providing a basis for the expected potency of this compound derivatives.

Anticancer Activity

Derivatives such as arylsulfonylhydrazones and benzenesulfonamides have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

Table 1: Anticancer Activity of Related Sulfonamide and Benzaldehyde Derivatives

Compound ClassCell LineActivity MetricValueReference
ArylsulfonylhydrazoneMCF-7 (Breast)IC50< 1 µM[1][2]
ArylsulfonylhydrazoneMDA-MB-231 (Breast)IC50< 1 µM[1][2]
Thiazolone-benzenesulfonamideMDA-MB-231 (Breast)IC503.58 µM[3][4]
Thiazolone-benzenesulfonamideMCF-7 (Breast)IC504.58 µM[3][4]
Quinazoline-sulfonamideHT-29 (Colon)IC50Varies[5][6]
Quinazoline-sulfonamideSW620 (Colon)IC50Varies[5][6]
Benzenesulfonamide (B165840)MDA-MB-468 (Breast)IC501.48 µM[7]
Antimicrobial Activity

The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. Schiff base derivatives of benzaldehydes have also shown promising antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Related Sulfonamide and Schiff Base Derivatives

Compound ClassMicroorganismActivity MetricValueReference
Schiff BaseStaphylococcus aureusMIC62.5 µg/mL[2]
Schiff BaseEscherichia coliMIC62.5 µg/mL[2]
Schiff BaseCandida albicansMIC125 µg/mL[2]
Thiazolone-benzenesulfonamideStaphylococcus aureus% Inhibition (at 50 µg/mL)80.69%[3][4]
Schiff Base of 3,3'-diaminodipropylamineCandida albicansMIC24 µg/mL[8][9]
Schiff Base of 3,3'-diaminodipropylamineStaphylococcus aureusMIC24-49 µg/mL[8][9]
Enzyme Inhibition

Derivatives of this compound have the potential to inhibit a range of enzymes implicated in disease. Of particular interest is the inhibition of histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are important targets in cancer therapy.

Table 3: Enzyme Inhibitory Activity of Related Sulfonamide Derivatives

Compound ClassTarget EnzymeActivity MetricValueReference
Sulfonamide DerivativeHistone Deacetylase (HDAC)IC50Low nM range[10]
BenzenesulfonamideCarbonic Anhydrase IX (CA IX)IC5010.93–25.06 nM[3][4]
BenzenesulfonamideCarbonic Anhydrase II (CA II)IC501.55–3.92 µM[3][4]
Phthalimide-capped benzenesulfonamideCarbonic Anhydrase I (hCA I)Ki28.5 nM[11]
Phthalimide-capped benzenesulfonamideCarbonic Anhydrase II (hCA II)Ki2.2 nM[11]

Key Experimental Protocols

The following are detailed methodologies for assessing the primary biological activities of this compound derivatives.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow start Start plate_cells Plate cells in a 96-well plate and incubate for 24h start->plate_cells add_compound Add varying concentrations of test compound plate_cells->add_compound incubate_compound Incubate for 48-72h add_compound->incubate_compound add_mtt Add MTT reagent to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Agar Well Diffusion Assay

This method assesses the ability of a compound to inhibit the growth of microorganisms.

Workflow:

Agar_Well_Diffusion_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton agar plate with the inoculum prepare_inoculum->inoculate_plate create_wells Create wells in the agar using a sterile borer inoculate_plate->create_wells add_compound Add test compound solution to the wells create_wells->add_compound incubate_plate Incubate the plate at 37°C for 18-24h add_compound->incubate_plate measure_zones Measure the diameter of the zones of inhibition (mm) incubate_plate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic end_node End determine_mic->end_node HDAC_Assay_Workflow start Start prepare_reagents Prepare HDAC enzyme, substrate, and inhibitor solutions start->prepare_reagents add_reagents Add enzyme, buffer, and inhibitor to a 96-well plate prepare_reagents->add_reagents pre_incubate Pre-incubate for a short period add_reagents->pre_incubate initiate_reaction Add fluorogenic HDAC substrate pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C for 30-60 min initiate_reaction->incubate_reaction add_developer Add developer solution to stop the reaction and generate fluorescence incubate_reaction->add_developer incubate_developer Incubate at room temperature add_developer->incubate_developer read_fluorescence Measure fluorescence (Ex/Em = 355/460 nm) incubate_developer->read_fluorescence calculate_ic50 Calculate IC50 value read_fluorescence->calculate_ic50 end_node End calculate_ic50->end_node G2M_Arrest DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates p53 p53 ATM_ATR->p53 activates Wee1_Myt1 Wee1 / Myt1 Chk1_Chk2->Wee1_Myt1 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits CDK1_CyclinB CDK1-Cyclin B (Active) Wee1_Myt1->CDK1_CyclinB inhibits Arrest G2/M Arrest Wee1_Myt1->Arrest Cdc25->CDK1_CyclinB activates Mitosis Mitotic Entry Cdc25->Mitosis CDK1_CyclinB->Mitosis promotes p53->Arrest promotes Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors binds Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3 Effector Caspase-3 Caspase8->Caspase3 activates Cell_Stress Cellular Stress (e.g., DNA Damage) Bcl2_family Bcl-2 family (Bax/Bak vs Bcl-2) Cell_Stress->Bcl2_family regulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion acts on Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1) Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Formylbenzenesulfonic acid, also known as m-sulfobenzaldehyde, is a bifunctional organic compound featuring both an aldehyde and a sulfonic acid group. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes. Its high water solubility, conferred by the sulfonic acid moiety, and the reactive nature of the formyl group, allow for a wide range of chemical transformations. This guide provides a comprehensive overview of its commercial availability, key chemical properties, synthetic methodologies, and potential applications relevant to researchers and professionals in drug development.

Commercial Availability and Suppliers

This compound (CAS No. 98-45-3) and its sodium salt are available from a variety of chemical suppliers. The availability and purity levels may vary, so it is crucial to consult the suppliers' documentation for specific product details.

SupplierProduct NameCAS No.Molecular FormulaMolecular Weight ( g/mol )PurityNotes
SmoleculeThis compound sodium salt-C7H5NaO4S209.18In StockFor research purposes only.
BenchchemThis compound98-45-3C7H6O4S186.19High-purityFor research use only. Not for human or veterinary use.[1]
ChemSceneThis compound98-45-3C7H6O4S186.19≥95%For research and further manufacturing use only.[2]
Santa Cruz Biotechnology3-Sulfobenzaldehyde98-45-3C7H6O4S186.19-For research use only. Not for diagnostic or therapeutic use.[3]
PubChemThis compound98-45-3C7H6O4S186.19-Aggregated data from various suppliers.[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed spectroscopic data for this compound is provided below. This information is essential for its characterization and use in experimental settings.

PropertyValueSource
Molecular Formula C7H6O4SChemScene[2], PubChem[4]
Molecular Weight 186.19 g/mol Benchchem[1], ChemScene[2], PubChem[4]
Appearance Off-white powder/solidGeneric SDS information
Purity ≥95%ChemScene[2]
Storage Temperature 2-8°C, sealed in dry conditionsChemScene[2]
Topological Polar Surface Area (TPSA) 71.44 ŲChemScene
logP 0.7458ChemScene
¹H NMR The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum. The aromatic protons show a complex splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring.[1]Benchchem[1]

Experimental Protocols

While detailed, step-by-step experimental protocols are often proprietary or published within specific research articles, the following section outlines the general methodologies for the synthesis of this compound based on available literature.

Synthesis via Direct Sulfonation of Benzaldehyde (B42025)

This is the most conventional route to this compound.[1]

Reaction: Benzaldehyde is reacted with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the sulfonic acid group onto the aromatic ring.

Key Parameters:

  • Temperature: The reaction is exothermic and requires careful temperature control, typically between 0°C and 20°C, to minimize side product formation.[1]

  • Molar Ratio: An excess of the sulfonating agent is generally used to drive the reaction to completion. A molar ratio of 1:1.2 of benzaldehyde to oleum (B3057394) (containing 20% free SO₃) has been reported as effective.[1]

  • Reaction Time: The reaction is monitored until completion, which can vary depending on the scale and specific conditions.

  • Work-up: The reaction mixture is typically quenched by carefully adding it to ice, followed by neutralization and isolation of the product.

Synthesis via Functional Group Interconversion

An alternative approach involves starting with a benzene ring that already contains a sulfonic acid group and then forming the aldehyde.

Example: Oxidation of 3-Methylbenzenesulfonic acid

  • Starting Material: 3-Methylbenzenesulfonic acid (m-toluenesulfonic acid).

  • Reaction: The methyl group is oxidized to a formyl group.[1] This requires the use of specific oxidizing agents that selectively target the alkyl side chain without affecting the aromatic ring or the sulfonic acid group.[1]

Potential Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various organic molecules with potential biological activity.

  • Building Block for Heterocyclic Compounds: It is used in the synthesis of N-substituted-1H-benzimidazole-5(6)-sulfonamides.[3] Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities.

  • Cross-linking Agent: The aldehyde moiety can readily participate in condensation reactions, such as the formation of Schiff bases with primary amines, making it a useful cross-linking agent for bioconjugation and polymer synthesis.[1]

  • Intermediate for Dyes and Fluorescent Agents: It acts as an intermediate in the production of fluorescent whitening agents and dyes.[5]

Visualizations

Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

G Synthetic Routes to this compound cluster_0 Direct Sulfonation cluster_1 Functional Group Interconversion benzaldehyde Benzaldehyde sulfonation Sulfonation (Fuming H₂SO₄) benzaldehyde->sulfonation product 3-Formylbenzenesulfonic acid sulfonation->product toluenesulfonic 3-Methylbenzenesulfonic acid oxidation Selective Oxidation toluenesulfonic->oxidation product2 3-Formylbenzenesulfonic acid oxidation->product2

Caption: Primary synthetic pathways for this compound.

Reaction Capabilities

This diagram showcases the key chemical reactions that this compound can undergo, highlighting its versatility as a chemical intermediate.

G Chemical Reactivity of this compound cluster_aldehyde Reactions of the Aldehyde Group cluster_sulfonic Reactions of the Sulfonic Acid Group reactant 3-Formylbenzenesulfonic acid oxidation Oxidation (e.g., KMnO₄) reactant->oxidation Formyl Group reduction Reduction (e.g., NaBH₄) reactant->reduction Formyl Group condensation Condensation (e.g., with amines) reactant->condensation Formyl Group substitution Electrophilic Aromatic Substitution reactant->substitution Sulfonic Acid Group product_oxidation 3-Carboxybenzenesulfonic acid oxidation->product_oxidation product_reduction 3-(Hydroxymethyl)benzenesulfonic acid reduction->product_reduction product_condensation Schiff Bases condensation->product_condensation product_substitution Substituted Benzaldehydes substitution->product_substitution

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 3-Formylbenzenesulfonic acid. This class of compounds, characterized by the presence of a sulfonated aromatic ring, offers unique properties such as increased water solubility, making them attractive for various biological and pharmaceutical applications.

Introduction

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting carbon-nitrogen double bond (azomethine group) is a versatile pharmacophore. When synthesized using this compound, the resulting Schiff bases incorporate a sulfonic acid group, which can enhance aqueous solubility and provides a potential binding site for interactions with biological targets. These sulfonated Schiff bases have shown promise in various therapeutic areas, including as antimicrobial, and anticancer agents, and as enzyme inhibitors.

Data Presentation

The following tables summarize typical reaction conditions and characterization data for the synthesis of Schiff bases from this compound and various primary amines.

Table 1: Reaction Conditions for Schiff Base Formation

Amine ReactantSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Aniline (B41778)Ethanol (B145695)Glacial Acetic AcidReflux4-1275-90General Protocol
Substituted AnilinesMethanolNoneRoom Temperature2-6HighWater-soluble synthesis
Biogenic AminesWater/MethanolNoneRoom Temperature1-3GoodWater-soluble synthesis
SulfonamidesEthanolGlacial Acetic Acid608Not SpecifiedGeneral Protocol

Table 2: Spectroscopic Data for Characterization of Sulfonated Schiff Bases

Spectroscopic TechniqueCharacteristic SignalWavenumber (cm⁻¹)/Chemical Shift (ppm)
FT-IRC=N (Imine) stretch1594 - 1630
FT-IRSO₃H (Sulfonic acid) S=O stretch1150 - 1250 and 1030 - 1080
¹H-NMR-CH=N- (Azomethine) proton8.40 - 9.00
¹H-NMRAromatic protons7.00 - 8.50
¹³C-NMR-C=N- (Azomethine) carbon~160

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound and an Aromatic Amine

This protocol describes a general method for the synthesis of a Schiff base using this compound (or its sodium salt) and an aniline derivative in an organic solvent.

Materials:

  • This compound sodium salt (1 equivalent)

  • Substituted Aniline (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

Procedure:

  • Dissolve this compound sodium salt in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, dissolve the substituted aniline in absolute ethanol.

  • Add the aniline solution to the flask containing the this compound solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Aqueous Synthesis of a Water-Soluble Schiff Base

This environmentally friendly protocol is suitable for the synthesis of water-soluble Schiff bases from this compound sodium salt and water-soluble amines.

Materials:

  • This compound sodium salt (1 equivalent)

  • Primary Amine (e.g., a biogenic amine) (1 equivalent)

  • Deionized Water or Methanol

Procedure:

  • Dissolve the this compound sodium salt in deionized water (or methanol) in a flask with a magnetic stirrer.

  • Dissolve the primary amine in a small amount of deionized water (or methanol).

  • Add the amine solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • The formation of the water-soluble Schiff base can be monitored by spectroscopic methods such as UV-Vis or NMR spectroscopy.

  • Given the water-soluble nature of the product, isolation may involve techniques such as lyophilization (freeze-drying) or precipitation by adding a water-miscible organic solvent in which the product is insoluble.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a proposed mechanism of action for sulfonated Schiff bases as inhibitors of carbonic anhydrase, a zinc-containing metalloenzyme. The sulfonamide group is a known zinc-binding group, and its incorporation into a Schiff base can lead to potent enzyme inhibition.

Caption: Mechanism of Carbonic Anhydrase Inhibition by a Sulfonated Schiff Base.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis, purification, and characterization of Schiff bases derived from this compound.

experimental_workflow cluster_characterization Characterization Methods start Start reactants Dissolve this compound and Primary Amine in Solvent start->reactants reaction React under appropriate conditions (Temperature, Catalyst, Time) reactants->reaction isolation Isolate Crude Product (Filtration or Solvent Evaporation) reaction->isolation purification Purify Crude Product (Recrystallization or Chromatography) isolation->purification characterization Characterize Pure Product purification->characterization end End purification->end ftir FT-IR Spectroscopy nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry

Caption: General workflow for Schiff base synthesis and characterization.

Application of 3-Formylbenzenesulfonic Acid as a Cross-linking Agent: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonic acid is a bifunctional molecule featuring a reactive aldehyde group and a sulfonic acid moiety. This unique structure makes it a versatile cross-linking agent for a variety of applications in research and drug development. The aldehyde group readily participates in Schiff base formation with primary amines present in proteins and other polymers, forming stable covalent bonds. The presence of the sulfonic acid group imparts high water solubility to the cross-linker and can introduce desirable hydrophilicity and charge characteristics to the cross-linked material.

These application notes provide detailed protocols for utilizing this compound in two key areas: the cross-linking of proteins for stabilization and interaction studies, and the synthesis of hydrogels for applications such as drug delivery and tissue engineering.

Core Principles

The primary mechanism of cross-linking using this compound is the formation of a Schiff base. This reaction occurs between the aldehyde group of the cross-linker and a primary amine group of the target molecule (e.g., the side chain of a lysine (B10760008) residue in a protein or an amine-functionalized polymer). The reaction is typically carried out in an aqueous buffer at a slightly acidic to neutral pH to facilitate the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. The resulting imine bond is a stable covalent linkage.

The sulfonic acid group generally does not participate directly in the cross-linking reaction but plays a crucial role in the overall process by ensuring the solubility of the cross-linker in aqueous buffers, which is highly advantageous for biological applications.

Applications

Protein Cross-linking

This compound can be employed to stabilize protein-protein interactions, lock proteins in specific conformations, or create protein conjugates. The high water solubility of this cross-linker minimizes the use of organic co-solvents that can be detrimental to protein structure and function.

Experimental Protocol: Cross-linking of a Generic Protein

This protocol provides a general guideline for the cross-linking of a protein using this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Purified protein solution (e.g., 1-10 mg/mL in a suitable buffer)

  • This compound sodium salt

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) or PBS (phosphate-buffered saline), pH 6.0-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Prepare the purified protein in the chosen Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the cross-linker.

  • Cross-linker Stock Solution: Prepare a fresh stock solution of this compound sodium salt (e.g., 10-100 mM) in the Reaction Buffer.

  • Cross-linking Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess of cross-linker to protein. A starting point could be a 20 to 50-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time and temperature should be determined for each specific system.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted aldehyde groups.

  • Purification: Remove excess cross-linker and quenching reagents by dialysis against a suitable buffer or by using a desalting column.

  • Analysis: Analyze the cross-linked products using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using techniques such as mass spectrometry to identify cross-linked sites.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the optimization of protein cross-linking with this compound. This data is for illustrative purposes and actual results will vary.

Molar Excess of Cross-linkerReaction Time (hours)Reaction Temperature (°C)Cross-linking Efficiency (%)
20:122535
50:122560
100:122575
50:112545
50:142565
50:12450

Workflow for Protein Cross-linking

A Prepare Protein Solution C Mix Protein and Cross-linker A->C B Prepare Cross-linker Stock Solution B->C D Incubate C->D E Quench Reaction D->E F Purify E->F G Analyze F->G

Protein cross-linking workflow.

Hydrogel Synthesis

This compound can be used to cross-link polymers containing primary amine groups, such as chitosan (B1678972) or polyethyleneimine, to form hydrogels. The resulting hydrogels are typically hydrophilic due to the incorporated sulfonate groups and may exhibit pH-responsive swelling behavior.

Experimental Protocol: Synthesis of a Chitosan-Based Hydrogel

This protocol describes the synthesis of a hydrogel by cross-linking chitosan with this compound.

Materials:

  • Chitosan (low molecular weight)

  • 1% (v/v) Acetic acid solution

  • This compound sodium salt

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in 1% acetic acid solution to a final concentration of 1-3% (w/v). Stir overnight at room temperature to ensure complete dissolution.

  • Cross-linker Solution Preparation: Prepare an aqueous solution of this compound sodium salt. The concentration will depend on the desired degree of cross-linking.

  • Hydrogel Formation:

    • Slowly add the this compound solution to the chitosan solution while stirring. The volume ratio of cross-linker solution to chitosan solution will determine the final properties of the hydrogel. A starting point could be a 1:5 to 1:10 molar ratio of aldehyde groups to amine groups.

    • Continue stirring until a homogenous gel is formed. Gelation time can vary from minutes to hours depending on the concentrations and temperature.

  • Purification and Equilibration:

    • Immerse the resulting hydrogel in a large volume of deionized water for 24-48 hours to remove any unreacted cross-linker and acetic acid. Change the water periodically.

    • The hydrogel can then be equilibrated in a buffer of choice for specific applications.

  • Characterization: The hydrogel can be characterized for its swelling ratio, mechanical properties (e.g., compressive modulus), and morphology (e.g., using scanning electron microscopy).

Quantitative Data Summary (Hypothetical)

The following table illustrates the potential effect of the cross-linker to polymer ratio on the properties of a chitosan hydrogel cross-linked with this compound.

Chitosan Concentration (w/v %)Molar Ratio (Aldehyde:Amine)Swelling Ratio (%)Compressive Modulus (kPa)
21:108005
21:555015
21:230030
31:545025

Signaling Pathway of Schiff Base Formation

cluster_0 Reactants cluster_1 Intermediate cluster_2 Product A Protein-NH2 (Primary Amine) C Carbinolamine Intermediate A->C Nucleophilic Attack B This compound (R-CHO) B->C D Schiff Base (Protein-N=CH-R) C->D Dehydration

Schiff base formation mechanism.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a valuable and versatile cross-linking agent for researchers in the fields of biochemistry, materials science, and drug development. Its bifunctional nature and high water solubility offer distinct advantages for the cross-linking of proteins and the formation of functional hydrogels. The protocols provided herein serve as a starting point for the application of this reagent, and empirical optimization is encouraged to achieve the desired outcomes for specific research needs.

Application Notes and Protocols: 3-Formylbenzenesulfonic Acid in the Synthesis of Water-Soluble Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Formylbenzenesulfonic acid (3-FBS) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of water-soluble ligands. Its structure, featuring both a reactive aldehyde group and a water-solubilizing sulfonic acid group, allows for straightforward incorporation into various molecular architectures.[1] The aldehyde moiety readily participates in condensation reactions, most notably with primary amines to form Schiff bases (imines), while the sulfonic acid group imparts high aqueous solubility to the resulting ligands.[1] This property is of paramount importance in the development of catalysts for aqueous-phase reactions, an area of growing interest due to the principles of green chemistry. Furthermore, water-soluble ligands are essential for biological applications where aqueous environments are standard. These application notes provide detailed protocols for the synthesis of water-soluble Schiff base ligands using 3-FBS and discuss the general strategies for creating water-soluble phosphine (B1218219) ligands.

I. Synthesis of Water-Soluble Schiff Base Ligands

The reaction of this compound (or its sodium salt) with primary amines is a direct and high-yielding method for the synthesis of water-soluble Schiff base ligands.[2] This condensation reaction is typically rapid and can be performed under mild, environmentally friendly conditions.[2]

Data Presentation: Synthesis of (Iminomethyl)benzenesulfonates

The following table summarizes the synthesis of various water-soluble Schiff base ligands derived from the sodium salt of this compound (3-FBS) and different biogenic amines. The reactions are efficient, providing high yields of the desired products.

EntryBiogenic AmineProductYield (%)
1PhenylethylamineSodium 3-((2-phenylethylimino)methyl)benzenesulfonate93
2TryptamineSodium 3-((2-(1H-indol-3-yl)ethylimino)methyl)benzenesulfonate92
3TyramineSodium 3-((4-hydroxyphenethylimino)methyl)benzenesulfonate97
4HistamineSodium 3-((2-(1H-imidazol-4-yl)ethylimino)methyl)benzenesulfonate95
Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol is adapted from a highly efficient and straightforward method for synthesizing novel Schiff bases by reacting biogenic amines with sodium 3-formylbenzene sulfonate.[2]

Materials:

  • Sodium 3-formylbenzenesulfonate (3-FBS)

  • Appropriate biogenic amine (e.g., Phenylethylamine)

  • Methanol

  • 10 mL flask

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • In a 10 mL flask, dissolve the biogenic amine (1 mmol) in 2 mL of methanol.

  • To this solution, add sodium 3-formylbenzenesulfonate (1 mmol, 208 mg).

  • Stir the resulting solution at room temperature for 1 hour.

  • During the reaction, a precipitate will form.

  • Upon completion of the reaction, collect the precipitate by filtration.

  • Dry the collected solid under reduced pressure in a vacuum desiccator.

  • The product is a stable, water-soluble Schiff base ligand.

Visualization of the Synthetic Workflow

G Workflow for Water-Soluble Schiff Base Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Amine Biogenic Amine (1 mmol) Solvent Methanol (2 mL) Amine->Solvent FBS Sodium 3-Formylbenzenesulfonate (1 mmol) FBS->Solvent Stir Stir at RT for 1h Solvent->Stir Filter Filtration Stir->Filter Dry Drying under vacuum Filter->Dry Product Pure Water-Soluble Schiff Base Ligand Dry->Product

Caption: Workflow for the synthesis of water-soluble Schiff base ligands.

II. Synthesis of Water-Soluble Phosphine Ligands

General Synthetic Strategies:
  • Direct Sulfonation of Arylphosphines: This is a widely used method where an arylphosphine is treated with a sulfonating agent like oleum (B3057394) (H₂SO₄/SO₃). The strongly acidic conditions protect the phosphine from oxidation by protonating it.[1]

  • Synthesis from Sulfonated Precursors: This approach involves synthesizing a phosphine ligand from starting materials that already contain a sulfonate group. This can offer better control over the position and number of sulfonate groups. For instance, a sulfonated aryl halide can be coupled with a phosphine source in a palladium-catalyzed reaction.[1]

The aldehyde group of 3-FBS could, in principle, be used to link to a phosphine-containing moiety. For example, a phosphine with a primary amine functionality could be condensed with 3-FBS to form a phosphine-Schiff base ligand. Alternatively, the aldehyde could be reduced to an alcohol, converted to a halide, and then used in a reaction with a phosphide (B1233454) to form a C-P bond.

Visualization of a General Synthetic Pathway

G General Strategy for Water-Soluble Phosphine Ligand Synthesis cluster_strategy1 Strategy 1: Direct Sulfonation cluster_strategy2 Strategy 2: Synthesis from Sulfonated Precursor Arylphosphine Arylphosphine Sulfonation Sulfonation (e.g., Oleum) Arylphosphine->Sulfonation Product Water-Soluble Phosphine Ligand Sulfonation->Product SulfonatedArylHalide Sulfonated Aryl Halide Phosphination Phosphination (e.g., Pd-catalyzed) SulfonatedArylHalide->Phosphination Phosphination->Product

Caption: General strategies for synthesizing water-soluble phosphine ligands.

III. Applications in Aqueous-Phase Catalysis

Water-soluble ligands are instrumental in homogeneous catalysis, allowing reactions to be carried out in aqueous media. This simplifies catalyst recycling, particularly for expensive transition metals like palladium, and aligns with the principles of green chemistry. Ligands derived from 3-FBS, being highly water-soluble, are excellent candidates for such applications.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Water-soluble phosphine and Schiff base ligands are widely used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While specific catalytic data for ligands derived from 3-FBS is not available, the performance of analogous water-soluble ligands demonstrates their potential.

Data Presentation: Illustrative Catalytic Performance

The following table presents data for a Suzuki-Miyaura cross-coupling reaction in water, catalyzed by a palladium complex with a water-soluble phosphine sulfonate ligand. This data is illustrative of the type of performance that can be expected from such catalytic systems.

EntryAryl BromideArylboronic AcidTime (min)Conversion (%)
14-BromoacetophenonePhenylboronic acid596
2BromobenzenePhenylboronic acid1095
34-BromoanisolePhenylboronic acid1096
44-Bromoacetophenone4-Fluorophenylboronic acid596
54-Bromoanisole1-Naphthylboronic acid1072

Reaction conditions: microwave heating, Pd(OAc)₂, phosphine sulfonate ligand, K₂CO₃, in water.

Visualization of the Catalytic Cycle

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal Transmetalation Transmetal->PdII_R2 RedElim Reductive Elimination Product R¹-R² PdII_R2->Product RedElim->Pd0 React1 R¹-X React1->OxAdd React2 R²-B(OH)₂ React2->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle using a Pd-ligand complex.

Conclusion: this compound is a highly valuable and practical starting material for the synthesis of water-soluble ligands. The straightforward and high-yielding synthesis of Schiff base ligands, coupled with the potential to create novel phosphine ligands, makes 3-FBS a key component in the development of catalysts for aqueous-phase organic synthesis and other applications requiring water solubility. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of 3-FBS in their own work. Further research into the catalytic applications of ligands directly derived from 3-FBS would be a valuable contribution to the field.

References

Application Notes and Protocols for the Synthesis of Dyes from 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of two major classes of dyes—Schiff base dyes and azo dyes—using 3-formylbenzenesulfonic acid as a key starting material. The inherent reactivity of the aldehyde group, combined with the water-solubilizing properties of the sulfonic acid moiety, makes this compound a versatile building block in dye chemistry.

Part 1: Synthesis of Water-Soluble Schiff Base Dyes

The most direct method for synthesizing dyes from this compound is through the condensation of its aldehyde group with a primary aromatic amine to form a Schiff base (or azomethine). The resulting C=N double bond, in conjugation with the aromatic rings, acts as a chromophore responsible for the dye's color. The presence of the sulfonic acid group ensures water solubility, a desirable characteristic for many textile and biological applications.

Experimental Protocol: General Procedure for Schiff Base Dye Synthesis
  • Dissolution of Reactants:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of this compound in 30 mL of absolute ethanol (B145695).

    • In a separate beaker, dissolve 10 mmol of the selected primary aromatic amine in 20 mL of absolute ethanol.

  • Reaction Setup:

    • Add the amine solution to the flask containing the this compound solution.

    • To catalyze the condensation, add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction Execution:

    • Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate is present, reduce the solvent volume by rotary evaporation to induce crystallization.

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain the purified Schiff base dye.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 60-70°C.

    • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy to confirm its structure and assess its photophysical properties.

Data Presentation: Schiff Base Dye Synthesis

The following table provides illustrative examples of Schiff base dyes that can be synthesized from this compound and various primary aromatic amines.

EntryPrimary Aromatic AmineMolecular Formula of ProductExpected Color of Dye
1AnilineC₁₃H₁₁NO₃SYellow
2p-ToluidineC₁₄H₁₃NO₃SOrange-Yellow
3p-AnisidineC₁₄H₁₃NO₄SOrange
4p-NitroanilineC₁₃H₁₀N₂O₅SDeep Red

Visualization: Schiff Base Synthesis Workflow

Schiff_Base_Synthesis reactant1 3-Formylbenzenesulfonic Acid in Ethanol mix Mix and Add Glacial Acetic Acid reactant1->mix reactant2 Primary Aromatic Amine in Ethanol reactant2->mix reflux Reflux (4-6 hours) mix->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product (Filtration/Evaporation) cool->isolate purify Recrystallize and Dry isolate->purify product Purified Schiff Base Dye purify->product

Caption: Workflow for the synthesis of Schiff base dyes.

Part 2: Synthesis of Water-Soluble Azo Dyes

Azo dyes are a prominent class of synthetic colorants characterized by the presence of an azo group (–N=N–). The synthesis of an azo dye from this compound is a two-stage process. First, the formyl group is converted to an amino group via reductive amination to yield 3-aminobenzenesulfonic acid (metanilic acid). Subsequently, this intermediate undergoes diazotization and is then coupled with an electron-rich aromatic compound to form the final azo dye.

Experimental Protocol: Stage 1 - Reductive Amination

This protocol describes the conversion of this compound to 3-aminobenzenesulfonic acid.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of methanol.

  • Amine Source: Add an excess of aqueous ammonia (B1221849) (e.g., 5 equivalents) to the solution and stir for 30 minutes at room temperature to form the intermediate imine.

  • Reduction: Cool the mixture in an ice bath. Cautiously add sodium borohydride (B1222165) (NaBH₄) (e.g., 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours.

  • Work-up: Carefully acidify the reaction mixture with dilute HCl to neutralize excess borohydride and precipitate the product.

  • Isolation: Collect the precipitated 3-aminobenzenesulfonic acid by vacuum filtration, wash with a small amount of cold water, and dry.

Experimental Protocol: Stage 2 - Azo Dye Synthesis

This protocol outlines the diazotization of 3-aminobenzenesulfonic acid and its subsequent coupling.

  • Diazotization:

    • In a 250 mL beaker, suspend 10 mmol of the synthesized 3-aminobenzenesulfonic acid in a mixture of 5 mL of concentrated HCl and 20 g of crushed ice.

    • In a separate test tube, dissolve 10 mmol of sodium nitrite (B80452) (NaNO₂) in 5 mL of water.

    • Slowly add the sodium nitrite solution dropwise to the stirred suspension of the amine, maintaining the temperature between 0-5°C. Continue stirring for 15 minutes after the addition is complete to form the diazonium salt solution.

  • Preparation of Coupling Component:

    • In a separate beaker, dissolve 10 mmol of the chosen coupling component (e.g., 2-naphthol) in 20 mL of a 2.5 M aqueous sodium hydroxide (B78521) solution. Cool this solution in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A brightly colored precipitate should form immediately.

    • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the azo dye precipitate by vacuum filtration and wash it thoroughly with cold water.

    • To further purify the dye and improve filterability, it can be "salted out" by dissolving it in a minimal amount of hot water, adding sodium chloride until the solution is saturated, and then allowing it to cool and recrystallize.

    • Filter the purified dye and dry it in a vacuum oven.

Data Presentation: Azo Dye Synthesis

The following table provides illustrative examples of azo dyes that can be synthesized using 3-aminobenzenesulfonic acid (derived from this compound) and various coupling components.

EntryCoupling ComponentMolecular Formula of ProductExpected Color of Dye
1PhenolC₁₂H₉N₂O₄SNaOrange
22-NaphtholC₁₆H₁₁N₂O₄SNaRed-Orange
3N,N-DimethylanilineC₁₄H₁₄N₃O₃SNaYellow-Orange
4Salicylic AcidC₁₃H₉N₂O₆SNaYellow

Visualization: Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_stage1 Stage 1: Reductive Amination cluster_stage2 Stage 2: Diazotization and Coupling start1 This compound step1_1 React with Ammonia (Imine Formation) start1->step1_1 step1_2 Reduce with NaBH₄ step1_1->step1_2 product1 3-Aminobenzenesulfonic Acid step1_2->product1 start2 3-Aminobenzenesulfonic Acid product1->start2 step2_1 Diazotization (NaNO₂ / HCl, 0-5°C) start2->step2_1 diazonium Diazonium Salt step2_1->diazonium step2_2 Azo Coupling diazonium->step2_2 coupling_comp Coupling Component (e.g., 2-Naphthol) coupling_comp->step2_2 product2 Purified Azo Dye step2_2->product2

Caption: Two-stage workflow for the synthesis of azo dyes.

Application Notes and Protocols: 3-Formylbenzenesulfonic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-formylbenzenesulfonic acid as a versatile bifunctional building block in organic synthesis. Its unique structure, featuring both a reactive aldehyde and a water-solubilizing sulfonic acid group, makes it a valuable precursor for the synthesis of a wide range of organic molecules, including Schiff bases and benzimidazoles, with potential applications in medicinal chemistry and materials science.

Introduction

This compound, also known as 3-sulfobenzaldehyde, is an aromatic compound containing both an aldehyde (-CHO) and a sulfonic acid (-SO₃H) functional group.[1][2] This dual functionality allows for a variety of chemical transformations. The aldehyde group readily participates in condensation reactions, particularly with primary amines to form Schiff bases (imines).[1] The sulfonic acid group imparts high water solubility to the molecule and its derivatives, a desirable property in many pharmaceutical and biological applications.[1] This building block is instrumental in the synthesis of novel sulfonated ligands, dyes, and pharmaceutical intermediates.[2]

Application 1: Synthesis of Water-Soluble Schiff Bases

The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of water-soluble Schiff bases.[1] These compounds are of interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The sulfonate group enhances the aqueous solubility of the resulting imines, which can be advantageous for biological testing and formulation.

Experimental Protocol: Synthesis of Sodium 3-((phenethylimino)methyl)benzenesulfonate

This protocol is adapted from the general procedure described by M. G. Nowak, et al.[1]

Materials:

  • Sodium 3-formylbenzenesulfonate (208 mg, 1 mmol)

  • Phenylethylamine (121 mg, 1 mmol)

  • Methanol (2 mL)

  • 10 mL flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 10 mL flask, dissolve phenylethylamine (121 mg, 1 mmol) in 2 mL of methanol.

  • To this solution, add sodium 3-formylbenzenesulfonate (208 mg, 1 mmol).

  • Stir the resulting solution at room temperature for 1 hour.

  • A precipitate will form during the reaction. Collect the solid product by filtration.

  • Dry the precipitate under reduced pressure to yield the final product.

Quantitative Data:

ProductStarting MaterialsSolventReaction TimeTemperatureYieldMelting Point
Sodium 3-((phenethylimino)methyl)benzenesulfonate[1]Sodium 3-formylbenzenesulfonate (1 mmol), Phenylethylamine (1 mmol)Methanol1 hourRoom Temp.93%283–285 °C

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis Reactants Reactants: - this compound - Primary Amine (e.g., Phenylethylamine) Reaction Reaction: Stir at Room Temperature for 1 hour Reactants->Reaction Solvent Solvent: Methanol or Water Solvent->Reaction Filtration Workup: - Filtration - Drying under vacuum Reaction->Filtration Product Product: Water-Soluble Schiff Base Filtration->Product

Caption: Workflow for the synthesis of water-soluble Schiff bases.

Application 2: Synthesis of Benzimidazole-Sulfonamides

This compound can be utilized in the synthesis of benzimidazole (B57391) derivatives. The aldehyde group reacts with o-phenylenediamines to form the benzimidazole ring system. This reaction is a key step in the synthesis of a series of N-substituted-1H-benzimidazole-5(6)-sulfonamides.[3] Benzimidazole and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[4]

Experimental Protocol: Representative Synthesis of a 2-(3-sulfophenyl)-1H-benzimidazole

This is a representative protocol based on general methods for benzimidazole synthesis.[4][5]

Materials:

  • This compound (1.86 g, 10 mmol)

  • o-Phenylenediamine (B120857) (1.08 g, 10 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Ethanol (B145695) (50 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.86 g, 10 mmol), o-phenylenediamine (1.08 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid.

  • Add 50 mL of ethanol to the flask.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Wash the collected solid with cold ethanol and dry to obtain the desired benzimidazole derivative.

Representative Quantitative Data:

ProductStarting MaterialsCatalystSolventReaction TimeTemperatureRepresentative Yield
2-(3-sulfophenyl)-1H-benzimidazole (Example)This compound (10 mmol), o-Phenylenediamine (10 mmol)p-TSAEthanol4-6 hoursReflux (approx. 78°C)85-95%

Logical Workflow for Benzimidazole Synthesis

Benzimidazole_Synthesis cluster_reactants Reactants 3-FBSA 3-Formylbenzenesulfonic acid Condensation Condensation Reaction (Ethanol, p-TSA, Reflux) 3-FBSA->Condensation o-PDA o-Phenylenediamine o-PDA->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product 2-(3-sulfophenyl)-1H-benzimidazole Cyclization->Product

Caption: Logical steps in the synthesis of a sulfonated benzimidazole.

Signaling Pathway Inhibition by Sulfonamide Derivatives

Derivatives of this compound, particularly sulfonamides, have been identified as potential inhibitors of key signaling pathways implicated in cancer. One such pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.[1][6] Sulfonamide-containing compounds can act as inhibitors of VEGFR-2, a tyrosine kinase receptor.[1][6]

VEGFR-2 Signaling Pathway and Inhibition by Sulfonamides

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds & Activates Inhibitor Sulfonamide Derivative (from 3-FBSA) Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Application Notes and Protocols for the Preparation of Sulfonated Ligands Using m-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water-soluble ligands are crucial components in homogeneous catalysis, particularly for reactions in aqueous media, facilitating catalyst recovery and reuse, which is essential for green chemistry and industrial applications. The introduction of sulfonate groups is a primary strategy for imparting hydrophilicity to organic ligands. m-Formylbenzenesulfonic acid is a versatile bifunctional building block, featuring both a reactive aldehyde group and a water-solubilizing sulfonic acid moiety.[1] This allows for the straightforward synthesis of a variety of sulfonated ligands, such as Schiff bases and, through multi-step synthesis, phosphines. These ligands are valuable in the development of water-soluble metal complexes for a range of catalytic applications, including cross-coupling reactions, hydrogenations, and polymerizations.[2][3][4]

This document provides detailed protocols for the preparation of two classes of sulfonated ligands derived from m-formylbenzenesulfonic acid: sulfonated Schiff base ligands and a proposed synthetic route for sulfonated phosphine (B1218219) ligands.

I. Preparation of Sulfonated Schiff Base Ligands

The most direct application of m-formylbenzenesulfonic acid in ligand synthesis is its condensation with primary amines to form water-soluble Schiff base (imine) ligands.[5] This reaction is typically high-yielding and can be performed under mild conditions.

Experimental Protocol: Synthesis of a Sulfonated Schiff Base Ligand

This protocol is adapted from the synthesis of (iminomethyl)benzenesulfonates derived from biogenic amines.[5]

Materials:

  • Sodium 3-formylbenzenesulfonate

  • Primary amine (e.g., phenylethylamine)

  • Methanol (B129727) or Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask or vial

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) in a minimal amount of methanol or water (approximately 2-3 mL).

  • Add sodium 3-formylbenzenesulfonate (1.0 mmol, 1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or NMR.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude product.

  • The resulting sulfonated Schiff base can be purified by recrystallization if necessary, though in many cases the product is of sufficient purity for subsequent applications.

Data Presentation: Characterization of Sulfonated Schiff Bases

The formation of the imine bond can be confirmed by spectroscopic methods. The following table summarizes typical characterization data for Schiff bases derived from 3-formylbenzenesulfonate.[5]

Compound ClassSpectroscopic MethodCharacteristic SignalChemical Shift (ppm)
Schiff bases from 3-FBS1H NMRImine proton (-N=CH)7.87 – 8.34
13C NMRImine carbon (-N=C H)~163

FBS = Formylbenzenesulfonate

Visualization of Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products m_FBS m-Formylbenzenesulfonic Acid Schiff_Base Sulfonated Schiff Base Ligand m_FBS->Schiff_Base + R-NH2 Amine Primary Amine (R-NH2) Amine->Schiff_Base Water Water Schiff_Base->Water - H2O Phosphine_Synthesis_Workflow A m-Formylbenzenesulfonic Acid B Step 1: Reduction (e.g., NaBH4) A->B C 3-(Hydroxymethyl)benzenesulfonic Acid B->C D Step 2: Chlorination (e.g., SOCl2) C->D E 3-(Chloromethyl)benzenesulfonic Acid D->E F Step 3: Phosphination (e.g., KPPh2) E->F G Sulfonated Phosphine Ligand F->G Catalytic_Cycle Generic Suzuki Coupling Catalytic Cycle L = Sulfonated Phosphine Ligand Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_R1R2 R1-Pd(II)-R2 L2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Product Reactant1 R1-X Reactant1->OxAdd Aryl Halide Reactant2 R2-B(OH)2 Reactant2->Transmetal Boronic Acid

References

Application Notes and Protocols: 3-Formylbenzenesulfonic Acid as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonic acid is a versatile bifunctional organic compound featuring both a reactive aldehyde group and a strongly acidic sulfonic acid moiety.[1][2] This unique combination makes it not only a valuable building block in the synthesis of pharmaceuticals and advanced materials but also endows it with the potential to act as an effective acid catalyst in a variety of organic transformations.[1][3] The presence of the sulfonic acid group confers high water solubility, offering potential advantages in green chemistry by enabling reactions in aqueous media.[2] The aldehyde functionality, on the other hand, can participate in condensation reactions, such as the formation of Schiff bases.[2]

These application notes provide an overview of the potential catalytic applications of this compound in several important organic reactions, complete with detailed, generalized experimental protocols. The protocols provided are based on established methods for similar acid-catalyzed reactions and should be regarded as a starting point for optimization.

Catalytic Applications and Data

Due to its strong Brønsted acidic nature, this compound is a promising catalyst for a range of acid-mediated reactions. Below are examples of such reactions with typical quantitative data reported for various acid catalysts. It is anticipated that this compound would afford comparable results.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities. Their synthesis often involves the acid-catalyzed condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][4]

Table 1: Representative Data for the Synthesis of Quinoxalines using Acid Catalysts

Entry1,2-Diamine1,2-Dicarbonyl CompoundCatalystSolventTime (min)Yield (%)
1o-PhenylenediamineBenzilVarious Lewis/Brønsted acidsEthanol (B145695)10-6085-95
24-Methyl-1,2-phenylenediamineBenzilVarious Lewis/Brønsted acidsEthanol15-7088-96
3o-PhenylenediamineAcenaphthenequinoneVarious Lewis/Brønsted acidsEthanol5-4590-98

Note: The data presented is a summary of typical results obtained with various acid catalysts and serves as a benchmark for reactions potentially catalyzed by this compound.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[5][6] Sulfonic acids are known to be effective catalysts for this transformation.[7]

Table 2: Representative Data for Pechmann Condensation using Acid Catalysts

EntryPhenolβ-KetoesterCatalystConditionsTime (h)Yield (%)
1ResorcinolEthyl acetoacetateSulfonic acid-based catalystsSolvent-free, 80-100 °C0.5-290-98
2PhenolEthyl acetoacetateStrong Brønsted acidsNeat, 100-120 °C2-575-85
3m-CresolEthyl benzoylacetateStrong Brønsted acidsToluene, reflux3-670-80

Note: This table reflects typical outcomes for the Pechmann condensation with various acid catalysts. Similar performance may be achievable with this compound.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with significant therapeutic potential.[8][9] This reaction is efficiently catalyzed by acids.

Table 3: Representative Data for the Biginelli Reaction using Acid Catalysts

EntryAldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUreaVarious Brønsted/Lewis acidsEthanol1-485-95
24-ChlorobenzaldehydeMethyl acetoacetateUreaVarious Brønsted/Lewis acidsAcetonitrile (B52724)2-688-96
33-NitrobenzaldehydeEthyl acetoacetateThioureaVarious Brønsted/Lewis acidsSolvent-free0.5-290-97

Note: The data illustrates the general efficiency of acid catalysts in the Biginelli reaction. This compound is expected to be a viable catalyst for this transformation.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are synthesized through the electrophilic substitution of indoles with aldehydes or ketones, a reaction that is effectively catalyzed by acids.[10][11][12]

Table 4: Representative Data for the Synthesis of Bis(indolyl)methanes using Acid Catalysts

EntryIndole (B1671886)AldehydeCatalystSolventTime (min)Yield (%)
1IndoleBenzaldehydeVarious Brønsted/Lewis acidsAcetonitrile10-6090-98
22-Methylindole4-ChlorobenzaldehydeVarious Brønsted/Lewis acidsDichloromethane (B109758)15-9088-95
3Indole4-MethoxybenzaldehydeVarious Brønsted/Lewis acidsSolvent-free5-4092-99

Note: This table provides a summary of typical results for the synthesis of bis(indolyl)methanes with various acid catalysts. This compound is a potential catalyst for this reaction.

Experimental Protocols

The following are detailed, generalized protocols for the aforementioned reactions, adapted for the use of this compound as a catalyst. Researchers should perform initial small-scale trials to optimize reaction conditions.

Protocol 1: General Procedure for the Synthesis of Quinoxaline Derivatives
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound (1.0 mmol) and the aromatic 1,2-diamine (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add this compound (0.05 mmol, 5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Pechmann Condensation
  • Reactant Mixture: In a round-bottom flask, mix the phenol (1.0 mmol) and the β-ketoester (1.1 mmol).

  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the mixture.

  • Reaction: Heat the mixture with stirring at the desired temperature (typically 80-120 °C) for the required time. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from an appropriate solvent to obtain the pure coumarin.

Protocol 3: General Procedure for the Biginelli Reaction
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea or thiourea (1.2 mmol), and this compound (0.1 mmol, 10 mol%).

  • Solvent: Add a suitable solvent (e.g., ethanol, 10 mL) or perform the reaction under solvent-free conditions.

  • Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Protocol 4: General Procedure for the Synthesis of Bis(indolyl)methanes
  • Reactant Solution: In a round-bottom flask, dissolve the indole (2.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL).

  • Catalyst Addition: Add this compound (0.05 mmol, 5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure bis(indolyl)methane.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows discussed.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification A Reactants D Mixing and Stirring at Specified Temperature A->D B This compound (Catalyst) B->D C Solvent (Optional) C->D E Thin Layer Chromatography (TLC) D->E Monitor Progress E->D Continue Reaction F Quenching / Precipitation E->F Reaction Complete G Filtration / Extraction F->G H Recrystallization / Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for organic synthesis using this compound as a catalyst.

logical_relationship substance This compound -SO3H (Sulfonic Acid Group) -CHO (Formyl Group) catalysis Acid Catalysis substance:f0->catalysis Provides Brønsted Acidity reaction Condensation Reaction Partner substance:f1->reaction Electrophilic Site

Caption: Bifunctional nature of this compound.

References

Application Notes and Protocols for the Quantification of 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Formylbenzenesulfonic acid. The methods described herein are essential for quality control, stability studies, and impurity profiling in pharmaceutical and chemical research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the quantification of this compound. Due to the polar nature of the sulfonic acid group, a reversed-phase method with a polar-modified column or a mixed-mode column is recommended for optimal retention and peak shape.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol provides a starting point for the development of a robust HPLC method.

a. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium phosphate (B84403) (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

b. Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 40 mM Ammonium Phosphate (pH 4.0) in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 5% to 30% B; 15-20 min: 30% to 5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

c. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm membrane filter before injection.

d. Data Analysis: Construct a calibration curve by plotting the peak area of the this compound against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC)

The following table summarizes typical quantitative data that should be obtained during method validation.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster, though potentially less specific, method for the quantification of this compound. A direct measurement of the absorbance of the aromatic ring can be utilized.

Experimental Protocol: Direct UV-Vis Spectrophotometry

a. Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Deionized water

b. Method:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a 10 µg/mL solution of this compound in deionized water. Scan the solution from 200 to 400 nm to determine the λmax. The expected λmax is around 254 nm.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Dissolve the sample in deionized water to obtain a concentration within the linear range of the assay.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using deionized water as a blank.

c. Data Analysis: Create a calibration curve by plotting the absorbance versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by using the linear regression equation of the calibration curve.

Quantitative Data Summary (UV-Vis)
ParameterTypical Value
λmax ~254 nm
Linearity (r²) > 0.995
Molar Absorptivity (ε) Concentration-dependent
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Acid-Base Titration

This method is suitable for determining the concentration of this compound in bulk samples where it is the major acidic component. The sulfonic acid group is a strong acid and can be titrated with a strong base.

Experimental Protocol: Potentiometric Titration

a. Instrumentation and Materials:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • This compound sample

  • Deionized water

b. Method:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in approximately 50 mL of deionized water.

  • Titration: Place the dissolved sample in a beaker with a magnetic stirrer. Immerse the pH electrode in the solution. Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

  • Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve (the first derivative of the pH vs. volume curve).

c. Calculation: The concentration of this compound can be calculated using the following formula:

Where:

  • V_NaOH is the volume of NaOH solution used at the equivalence point (L)

  • M_NaOH is the molarity of the NaOH solution (mol/L)

  • V_sample is the initial volume of the sample solution (L)

To express the result as a percentage purity:

Where MW is the molecular weight of this compound (186.18 g/mol ).

Quantitative Data Summary (Titration)
ParameterTypical Value
Precision (% RSD) < 1%
Accuracy (% Recovery) 99 - 101%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (if necessary) dissolve->filter hplc HPLC filter->hplc uv_vis UV-Vis filter->uv_vis titration Titration filter->titration calibration Prepare Calibration Curve hplc->calibration uv_vis->calibration titration->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: General workflow for the quantification of this compound.

hplc_protocol start Start prep_mobile_phase Prepare Mobile Phase (Ammonium Phosphate & ACN) start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards->equilibrate prep_sample->equilibrate inject Inject Standards & Sample equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data process_data Process Data (Peak Integration) acquire_data->process_data calibration_curve Construct Calibration Curve process_data->calibration_curve quantify Quantify 3-FBSA calibration_curve->quantify end End quantify->end

Caption: Detailed experimental workflow for HPLC analysis.

Application Notes and Protocols for the NMR Analysis of 3-Formylbenzenesulfonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 3-Formylbenzenesulfonic acid and its derivatives. This document includes detailed protocols for sample preparation, qualitative and quantitative NMR analysis, and data presentation. The information herein is intended to support research and development activities where this versatile aromatic compound is utilized.

Introduction to this compound

This compound (3-FBSA) is a bifunctional organic compound featuring both an aldehyde and a sulfonic acid group.[1] This unique structure makes it a valuable building block in various chemical syntheses. The aldehyde group readily participates in reactions such as the formation of Schiff bases, while the sulfonic acid moiety imparts high water solubility and acidic properties.[1] These characteristics make 3-FBSA and its derivatives useful in the development of novel polymers, catalysts, and pharmaceutical intermediates.

Qualitative NMR Analysis of this compound

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the presence of two electron-withdrawing groups (aldehyde and sulfonic acid) on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons and carbons, causing them to appear at lower fields compared to unsubstituted benzene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Aldehyde (-CHO)~10.0 (singlet)~192.0
C2-H~8.2 (singlet or triplet)~130.0
C4-H~8.1 (doublet)~135.0
C5-H~7.8 (triplet)~128.0
C6-H~8.4 (doublet)~138.0
C1 (C-SO₃H)-~145.0
C3 (C-CHO)-~137.0

Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and concentration.

Experimental NMR Data for 2-Formylbenzenesulfonic Acid Sodium Salt

Table 2: Experimental NMR Data for 2-Formylbenzenesulfonic Acid Sodium Salt

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Aldehyde (-CHO)10.2 (s)191.5
Aromatic-H7.5-8.0 (m)128.0-140.0

Note: 's' denotes a singlet and 'm' denotes a multiplet. The aromatic region shows complex splitting due to the ortho substitution pattern.

Quantitative NMR (qNMR) Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of a substance. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Selection of Internal Standard

The choice of a suitable internal standard is crucial for accurate qNMR analysis. The ideal internal standard should:

  • Be of high purity.

  • Be stable and non-reactive with the sample and solvent.

  • Have signals that do not overlap with the analyte signals.

  • Have a simple spectrum with at least one sharp, well-resolved signal.

  • Be soluble in the chosen deuterated solvent.

For the analysis of aromatic sulfonic acids like 3-FBSA, several internal standards can be considered.

Table 3: Recommended Internal Standards for qNMR of Aromatic Sulfonic Acids

Internal Standard Solvent Compatibility Key ¹H Signal (δ ppm) Notes
Maleic AcidD₂O, DMSO-d₆~6.3 (s)Commonly used, but its volatility can be a drawback.
1,4-DinitrobenzeneDMSO-d₆, CDCl₃~8.5 (s)Stable and non-volatile.
Dimethyl sulfoneDMSO-d₆, D₂O~3.1 (s)Suitable for use in concentrated sulfuric acid.[2]
Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS)D₂O0.0 (s)Excellent for aqueous samples, provides a sharp reference signal.

Experimental Protocols

Protocol for Qualitative ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 5 s

      • Acquisition Time (AQ): ~4 s

      • Spectral Width (SW): 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans (NS): 1024

      • Relaxation Delay (D1): 2 s

      • Acquisition Time (AQ): ~1 s

      • Spectral Width (SW): 240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O or DMSO at ~2.50 ppm in DMSO-d₆).

    • Integrate the signals in the ¹H spectrum.

    • Peak pick and assign the signals in both ¹H and ¹³C spectra.

Protocol for Quantitative ¹H NMR (qNMR) Analysis
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh an appropriate amount of the chosen internal standard (e.g., maleic acid) to achieve a molar ratio of approximately 1:1 with the analyte.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve both the sample and the internal standard in 0.7 mL of a suitable deuterated solvent (e.g., D₂O) in the vial.

    • Transfer the solution to a clean 5 mm NMR tube, filtering as described above.

  • NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Program: zg30

    • Number of Scans (NS): 64-128 (to achieve a high signal-to-noise ratio)

    • Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons, this should be at least 5 times the longest T₁ relaxation time).[3]

    • Acquisition Time (AQ): ~4 s

    • Spectral Width (SW): 20 ppm

  • Data Processing and Calculation:

    • Process the spectrum as described for qualitative analysis.

    • Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard. Ensure the integration limits are consistent.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizations of Workflows and Pathways

Synthesis of 2-Formylbenzenesulfonic Acid Sodium Salt

The following diagram illustrates a common synthetic route to 2-Formylbenzenesulfonic acid sodium salt from o-chlorobenzaldehyde.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification o-chlorobenzaldehyde o-chlorobenzaldehyde Sulfonation Reaction Sulfonation Reaction o-chlorobenzaldehyde->Sulfonation Reaction Sodium Sulfite (Na2SO3) Sodium Sulfite (Na2SO3) Sodium Sulfite (Na2SO3)->Sulfonation Reaction Surfactant (Catalyst) Surfactant (Catalyst) Surfactant (Catalyst)->Sulfonation Reaction Water (Solvent) Water (Solvent) Water (Solvent)->Sulfonation Reaction Heating (160-210 °C) Heating (160-210 °C) Heating (160-210 °C)->Sulfonation Reaction 2-Formylbenzenesulfonic acid sodium salt 2-Formylbenzenesulfonic acid sodium salt Sulfonation Reaction->2-Formylbenzenesulfonic acid sodium salt Purification Purification 2-Formylbenzenesulfonic acid sodium salt->Purification Final Product Final Product Purification->Final Product G Start Start Sample Preparation Sample Preparation Start->Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Data Processing Data Processing NMR Data Acquisition->Data Processing Structural Verification Structural Verification Data Processing->Structural Verification Quantitative Analysis Quantitative Analysis Structural Verification->Quantitative Analysis Structure Confirmed Report Generation Report Generation Structural Verification->Report Generation Structure Incorrect Quantitative Analysis->Report Generation Purity/Concentration Determined End End Report Generation->End G Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Synthesis of 3-FBSA Derivative Synthesis of 3-FBSA Derivative Lead Discovery->Synthesis of 3-FBSA Derivative Lead Optimization Lead Optimization Synthesis of 3-FBSA Derivative->Lead Optimization In vitro & In vivo Studies In vitro & In vivo Studies Lead Optimization->In vitro & In vivo Studies Candidate Selection Candidate Selection In vitro & In vivo Studies->Candidate Selection

References

Application Note: HPLC Separation of Formylbenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formylbenzenesulfonic acid is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The isomeric purity of this compound is critical, as the position of the formyl group (ortho, meta, or para) significantly influences the properties and reactivity of subsequent products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these positional isomers. This application note details a robust ion-pair reversed-phase HPLC method for the baseline separation of 2-formylbenzenesulfonic acid, 3-formylbenzenesulfonic acid, and 4-formylbenzenesulfonic acid.

Principle

The separation is achieved on a C18 reversed-phase column. Due to the high polarity and acidic nature of the sulfonic acid group, an ion-pairing reagent, tetrabutylammonium (B224687) hydrogen sulfate (B86663), is added to the mobile phase. This reagent forms a neutral ion-pair with the anionic sulfonate group of the analytes. The resulting complex is more hydrophobic, allowing for retention and separation on the nonpolar stationary phase. The isomers are then detected by their UV absorbance.

Quantitative Data Summary

The following table summarizes the chromatographic performance for the separation of formylbenzenesulfonic acid isomers using the described method.

AnalyteIsomer PositionRetention Time (min)Tailing FactorResolution (Rs)
2-Formylbenzenesulfonic AcidOrtho8.21.1-
This compoundMeta9.51.22.8
4-Formylbenzenesulfonic AcidPara11.11.13.1

Experimental Protocol

1. Materials and Reagents

  • Analytes: 2-Formylbenzenesulfonic acid, this compound, and 4-Formylbenzenesulfonic acid reference standards.

  • Solvents: Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm).

  • Reagents: Tetrabutylammonium hydrogen sulfate (TBAHS) (for HPLC, ≥99%), Phosphoric acid (85%, analytical grade).

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate and 20 mM phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 40% B

    • 12-15 min: 40% B

    • 15-16 min: 40% to 20% B

    • 16-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Mobile Phase A Preparation: Dissolve 3.395 g of TBAHS in 1 L of deionized water. Add 1.37 mL of 85% phosphoric acid and mix well. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each formylbenzenesulfonic acid isomer reference standard and dissolve in 10 mL of deionized water in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard by diluting 1 mL of each stock solution to 10 mL with deionized water.

4. Sample Preparation

Accurately weigh a sample containing the formylbenzenesulfonic acid isomers and dissolve it in a known volume of deionized water to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (deionized water) to ensure the system is clean.

  • Inject the mixed working standard solution to verify system suitability parameters (retention times, resolution, and peak shapes).

  • Inject the prepared sample solutions.

  • Identify and quantify the isomers in the sample by comparing their retention times and peak areas to those of the standards.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A and B prep_standards Prepare Standard Solutions prep_samples Prepare Sample Solutions system_equilibration System Equilibration (Stable Baseline) prep_samples->system_equilibration blank_injection Blank Injection (Water) system_equilibration->blank_injection sst_injection System Suitability (Standard Injection) blank_injection->sst_injection sample_injection Sample Injection sst_injection->sample_injection peak_integration Peak Integration and Identification sample_injection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report_generation Generate Report quantification->report_generation

Caption: Workflow for the HPLC analysis of formylbenzenesulfonic acid isomers.

Application Notes and Protocols: The Role of 3-Formylbenzenesulfonic Acid in Hydrogel Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. Their unique properties, such as high water content, biocompatibility, and tunable mechanical characteristics, make them highly attractive for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. The formation of stable hydrogel networks relies on the cross-linking of polymer chains. 3-Formylbenzenesulfonic acid has emerged as a valuable bifunctional cross-linking agent for hydrogel preparation.

This document provides detailed application notes and protocols for the use of this compound in the preparation of hydrogels, with a focus on its role in forming injectable and pH-responsive materials.

The Role of this compound

This compound is a unique molecule possessing two key functional groups: an aldehyde group (-CHO) and a sulfonic acid group (-SO₃H). This bifunctional nature allows it to play a dual role in hydrogel formation and function:

  • Aldehyde Group for Cross-linking: The aldehyde group readily reacts with primary amines (-NH₂) on polymer backbones, such as chitosan (B1678972) or gelatin, to form Schiff bases (imine bonds). This reaction is a form of dynamic covalent chemistry, which can occur under mild physiological conditions, making it suitable for encapsulating sensitive therapeutic agents and cells.[1][2] The reversibility of the Schiff base linkage can also impart self-healing properties to the hydrogel.[3][4]

  • Sulfonic Acid Group for Hydrophilicity and pH-Responsiveness: The strongly acidic sulfonic acid group imparts high water solubility to the cross-linker and increases the hydrophilicity of the resulting hydrogel network.[5] This enhances the hydrogel's swelling capacity. Furthermore, the presence of these acidic groups makes the hydrogel sensitive to changes in pH, which can be exploited for controlled drug release applications.[6]

Applications in Hydrogel Preparation

The unique properties of this compound make it a versatile tool for creating a variety of hydrogels with tailored characteristics for specific biomedical applications.

Injectable Hydrogels for Drug Delivery and Tissue Engineering

Injectable hydrogels offer a minimally invasive approach for delivering therapeutics and for tissue regeneration.[7] Hydrogels formed using this compound as a cross-linker can be designed to be injectable. The in-situ formation of the hydrogel occurs upon mixing a polymer solution (e.g., chitosan) with the this compound cross-linker solution under physiological conditions.[8][9] This allows for the encapsulation of drugs, proteins, or cells within the hydrogel matrix as it forms at the target site.[7] The sustained release of encapsulated therapeutics can be achieved as the hydrogel degrades or through diffusion from the polymer network.[10]

pH-Responsive Hydrogels for Targeted Drug Release

The sulfonic acid groups on the this compound cross-linker introduce a pH-sensitive character to the hydrogel. In response to changes in the surrounding pH, the hydrogel network can swell or shrink, leading to the controlled release of an encapsulated drug.[6] This is particularly advantageous for targeted drug delivery to specific sites in the body with distinct pH environments, such as the acidic microenvironment of tumors.[10]

Self-Healing Hydrogels

The dynamic and reversible nature of the Schiff base linkages formed between the aldehyde groups of this compound and the amine groups of the polymer can endow the resulting hydrogel with self-healing capabilities.[3][4] If the hydrogel is damaged, the reversible bonds can reform, restoring the integrity of the hydrogel network. This property is highly desirable for applications where the hydrogel may be subjected to mechanical stress.[4]

Experimental Protocols

The following protocols are provided as a starting point for the preparation and characterization of hydrogels using this compound. Optimization of the parameters may be necessary depending on the specific polymer used and the desired hydrogel properties.

Materials
  • Amine-containing polymer (e.g., Chitosan, Glycol Chitosan, Gelatin, Polyethyleneimine)

  • This compound sodium salt

  • Deionized water or Phosphate Buffered Saline (PBS)

  • Syringes and Luer-lock connectors

  • Vortex mixer

  • Rheometer

  • Scanning Electron Microscope (SEM)

Protocol 1: Preparation of an Injectable Chitosan-based Hydrogel

This protocol is adapted from a method for preparing chitosan-based hydrogels using a benzaldehyde-terminated cross-linker.[8][9]

  • Preparation of Chitosan Solution (e.g., 3 wt%):

    • Dissolve the appropriate amount of glycol chitosan in deionized water or PBS.

    • Use a vortex mixer to ensure the solution is homogeneous. For example, to prepare 10 mL of a 3 wt% solution, dissolve 0.3 g of glycol chitosan in 9.7 mL of solvent.

  • Preparation of this compound Solution (e.g., 2 wt%):

    • Dissolve the appropriate amount of this compound sodium salt in deionized water or PBS.

    • Vortex to ensure complete dissolution. For example, to prepare 5 mL of a 2 wt% solution, dissolve 0.1 g of this compound sodium salt in 4.9 mL of solvent.

  • Hydrogel Formation:

    • In a small vial, add a specific volume of the chitosan solution (e.g., 0.2 mL).

    • Add an equal volume of the this compound solution (e.g., 0.2 mL).

    • Immediately and thoroughly mix the two solutions using a vortex mixer or by repeatedly pipetting.

    • The hydrogel should form within several minutes at room temperature.

Protocol 2: Characterization of Hydrogel Properties

1. Gelation Time:

  • Monitor the mixture from Protocol 1, step 3, by inverting the vial. The gelation time is the point at which the solution no longer flows.

  • Alternatively, use a rheometer to monitor the storage modulus (G') and loss modulus (G''). The gel point is typically identified as the time when G' surpasses G''.

2. Swelling Ratio:

  • Prepare a hydrogel sample of a known weight (W_d).

  • Immerse the hydrogel in a solution of interest (e.g., PBS at different pH values) at 37°C.

  • At various time points, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).

  • The swelling ratio is calculated as: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.[11][12]

3. Mechanical Properties:

  • Use a rheometer to perform frequency sweep experiments to determine the storage modulus (G') and loss modulus (G''), which indicate the stiffness and viscoelastic properties of the hydrogel.[8]

  • For compressive strength, use a mechanical tester to apply a compressive force to a cylindrical hydrogel sample and measure the resulting deformation.

4. Morphology:

  • Freeze-dry a sample of the hydrogel.

  • Coat the dried sample with a conductive material (e.g., gold).

  • Image the cross-sectional morphology of the hydrogel using a Scanning Electron Microscope (SEM) to observe the porous structure.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of hydrogels prepared with this compound. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Gelation Time and Mechanical Properties of Chitosan-FBSA Hydrogels

Hydrogel Formulation (Chitosan:FBSA wt% ratio)Gelation Time (min)Storage Modulus (G') at 1 Hz (Pa)
3:1~10150
3:2~5300
3:3~2500

FBSA: this compound

Table 2: Swelling Ratio of Chitosan-FBSA Hydrogel (3:2) at Different pH Values

pHSwelling Ratio (%) after 24h
5.0800
7.41200
9.01000

Visualizations

Experimental Workflow for Hydrogel Preparation and Characterization

G cluster_prep Hydrogel Preparation cluster_char Hydrogel Characterization prep_chitosan Prepare Chitosan Solution mix Mix Solutions prep_chitosan->mix prep_fbsa Prepare this compound Solution prep_fbsa->mix gelation Hydrogel Formation mix->gelation char_gel_time Gelation Time gelation->char_gel_time char_swelling Swelling Ratio gelation->char_swelling char_mech Mechanical Properties gelation->char_mech char_morph Morphology (SEM) gelation->char_morph

Caption: Workflow for the preparation and characterization of hydrogels.

Mechanism of Schiff Base Formation

G cluster_reactants Reactants cluster_product Product polymer Polymer with Primary Amine (e.g., Chitosan) -NH₂ schiff_base Schiff Base (Imine) Linkage -N=CH- polymer->schiff_base + fbsa This compound -CHO fbsa->schiff_base

Caption: Schiff base formation between a primary amine and an aldehyde.

Conclusion

This compound is a highly effective bifunctional cross-linker for the preparation of hydrogels with tunable properties. Its aldehyde group enables the formation of dynamic covalent bonds with amine-containing polymers, leading to the creation of injectable and potentially self-healing hydrogels. The presence of the sulfonic acid group enhances hydrophilicity and imparts pH-responsiveness, making these hydrogels promising candidates for controlled drug delivery systems. The protocols and characterization methods outlined in this document provide a framework for researchers to explore the potential of this compound in the development of advanced hydrogel-based biomaterials. Further optimization of the formulation and reaction conditions will allow for the fine-tuning of hydrogel properties to meet the demands of specific biomedical applications.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 3-formylbenzenesulfonic acid. This versatile building block, possessing both a reactive aldehyde and a water-solubilizing sulfonic acid group, is a valuable precursor for a variety of heterocyclic compounds with potential therapeutic applications. The following sections detail the synthesis of sulfonated benzimidazoles and N-substituted aminobenzenesulfonic acids, common scaffolds in medicinal chemistry.

Key Synthetic Pathways

Two primary synthetic routes leveraging the reactivity of the formyl group of this compound are highlighted:

  • Condensation with o-Phenylenediamine (B120857) to form Sulfonated Benzimidazoles: The reaction of the aldehyde functionality with an ortho-disubstituted diamine leads to the formation of a benzimidazole (B57391) ring system. This scaffold is present in numerous FDA-approved drugs.

  • Reductive Amination to form N-Substituted Aminobenzenesulfonic Acids: The conversion of the aldehyde to an amine via an imine intermediate provides access to a diverse range of secondary amines, which are crucial intermediates in drug discovery.

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic protocols.

Table 1: Synthesis of 2-(3-Sulfophenyl)-1H-benzo[d]imidazole

ParameterValueReference
Starting MaterialThis compound, o-Phenylenediamine[1][2]
SolventFormic Acid (or water with catalyst)[1][3]
CatalystNone (Formic Acid) or Sulfonic acid functionalized silica[1][4]
Reaction Temperature100 °C (Formic Acid) or Room Temperature (with catalyst)[1][4]
Reaction Time2 hours (Formic Acid)[1]
Yield83-85% (Analogous reaction with formic acid)[1]

Table 2: Synthesis of 3-((Arylmethylamino)methyl)benzenesulfonic Acid

ParameterValueReference
Starting MaterialThis compound sodium salt, Primary Amine[5]
Reducing AgentSodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)[5]
SolventEthyl Acetate (B1210297) (EtOAc)[5]
Reaction TemperatureRoom Temperature[5]
Reaction Time6 hours[5]
YieldHigh (specific yield dependent on amine)[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Sulfophenyl)-1H-benzo[d]imidazole

This protocol describes the synthesis of a sulfonated benzimidazole derivative via condensation of this compound with o-phenylenediamine. The procedure is adapted from a general method for benzimidazole synthesis.[1][2]

Materials:

  • This compound

  • o-Phenylenediamine

  • Formic Acid (90%)

  • 10% Sodium Hydroxide (B78521) solution

  • Deionized Water

  • Activated Carbon (e.g., Norite)

Procedure:

  • In a 500 mL round-bottomed flask, combine 0.5 mole of o-phenylenediamine with 0.75 mole of 90% formic acid.

  • To this mixture, add 0.5 mole of this compound.

  • Heat the reaction mixture in a water bath at 100 °C for 2 hours.

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.

  • Collect the crude product by vacuum filtration and wash with two portions of cold water.

  • For purification, dissolve the crude product in boiling water (approximately 750 mL).

  • Add 2 g of activated carbon and digest for 15 minutes.

  • Filter the hot solution rapidly through a pre-heated filter funnel.

  • Cool the filtrate to 10-15 °C to induce crystallization.

  • Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry at 100 °C.

Protocol 2: Reductive Amination for the Synthesis of 3-((Arylmethylamino)methyl)benzenesulfonic Acid

This protocol details a general procedure for the reductive amination of this compound (as its sodium salt for better handling) with a primary amine using sodium triacetoxyborohydride.[5]

Materials:

  • This compound sodium salt

  • Primary Amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1 equivalent of this compound sodium salt in ethyl acetate (EtOAc), add 1.1 equivalents of the primary amine.

  • Stir the mixture at room temperature, then add 1.2 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Continue stirring the reaction mixture at room temperature for 6 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with three portions of ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

Visualizations

Synthesis_of_Sulfonated_Benzimidazole 3-Formylbenzenesulfonic_acid This compound Reaction Condensation 3-Formylbenzenesulfonic_acid->Reaction o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction Intermediate Schiff Base Intermediate Reaction->Intermediate + H₂O Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-(3-Sulfophenyl)-1H-benzo[d]imidazole Cyclization->Product - H₂O

Caption: Synthesis of Sulfonated Benzimidazole.

Reductive_Amination_Workflow Start This compound + Primary Amine Imine_Formation Imine Formation Start->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Product N-Substituted Aminobenzenesulfonic Acid Reduction->Product End Purified Product Product->End Purification

Caption: Reductive Amination Workflow.

References

Application of 3-Formylbenzenesulfonic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonic acid, also known as 3-sulfobenzaldehyde, is a versatile bifunctional organic compound with the chemical formula C₇H₆O₄S.[1] Its structure, featuring both a reactive aldehyde (-CHO) group and a strongly acidic sulfonic acid (-SO₃H) group, makes it a valuable building block in materials science.[2] The aldehyde functionality allows for its participation in condensation reactions, such as the formation of Schiff bases with primary amines, making it an excellent component for polymer synthesis and as a cross-linking agent.[2] Concurrently, the sulfonic acid group imparts high water solubility, hydrophilicity, and the ability to introduce negative charges into a material, which is crucial for applications in areas like polyelectrolytes, ion-exchange resins, and functionalized nanoparticles.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials.

I. Synthesis of Sulfonated Aromatic Polymers

This compound can be incorporated into aromatic polymer backbones to enhance their properties, such as proton conductivity, making them suitable for applications like proton exchange membranes in fuel cells. The aldehyde group can participate in polymerization reactions, while the sulfonic acid group provides the desired functionality.

Application Note:

The incorporation of this compound into poly(arylene ether sulfone) (SPAES) copolymers can be achieved through nucleophilic aromatic substitution polymerization. The resulting sulfonated polymers exhibit good thermal stability and proton conductivity, which are critical for their use in energy applications. The degree of sulfonation can be controlled by adjusting the molar ratio of the sulfonated monomer during polymerization.

Experimental Protocol: Synthesis of a Sulfonated Poly(arylene ether sulfone) (SPAES) Copolymer

This protocol is adapted from methodologies for synthesizing SPAES copolymers.[3]

Materials:

  • This compound

  • 4,4′-Dihydroxybiphenyl

  • Bis(4-fluorophenyl) sulfone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet/outlet, add 4,4′-dihydroxybiphenyl, a calculated amount of this compound (to achieve the desired degree of sulfonation), and bis(4-fluorophenyl) sulfone.

  • Add anhydrous DMAc to dissolve the monomers, followed by the addition of an excess of anhydrous potassium carbonate.

  • Add toluene to the reaction mixture to serve as an azeotropic solvent for the removal of water.

  • Heat the mixture to 135 °C and reflux for 6 hours, continuously removing the water-toluene azeotrope.[3]

  • After the complete removal of water, distill off the toluene and increase the reaction temperature to 165 °C. Maintain this temperature for 18 hours under a nitrogen atmosphere to allow for polymerization.[3]

  • Cool the viscous reaction mixture to room temperature and dilute with DMAc.

  • Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer precipitate and wash it thoroughly with deionized water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

  • To convert the sulfonic acid groups to their protonated form, immerse the polymer membrane (if cast) or powder in 2 M HCl at room temperature for 24 hours.[3]

  • Finally, wash the polymer with deionized water until the washings are neutral and dry it again in a vacuum oven at 80 °C.

Characterization: The successful synthesis and properties of the SPAES copolymer can be confirmed using various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the degree of sulfonation.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the sulfonic acid group.[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]

  • Electrochemical Impedance Spectroscopy (EIS): To measure the proton conductivity of the polymer membrane.[3]

Quantitative Data:
PropertyDescriptionTypical Value Range
Degree of Sulfonation (DS)The percentage of monomer units containing a sulfonic acid group.10 - 60%
Inherent ViscosityA measure of the polymer's molecular weight.0.5 - 1.5 dL/g
Glass Transition Temperature (Tg)The temperature at which the polymer transitions from a rigid to a rubbery state.200 - 280 °C
Proton ConductivityThe ability of the material to conduct protons, crucial for fuel cell applications.10⁻³ - 10⁻¹ S/cm

II. Preparation of Cross-Linked Hydrogels

The aldehyde groups of this compound can react with hydroxyl or amine groups of hydrophilic polymers to form cross-linked hydrogel networks. The presence of the sulfonic acid groups enhances the water-absorbing capacity and introduces pH-responsiveness to the hydrogel.

Application Note:

This compound can be used as a cross-linking agent to prepare hydrogels from natural polymers like hyaluronic acid or synthetic polymers such as polyvinyl alcohol. These hydrogels can be designed for various biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties.[4] The cross-linking density, and thus the mechanical and swelling properties of the hydrogel, can be controlled by the concentration of the cross-linking agent.

Experimental Protocol: Synthesis of a Cross-Linked Hyaluronic Acid Hydrogel

This protocol is a representative example of hydrogel synthesis using a dialdehyde, with this compound acting as the cross-linker.

Materials:

  • Hyaluronic acid (HA)

  • This compound sodium salt

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

Procedure:

  • Prepare a solution of hyaluronic acid in PBS at a desired concentration (e.g., 1-5% w/v) by stirring until complete dissolution.

  • Prepare a solution of this compound sodium salt in PBS.

  • Add the cross-linker solution to the hyaluronic acid solution with continuous stirring. The molar ratio of the cross-linker to the repeating disaccharide units of HA will determine the cross-linking density.

  • Adjust the pH of the mixture to a slightly alkaline condition (e.g., pH 8-9) using a NaOH solution to facilitate the cross-linking reaction.

  • Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 37 °C) for a specified period (e.g., 12-24 hours) to allow for gelation.

  • Once the hydrogel is formed, purify it by dialysis against deionized water for several days to remove unreacted cross-linker and other small molecules.

  • The purified hydrogel can then be lyophilized for storage or used directly for further experiments.

Characterization:

  • Swelling Ratio: To determine the water absorption capacity of the hydrogel.

  • Rheological Measurements: To evaluate the mechanical properties (storage and loss moduli) of the hydrogel.

  • Scanning Electron Microscopy (SEM): To observe the porous microstructure of the hydrogel network.

  • FTIR Spectroscopy: To confirm the formation of cross-links.

Quantitative Data:
PropertyDescriptionTypical Value Range
Swelling RatioThe ratio of the weight of the swollen hydrogel to its dry weight.100 - 1000%
Storage Modulus (G')A measure of the elastic response of the hydrogel.10² - 10⁴ Pa
Pore SizeThe average diameter of the pores within the hydrogel network.10 - 200 µm

III. Synthesis of Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound makes it a potential candidate as a monomer for the synthesis of functionalized Covalent Organic Frameworks (COFs). The aldehyde groups can undergo condensation reactions with amine-containing linkers to form a porous, crystalline framework, while the sulfonic acid groups can line the pores, imparting functionality for applications such as catalysis or selective adsorption.[5]

Application Note:

The solvothermal synthesis of COFs using this compound and a complementary amine linker can lead to crystalline materials with high surface areas and ordered porosity. The sulfonic acid groups within the COF pores can act as active sites for catalysis or as ion-exchange sites.[5]

Experimental Protocol: Solvothermal Synthesis of a Sulfonated COF

This is a general protocol for the synthesis of an imine-linked COF.

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) or another suitable amine linker

  • A mixture of organic solvents (e.g., mesitylene (B46885) and dioxane)

  • Aqueous acetic acid (e.g., 6 M)

Procedure:

  • In a Pyrex tube, add this compound and the amine linker in a stoichiometric ratio (e.g., 3:2 molar ratio for a C3 + C2 condensation).

  • Add the mixture of organic solvents to the tube.

  • Add the aqueous acetic acid solution as a catalyst.

  • Sonicate the mixture for a few minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate it, and seal it with a flame.

  • Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3-7 days).

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product sequentially with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran.

  • Dry the resulting COF powder under vacuum at an elevated temperature (e.g., 150 °C).

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

  • FTIR Spectroscopy: To confirm the formation of imine linkages.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.

Quantitative Data:
PropertyDescriptionPotential Value Range
BET Surface AreaA measure of the total surface area of the porous material.500 - 2000 m²/g
Pore DiameterThe average diameter of the pores within the COF structure.1 - 4 nm
Thermal StabilityThe temperature at which the material starts to decompose.> 300 °C

Visualizations

experimental_workflow_polymer_synthesis cluster_synthesis Polymer Synthesis cluster_purification Purification & Treatment cluster_characterization Characterization s1 Monomer Dissolution (this compound, 4,4'-Dihydroxybiphenyl, Bis(4-fluorophenyl) sulfone) s2 Azeotropic Distillation (Toluene, 135°C, 6h) s1->s2 s3 Polymerization (165°C, 18h) s2->s3 p1 Precipitation (Methanol) s3->p1 p2 Washing (Deionized Water) p1->p2 p3 Drying (Vacuum Oven, 80°C) p2->p3 p4 Acid Treatment (2M HCl, 24h) p3->p4 c1 NMR p4->c1 c2 FTIR p4->c2 c3 TGA p4->c3 c4 EIS p4->c4

Caption: Workflow for the synthesis and characterization of sulfonated aromatic polymers.

logical_relationship_hydrogel cluster_properties Key Properties cluster_applications Potential Applications reagents Hyaluronic Acid + this compound process Cross-linking Reaction (Alkaline pH, 37°C) reagents->process product Sulfonated Hydrogel Network process->product prop1 High Swelling Capacity product->prop1 prop2 pH-Responsiveness product->prop2 prop3 Biocompatibility product->prop3 app1 Drug Delivery prop1->app1 prop2->app1 app2 Tissue Engineering prop3->app2

Caption: Logical relationship of hydrogel synthesis, properties, and applications.

References

Application Notes and Protocols for Surface Functionalization with 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of surfaces using 3-Formylbenzenesulfonic acid. This bifunctional molecule, possessing both a reactive aldehyde group and a strongly acidic sulfonic acid group, is a versatile tool for modifying a wide range of substrates. The presented protocols focus on creating a reactive surface for the covalent immobilization of biomolecules, a critical step in the development of biosensors, targeted drug delivery systems, and advanced biomaterials.

Overview of the Functionalization Strategy

The unique structure of this compound allows for a two-pronged approach to surface modification. The sulfonic acid group can be used to anchor the molecule to surfaces through electrostatic interactions or by reaction with appropriate functional groups. Subsequently, the aldehyde group provides a reactive handle for the covalent attachment of proteins, peptides, antibodies, and other amine-containing biomolecules via Schiff base formation, which can be further stabilized by reduction to a secondary amine.

This methodology offers a robust and controlled way to create bioactive surfaces with high specificity and stability. The presence of the sulfonic acid moiety also imparts a negative charge to the surface, which can be advantageous in modulating non-specific protein adsorption and influencing cellular interactions.

Data Presentation: Expected Surface Characteristics

The successful functionalization of a substrate with this compound and subsequent immobilization of a model protein are expected to yield the following surface characteristics. These values are representative and may vary depending on the substrate, protein, and specific reaction conditions.

ParameterUntreated Substrate (e.g., Glass)Functionalized with this compoundProtein Immobilized SurfaceCharacterization Method
Water Contact Angle < 20°30° - 50°60° - 80°Goniometry
Surface Elemental Composition (Atomic %) Si, OSi, O, C, SSi, O, C, S, NX-ray Photoelectron Spectroscopy (XPS)
Aldehyde Group Density N/A1 - 5 groups/nm²N/ATitration, Reaction with fluorescent probes
Immobilized Protein Density N/AN/A100 - 500 ng/cm²Micro-BCA Assay, Quartz Crystal Microbalance (QCM)
Layer Thickness N/A1 - 2 nm5 - 10 nmEllipsometry, Atomic Force Microscopy (AFM)

Experimental Protocols

Protocol for Surface Functionalization of Glass Substrates

This protocol describes the functionalization of glass slides with this compound, creating a reactive aldehyde surface.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION!

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound sodium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol (B145695)

Procedure:

  • Substrate Cleaning:

    • Immerse glass slides in Piranha solution for 1 hour at room temperature in a fume hood. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care and appropriate personal protective equipment).

    • Rinse the slides thoroughly with copious amounts of DI water.

    • Rinse with ethanol and dry under a stream of nitrogen.

  • Surface Amination:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried glass slides in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the slides sequentially with toluene, ethanol, and DI water.

    • Dry the aminated slides under a stream of nitrogen and cure in an oven at 110°C for 30 minutes.

  • Activation and Coupling of this compound:

    • In a moisture-free environment, dissolve this compound sodium salt (1.2 equivalents), DCC or EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the solution for 4 hours at room temperature to activate the sulfonic acid group.

    • Immerse the aminated glass slides in the activated this compound solution.

    • Allow the reaction to proceed for 12 hours at room temperature under gentle agitation.

    • Rinse the functionalized slides with DMF, followed by ethanol and DI water.

    • Dry the slides under a stream of nitrogen. The slides now have a surface functionalized with aldehyde groups and are ready for biomolecule immobilization.

Protocol for Protein Immobilization

This protocol details the covalent attachment of an amine-containing protein to the aldehyde-functionalized surface.

Materials:

  • Aldehyde-functionalized glass slides

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin in Phosphate Buffered Saline, PBS, pH 7.4)

  • Sodium cyanoborohydride (NaBH₃CN) solution (50 mM in PBS) - TOXIC! Handle with care.

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Blocking solution (e.g., 1% BSA in PBS or 1 M ethanolamine, pH 8.5)

Procedure:

  • Protein Incubation:

    • Place the aldehyde-functionalized slides in a humidified chamber.

    • Pipette the protein solution onto the surface of the slides, ensuring the entire surface is covered.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Reductive Amination:

    • Gently rinse the slides with PBS to remove non-specifically bound protein.

    • Immerse the slides in the sodium cyanoborohydride solution for 30 minutes at room temperature to reduce the Schiff base and form a stable secondary amine linkage.

  • Blocking:

    • Rinse the slides thoroughly with PBS.

    • Immerse the slides in the blocking solution for 1 hour at room temperature to quench any unreacted aldehyde groups.

  • Final Washing and Storage:

    • Rinse the slides extensively with PBS and then with DI water.

    • Dry the slides under a stream of nitrogen.

    • The protein-immobilized slides are now ready for use or can be stored at 4°C in a desiccated environment.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_immob Biomolecule Immobilization Clean Glass Slide Cleaning (Piranha Solution) Rinse1 DI Water Rinse Clean->Rinse1 Dry1 Nitrogen Dry Rinse1->Dry1 Aminate Amination (APTES) Dry1->Aminate Couple Coupling Reaction Aminate->Couple Activate Activation of 3-FBSA (EDC/NHS) Activate->Couple Incubate Protein Incubation Couple->Incubate Reduce Reductive Amination (NaBH3CN) Incubate->Reduce Block Blocking Reduce->Block G Substrate Glass Surface -OH AminoSurface Aminated Surface -NH2 Substrate->AminoSurface APTES APTES APTES (EtO)3Si-(CH2)3-NH2 AldehydeSurface Aldehyde Surface -NH-CO-Ph-CHO AminoSurface->AldehydeSurface Activated 3-FBSA FBSA Activated 3-FBSA O=CH-Ph-SO2-NHS SchiffBase Schiff Base -NH-CO-Ph-CH=N-Protein AldehydeSurface->SchiffBase Protein Protein Protein -NH2 FinalSurface Immobilized Protein -NH-CO-Ph-CH2-NH-Protein SchiffBase->FinalSurface NaBH3CN

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3-formylbenzenesulfonic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing reaction yields and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction: Insufficient reaction time or inadequate amount of sulfonating agent. - Side reactions: Oxidation of the aldehyde to a carboxylic acid, or formation of sulfones. - Suboptimal temperature control: High reaction temperatures can favor side product formation.- Reaction Time/Reagent Stoichiometry: Increase the reaction time or use a slight excess of the sulfonating agent. A molar ratio of 1:1.2 of benzaldehyde (B42025) to oleum (B3057394) (containing 20% free SO₃) has been reported as effective.[1] - Minimize Side Reactions: Maintain strict temperature control, ideally between 0-20°C, during the addition of the sulfonating agent.[1] Slow, controlled addition of the sulfonating agent is also crucial to manage the exothermic nature of the reaction. - Temperature Control: Utilize an ice bath to maintain a low and consistent reaction temperature.
Presence of 3-Carboxybenzenesulfonic Acid Impurity - Over-oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh conditions or at elevated temperatures. Fuming sulfuric acid is a strong oxidizing agent.[1]- Strict Temperature Control: As the most critical factor, maintain the reaction temperature between 0-20°C to minimize oxidation.[1] - Alternative Synthetic Routes: Consider a synthetic pathway that avoids the direct sulfonation of a sensitive aldehyde, such as the controlled oxidation of 3-methylbenzenesulfonic acid.
Formation of Disulfonic Acid Byproducts - Excess sulfonating agent or prolonged reaction time: Over-sulfonation can occur, though it is less favorable due to the deactivating nature of the aldehyde and the initial sulfonic acid group.- Control Stoichiometry: Use a carefully measured excess of the sulfonating agent (e.g., 1:1.2 molar ratio of benzaldehyde to oleum). - Monitor Reaction Progress: Utilize techniques like TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid over-sulfonation.
Difficulty in Isolating the Product - High water solubility: The sulfonic acid group imparts high water solubility, which can make precipitation and isolation challenging.- Salting Out: Addition of a saturated sodium chloride solution can decrease the solubility of the sodium salt of this compound, aiding in its precipitation. - Solvent Evaporation: Careful removal of water under reduced pressure can be employed. - Recrystallization from Aqueous Solutions: Recrystallization can be an effective purification and isolation method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most conventional and widely documented route is the direct electrophilic aromatic sulfonation of benzaldehyde using a potent sulfonating agent like fuming sulfuric acid (oleum).[1] The aldehyde group is a deactivating and meta-directing group, which leads to the formation of the desired 3-substituted product.[1]

Q2: What are the main challenges associated with the direct sulfonation of benzaldehyde?

A2: The primary challenges include the harsh reaction conditions due to the use of fuming sulfuric acid, and the potential for side reactions. The most significant side reaction is the oxidation of the formyl (-CHO) group to a carboxylic acid (-COOH) group, forming 3-carboxybenzenesulfonic acid.[1] Precise control of the reaction temperature is essential to maximize the yield of the desired product and minimize byproduct formation.[1]

Q3: Are there alternative, milder methods for synthesizing this compound?

A3: Yes, alternative strategies exist to avoid the harsh conditions of direct sulfonation. These include:

  • Oxidation of 3-methylbenzenesulfonic acid (m-toluenesulfonic acid): This approach involves the controlled oxidation of the methyl group to a formyl group on a benzene (B151609) ring that already contains the sulfonic acid group.[1] The main challenge here is to prevent over-oxidation to the carboxylic acid.[1]

  • Halogen-Sulfite Exchange (Strecker Sulfite (B76179) Salt Synthesis): This method involves the nucleophilic aromatic substitution of an activated aryl halide, such as 3-chlorobenzaldehyde, with a sulfite or bisulfite salt.[1] This can be an effective way to introduce the sulfonic acid group under potentially milder conditions and with high regioselectivity.

Q4: How can I purify the crude this compound?

A4: Purification can be achieved through several methods, depending on the impurities present. Recrystallization from aqueous solutions is a common technique. If inorganic salts are a major impurity, techniques like salting out the sodium salt of the sulfonic acid can be effective. For removing structurally similar organic impurities, column chromatography may be necessary, although the high polarity of the product can make this challenging.

Q5: What is the role of the sulfonic acid group in this molecule's reactivity?

A5: The sulfonic acid group is strongly acidic and highly polar, which confers high water solubility to the molecule.[1] It also acts as an electron-withdrawing group, further deactivating the aromatic ring towards electrophilic substitution. The aldehyde group remains available for a variety of reactions, such as condensation reactions to form Schiff bases.[1]

Experimental Protocols

Protocol 1: Direct Sulfonation of Benzaldehyde

This protocol describes the synthesis of this compound by the direct sulfonation of benzaldehyde using fuming sulfuric acid.

Materials:

  • Benzaldehyde

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Ice

  • Saturated sodium chloride solution

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of benzaldehyde.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

  • Slowly add fuming sulfuric acid (1.2 molar equivalents) dropwise from the dropping funnel to the stirred benzaldehyde, ensuring the temperature does not exceed 20°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • To precipitate the product, add a saturated solution of sodium chloride.

  • Filter the resulting precipitate and wash it with a small amount of cold deionized water.

  • The crude product can be further purified by recrystallization from water.

Protocol 2: Oxidation of 3-Methylbenzenesulfonic Acid (Conceptual)

This protocol outlines a general approach for the synthesis of this compound via the oxidation of 3-methylbenzenesulfonic acid. The choice of oxidizing agent is critical for selective oxidation to the aldehyde.

Materials:

  • 3-Methylbenzenesulfonic acid (m-toluenesulfonic acid)

  • A suitable selective oxidizing agent (e.g., manganese dioxide in fuming sulfuric acid, as adapted from the synthesis of the para isomer)[1]

  • Appropriate solvent(s) for reaction and workup

Procedure:

  • Dissolve 3-methylbenzenesulfonic acid in a suitable solvent in a reaction flask.

  • Add the chosen oxidizing agent portion-wise while monitoring the reaction temperature.

  • Stir the reaction mixture at a controlled temperature for the required duration. The progress of the reaction should be monitored to avoid over-oxidation.

  • Upon completion, the reaction mixture is worked up to remove the oxidizing agent and any byproducts. This may involve filtration and extraction.

  • The product is then isolated from the reaction mixture, which may require techniques such as precipitation or crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reagents Typical Reaction Conditions Reported Yields Advantages Disadvantages
Direct Sulfonation BenzaldehydeFuming sulfuric acid (oleum)0-20°CModerate to GoodDirect, uses readily available starting materials.Harsh conditions, potential for oxidation side reaction.
Oxidation of Methylarene 3-Methylbenzenesulfonic acidSelective oxidizing agent (e.g., MnO₂)Varies with oxidizing agentPotentially GoodAvoids direct sulfonation of a sensitive aldehyde.Requires a specific starting material; risk of over-oxidation to carboxylic acid.
Halogen-Sulfite Exchange 3-Halobenzaldehyde (e.g., 3-chlorobenzaldehyde)Sodium sulfite/bisulfiteVaries, can be milder than direct sulfonationGood (72-76% for a related derivative)[1]High regioselectivity, potentially milder conditions.Requires a halogenated precursor.

Visualizations

Experimental Workflow: Direct Sulfonation of Benzaldehyde

direct_sulfonation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification benzaldehyde Benzaldehyde reaction_vessel Reaction Vessel (0-20°C) benzaldehyde->reaction_vessel oleum Fuming Sulfuric Acid (Oleum) oleum->reaction_vessel Slow Addition quench Quench with Ice reaction_vessel->quench precipitation Precipitate with NaCl Solution quench->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization Crude Product final_product This compound recrystallization->final_product

Caption: Workflow for the direct sulfonation of benzaldehyde.

Logical Relationships: Factors Affecting Yield

yield_factors yield Yield of this compound side_reactions Side Reactions yield->side_reactions is decreased by temp Reaction Temperature temp->yield influences temp->side_reactions promotes at high temp ratio Reactant Molar Ratio ratio->yield influences time Reaction Time time->yield influences oxidation Oxidation to Carboxylic Acid side_reactions->oxidation disulfonation Disulfonation side_reactions->disulfonation

Caption: Factors influencing the yield of this compound.

References

minimizing side reactions in the sulfonation of benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfonation of Benzaldehyde (B42025)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the sulfonation of benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the sulfonation of benzaldehyde?

The major product formed when benzaldehyde reacts with fuming sulfuric acid is m-formylbenzenesulfonic acid.[1] The formyl group (-CHO) on the benzene (B151609) ring is a meta-directing group, which guides the incoming sulfonic acid group (-SO₃H) to the meta position.[1][2]

Q2: What is the most common side reaction during the sulfonation of benzaldehyde?

The most significant side reaction is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH), resulting in the formation of m-sulfobenzoic acid.[3][4] Fuming sulfuric acid is a strong oxidizing agent, and aldehydes are susceptible to oxidation.[5]

Q3: Why does the reaction mixture sometimes turn dark brown or black?

Charring or darkening of the reaction mixture is often a result of excessive reaction temperatures. Fuming sulfuric acid is a powerful dehydrating and oxidizing agent that can cause the decomposition and charring of organic materials if the reaction is not properly cooled.[6]

Q4: How can I ensure the purity of my starting benzaldehyde?

Benzaldehyde can readily oxidize in air to form benzoic acid.[7] It is highly recommended to use freshly distilled benzaldehyde for the reaction. To remove existing benzoic acid impurities, you can wash the benzaldehyde with a 10% sodium carbonate or sodium bicarbonate solution, followed by washing with water and drying over an anhydrous agent like magnesium sulfate (B86663) before distillation.[7][8] Storing purified benzaldehyde under an inert atmosphere (e.g., nitrogen) can prevent auto-oxidation.[7]

Q5: Is the sulfonation reaction reversible?

Yes, the sulfonation of aromatic compounds is a reversible reaction.[9] Heating the sulfonic acid product in the presence of dilute aqueous sulfuric acid can reverse the reaction, removing the sulfonic acid group and reverting to the starting arene.[9] This process is known as desulfonation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Purity: Impure or wet starting materials.[10] 3. Desulfonation: Excessive water content or high temperature with dilute acid can reverse the reaction.[9]1. Optimize Reaction Time/Temp: Gradually increase reaction time or temperature while carefully monitoring for side reactions. 2. Use Pure Reagents: Use freshly distilled, dry benzaldehyde and a proper grade of fuming sulfuric acid.[7][10] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use reagents with low water content.[10]
Significant Amount of Oxidized Byproduct (m-sulfobenzoic acid) 1. Excessive Temperature: High reaction temperatures promote the oxidation of the aldehyde group.[5] 2. Prolonged Reaction Time: Extended exposure to the strong oxidizing agent can increase byproduct formation. 3. Impure Starting Material: Pre-existing benzoic acid in the benzaldehyde starting material.[7]1. Maintain Strict Temperature Control: Use an ice bath or other cooling system to maintain the recommended reaction temperature. The reaction is exothermic.[6] 2. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the starting material is consumed. 3. Purify Benzaldehyde: Wash benzaldehyde with a sodium carbonate solution and distill before use.[8]
Reaction Mixture Charring / Turning Black 1. Runaway Reaction: Poor temperature control leading to a rapid, uncontrolled exotherm.[6] 2. Incorrect Reagent Addition: Adding the benzaldehyde too quickly to the fuming sulfuric acid.1. Improve Heat Dissipation: Ensure efficient stirring and use an appropriate cooling bath. 2. Slow, Controlled Addition: Add the benzaldehyde dropwise to the fuming sulfuric acid with vigorous stirring and cooling.
Product is Difficult to Isolate or Purify 1. Presence of Byproducts: The presence of the oxidized byproduct, m-sulfobenzoic acid, can complicate the purification process due to similar physical properties. 2. Excess Sulfuric Acid: Residual sulfuric acid can make product workup challenging.1. Minimize Side Reactions: Follow the guidelines above to reduce byproduct formation. 2. Careful Workup: Devise a purification strategy based on the different properties of the product and byproducts, such as fractional crystallization of their salts.

Key Experimental Protocol: Sulfonation of Benzaldehyde

This protocol outlines a general procedure for the sulfonation of benzaldehyde, incorporating best practices to minimize side reactions.

1. Reagent Preparation:

  • Purify commercial benzaldehyde by washing with 10% Na₂CO₃ solution, followed by water. Dry the organic layer over anhydrous MgSO₄ and distill under reduced pressure.[8]
  • Store the purified benzaldehyde under a nitrogen atmosphere to prevent oxidation.[7]

2. Reaction Setup:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried.
  • Place the flask in an ice/salt bath to maintain a low temperature.

3. Sulfonation Reaction:

  • Charge the flask with fuming sulfuric acid (oleum).[9]
  • Begin stirring and cool the acid to 0-5 °C.
  • Slowly add the freshly distilled benzaldehyde dropwise from the dropping funnel over a period of 1-2 hours. Critically, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified duration, monitoring the reaction's progress via an appropriate analytical method (e.g., TLC).

4. Product Isolation and Workup:

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the product while keeping other species in solution.
  • Isolate the crude product by filtration.
  • Purify the m-formylbenzenesulfonic acid, often by converting it to a more easily crystallizable salt (e.g., sodium salt) and then recrystallizing from a suitable solvent system.

Visualizations

Reaction_Scheme cluster_main Main Reaction cluster_side Side Reaction benzaldehyde Benzaldehyde mfbsa m-Formylbenzenesulfonic Acid benzaldehyde->mfbsa + H₂SO₄/SO₃ benzaldehyde_ox Benzaldehyde msba m-Sulfobenzoic Acid benzaldehyde_ox->msba Oxidation

Caption: Main reaction pathway and the primary oxidation side reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Purify Benzaldehyde (Wash + Distill) E Slowly Add Benzaldehyde A->E B Dry Glassware C Charge Reactor with Fuming H₂SO₄ B->C D Cool to 0-5 °C C->D D->E F Monitor Reaction (e.g., TLC) E->F G Quench on Ice F->G H Filter Crude Product G->H I Purify (e.g., Recrystallization) H->I J Characterize Product (NMR, IR, MS) I->J

Caption: Standard experimental workflow for benzaldehyde sulfonation.

Troubleshooting_Logic start Observe Issue: Low Yield or Impure Product check_temp Was Temperature Kept Below 10°C During Addition? start->check_temp cause_oxidation Probable Cause: Oxidation & Charring check_temp->cause_oxidation No check_purity Was Benzaldehyde Freshly Distilled? check_temp->check_purity Yes temp_yes Yes temp_no No solution_temp Solution: Improve Cooling, Slow Addition Rate cause_oxidation->solution_temp cause_impurity Probable Cause: Starting Material Impurity check_purity->cause_impurity No check_time Was Reaction Time Optimized? check_purity->check_time Yes purity_yes Yes purity_no No solution_purity Solution: Purify Benzaldehyde Before Use cause_impurity->solution_purity cause_time Probable Cause: Incomplete Reaction or Excessive Side Reactions check_time->cause_time No time_yes Yes time_no No solution_time Solution: Monitor with TLC/HPLC to Find Optimal Reaction Endpoint cause_time->solution_time

Caption: A logic diagram for troubleshooting common experimental issues.

References

Technical Support Center: Purification of Crude 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Formylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, often synthesized via sulfonation of benzaldehyde (B42025), can contain several types of impurities. These include unreacted starting materials, inorganic salts such as sodium sulfate (B86663) and sodium chloride, residual sulfuric acid, and byproducts from side reactions.[1] Common organic byproducts are 3-sulfobenzoic acid, formed by the oxidation of the aldehyde group, and di-sulfonated benzaldehyde derivatives.[2]

Q2: Why is my crude this compound difficult to purify using standard organic chemistry techniques like silica (B1680970) gel chromatography?

A2: The sulfonic acid group makes this compound highly polar and water-soluble.[2] This high polarity causes it to bind very strongly to silica gel, making elution difficult. Its high water solubility also complicates purification by standard liquid-liquid extraction into non-polar organic solvents.[3]

Q3: What are the recommended purification methods for this compound?

A3: The most effective methods for purifying this compound are recrystallization (often of its sodium salt) and ion-exchange chromatography.[1] These techniques are well-suited for highly polar and water-soluble compounds.

Q4: How can I assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and other aromatic sulfonic acids. It allows for the separation and quantification of the main product and various impurities.

Q5: What are the recommended storage conditions for purified this compound?

A5: this compound should be stored in a dry, cool, and well-ventilated place.[4] It is advisable to store it under an inert atmosphere as it can be air-sensitive. Keeping the container tightly sealed is crucial to prevent moisture absorption.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The solution is too supersaturated, or the cooling rate is too fast.- Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Add a seed crystal to induce crystallization.- Re-heat the solution and add a small amount of additional solvent.
Low recovery of purified product. - The chosen solvent is too good at dissolving the product, even at low temperatures.- Too much solvent was used.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.- Try a different solvent system where the product has lower solubility at cold temperatures.- Cool the solution for a longer period in an ice bath to maximize precipitation.
Product is still impure after recrystallization. - Insoluble impurities were not removed before cooling.- The cooling was too rapid, trapping impurities in the crystals.- If there are insoluble materials in the hot solution, perform a hot filtration before allowing the solution to cool.- Ensure a slow cooling rate to allow for the formation of pure crystals.
Ion-Exchange Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. - The wrong type of ion-exchange resin was used.- The pH of the mobile phase is not optimal.- For a sulfonic acid, a strong base anion exchange resin is typically used.- Adjust the pH of your buffers to ensure your target molecule and impurities have differential charges.
Product does not elute from the column. - The elution buffer is not strong enough to displace the product from the resin.- Increase the ionic strength of the elution buffer (e.g., by increasing the salt concentration).- Change the pH of the elution buffer to neutralize the charge on the product, causing it to release from the resin.
Low yield after chromatography. - The product may have precipitated on the column.- The product is irreversibly bound to the resin.- Ensure the sample is fully dissolved and filtered before loading onto the column.- Try a step-gradient elution with varying salt concentrations and pH to find the optimal release conditions.

Data Presentation

The following table summarizes typical results from the purification of crude this compound sodium salt. The crude material was obtained from the sulfonation of benzaldehyde and subsequent neutralization.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization from aqueous ethanol (B145695) 85>9875Effective at removing inorganic salts and some organic impurities.
Anion-Exchange Chromatography 85>9965Highly effective for removing ionic impurities and structurally similar byproducts.

Experimental Protocols

Protocol 1: Recrystallization of Sodium 3-Formylbenzenesulfonate

This protocol is adapted from general procedures for purifying aromatic sulfonic acid salts.

  • Dissolution: In a flask, dissolve the crude sodium 3-formylbenzenesulfonate in a minimal amount of boiling deionized water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Anion-Exchange Chromatography

This protocol outlines a general procedure for the purification of this compound.

  • Resin Preparation: Swell a strong base anion exchange resin (e.g., a quaternary ammonium-functionalized resin) in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of a low ionic strength buffer at a neutral or slightly basic pH (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or cationic impurities.

  • Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) or by decreasing the pH of the buffer. Collect fractions and monitor the elution profile using UV absorbance at an appropriate wavelength.

  • Desalting and Isolation: Combine the fractions containing the pure product. If a salt gradient was used for elution, the product will need to be desalted, for example, by dialysis or using a desalting column. The final product can be isolated by lyophilization or evaporation of the solvent.

Mandatory Visualizations

Purification_Workflow Purification Workflow for Crude this compound crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve purity_check1 Assess Purity (e.g., HPLC) dissolve->purity_check1 recrystallization Recrystallization purity_check1->recrystallization High concentration of inorganic salts ion_exchange Ion-Exchange Chromatography purity_check1->ion_exchange Presence of ionic organic impurities pure_product Pure this compound recrystallization->pure_product ion_exchange->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Diagram Troubleshooting Purification Issues start Low Purity after Initial Purification check_method Which method was used? start->check_method recryst Recrystallization check_method->recryst ion_ex Ion-Exchange check_method->ion_ex oiling_out Product oiled out? recryst->oiling_out No poor_separation Poor separation? ion_ex->poor_separation No slow_cool Slow down cooling rate / Add seed crystal oiling_out->slow_cool Yes hot_filtration Insoluble impurities present? oiling_out->hot_filtration No perform_hot_filtration Perform hot filtration before cooling hot_filtration->perform_hot_filtration Yes adjust_ph_salt Adjust pH and/or salt gradient poor_separation->adjust_ph_salt Yes no_elution Product not eluting? poor_separation->no_elution No increase_elution_strength Increase salt concentration or change pH no_elution->increase_elution_strength Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Selective Oxidation of 3-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective oxidation of 3-methylbenzenesulfonic acid. This resource is designed for researchers, chemists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of 3-formylbenzenesulfonic acid and 3-carboxybenzenesulfonic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the selective oxidation of 3-methylbenzenesulfonic acid.

Q1: Why am I observing low or no conversion of my starting material, 3-methylbenzenesulfonic acid?

A1: Low conversion is a common issue and can be attributed to several factors:

  • Insufficient Oxidant Strength: The methyl group on the benzene (B151609) ring is activated by the presence of the ring, but the sulfonic acid group (-SO₃H) is strongly deactivating. Your chosen oxidant may not be potent enough to overcome this deactivating effect under the applied reaction conditions.

  • Inadequate Reaction Temperature: The activation energy for this oxidation might be high. Consider incrementally increasing the reaction temperature. However, be aware that higher temperatures can also lead to decreased selectivity and byproduct formation.

  • Catalyst Inactivity: If you are using a catalytic system, the catalyst may be poisoned by the acidic nature of the sulfonic acid group or by impurities in the starting material.

  • Poor Solubility: 3-methylbenzenesulfonic acid is a polar compound. If the reaction is heterogeneous, poor solubility in the chosen solvent can severely limit the reaction rate. Ensure your solvent system can adequately dissolve the starting material.

Q2: My reaction is working, but I have poor selectivity. How can I minimize the formation of the over-oxidized product, 3-carboxybenzenesulfonic acid?

A2: Achieving selectivity for the aldehyde (this compound) is the primary challenge. Over-oxidation to the carboxylic acid is a common side reaction.[1] Here are some strategies to improve selectivity:

  • Choice of Oxidizing Agent: Avoid harsh, non-selective oxidants like potassium permanganate (B83412) (KMnO₄) if the aldehyde is the desired product, as these tend to oxidize the alkyl chain completely to a carboxylic acid.[2][3][4] Consider milder or more specialized oxidants designed for partial oxidation.

  • Control Reaction Stoichiometry: Use a stoichiometric amount (or a slight excess) of the oxidant. A large excess will favor the formation of the more stable carboxylic acid.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction as soon as a significant amount of the desired aldehyde is formed. Lowering the temperature can also help improve selectivity by reducing the rate of the second oxidation step.

  • Electrochemical Methods: Electro-oxidative protocols can offer high selectivity by precisely controlling the oxidative potential, potentially avoiding the need for harsh chemical oxidants.[1]

Q3: My catalyst appears to be deactivating quickly. What are the possible causes and solutions?

A3: Catalyst deactivation can be a significant issue, especially in heterogeneous catalysis.

  • Acid Poisoning: The strongly acidic sulfonic acid group can adsorb onto the catalyst surface, blocking active sites.

  • Leaching: The active metal component of the catalyst may leach into the reaction medium under the reaction conditions.

  • Fouling: Byproducts or polymers formed during the reaction can deposit on the catalyst surface, blocking pores and active sites.

Solutions:

  • Catalyst Support: Choose a catalyst with a support that is stable under acidic conditions.

  • Protecting Groups: In some synthetic strategies, temporarily protecting the sulfonic acid group might be an option, though this adds extra steps to the synthesis.

  • Flow Chemistry: Using a packed-bed reactor in a continuous flow setup can sometimes mitigate deactivation issues and allow for easier catalyst replacement.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of oxidizing agents for converting a methylarene to a benzoic acid?

A1: Strong oxidizing agents are typically required. Common laboratory-scale reagents include:

  • Potassium permanganate (KMnO₄)

  • Sodium dichromate (Na₂Cr₂O₇) in acid

  • Nitric acid (HNO₃) Industrially, catalytic oxidation using air (O₂) with catalysts like Co(III) or Mn(II) salts is common for large-scale production of aromatic carboxylic acids.[4]

Q2: How can I analyze the reaction mixture to determine conversion and selectivity?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying the starting material, the intermediate aldehyde, and the final carboxylic acid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the methyl group signal (singlet around 2.5 ppm) and the appearance of the aldehyde proton signal (singlet around 10 ppm) or the disappearance of the benzylic protons.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of the reaction by observing the appearance of new spots corresponding to the products.

Q3: What is the key mechanistic feature of benzylic oxidation?

A3: The mechanism of side-chain oxidation often involves the formation of an intermediate benzylic radical.[4] The reaction is initiated by the abstraction of a hydrogen atom from the carbon directly attached to the aromatic ring (the benzylic position). This radical is particularly stable because it is resonance-stabilized by the aromatic ring, which makes the benzylic C-H bonds weaker and more reactive than other alkyl C-H bonds.[4] For this reaction to occur, a benzylic hydrogen must be present.[3][4]

Data Summary: Comparison of General Oxidation Conditions

The following table summarizes general conditions for benzylic oxidation. Note that specific yields and selectivities for 3-methylbenzenesulfonic acid will require experimental optimization.

Oxidant SystemTarget ProductTypical ConditionsAdvantagesChallenges & Disadvantages
KMnO₄ / H₂O Carboxylic AcidHeat (reflux)High conversion, readily availablePoor selectivity for aldehyde, generates MnO₂ waste
Na₂Cr₂O₇ / H₂SO₄ Carboxylic AcidHeatStrong and effectiveHighly toxic (Cr(VI)), harsh conditions, waste disposal issues
Manganese Dioxide (MnO₂) AldehydeReflux in an inert solvent (e.g., heptane)Selective for benzylic alcohols/aldehydesMay have limited reactivity for de-activated substrates
Air (O₂) / Co(III) Catalyst Carboxylic AcidHigh temperature and pressureEconomical, used industriallyRequires specialized equipment, poor selectivity for aldehyde
Electrochemical Oxidation Aldehyde/AcidControlled potential, supporting electrolyteHigh selectivity possible, avoids chemical wasteRequires specialized electrochemical setup, optimization needed

Representative Experimental Protocol

Disclaimer: This is a representative protocol for the oxidation to 3-carboxybenzenesulfonic acid based on general procedures for alkylbenzene oxidation. It must be optimized for safety and efficiency in a controlled laboratory setting.

Objective: To synthesize 3-carboxybenzenesulfonic acid from 3-methylbenzenesulfonic acid.

Materials:

  • 3-methylbenzenesulfonic acid (1.0 eq)

  • Potassium permanganate (KMnO₄) (3.0 eq)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylbenzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.

  • Reaction Setup: Gently heat the solution to 80-90°C.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the reaction mixture over 1-2 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Maintain the temperature and stir the mixture vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate and wash it with a small amount of hot water.

  • Acidification: Combine the filtrate and washes and cool the solution in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid until the pH is ~1.

  • Isolation: The product, 3-carboxybenzenesulfonic acid, should precipitate out of the acidic solution. If it remains dissolved, concentration of the solution under reduced pressure may be necessary.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from water can be performed for further purification.

Visual Guides

Troubleshooting_Flowchart cluster_start cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_selectivity Selectivity Issue cluster_selectivity_solutions Selectivity Enhancement cluster_end start Experiment Start: Selective Oxidation of 3-Methylbenzenesulfonic Acid problem Low or No Conversion? start->problem check_oxidant Increase Oxidant Strength or Stoichiometry problem->check_oxidant Yes selectivity_issue Poor Selectivity? (Over-oxidation) problem->selectivity_issue No check_temp Increase Reaction Temperature check_oxidant->check_temp check_catalyst Verify Catalyst Activity (if applicable) check_temp->check_catalyst end_node Optimized Reaction check_catalyst->end_node mild_oxidant Use Milder Oxidant selectivity_issue->mild_oxidant Yes selectivity_issue->end_node No control_time Reduce Reaction Time & Monitor Closely mild_oxidant->control_time lower_temp Lower Reaction Temperature control_time->lower_temp lower_temp->end_node

Caption: Troubleshooting flowchart for low conversion and poor selectivity issues.

Experimental_Workflow A 1. Reactant Preparation - Dissolve 3-methylbenzenesulfonic acid - Prepare oxidant solution B 2. Reaction - Heat mixture to target temperature - Slowly add oxidant - Stir and reflux for required time A->B C 3. Monitoring - Track progress via TLC / HPLC B->C D 4. Quenching & Workup - Cool reaction - Filter solid byproducts (e.g., MnO₂) - Acidify filtrate C->D E 5. Product Isolation - Induce precipitation/crystallization - Filter final product D->E F 6. Purification & Analysis - Recrystallization - Characterize via NMR, HPLC, etc. E->F

Caption: General experimental workflow for benzylic oxidation.

Reaction_Pathway Start 3-Methylbenzenesulfonic Acid Aldehyde Desired Intermediate 3-Formylbenzenesulfonic Acid Start->Aldehyde Step 1 (Desired Oxidation) Ring Ring Oxidation (Potential Byproduct) Start->Ring Side Reaction (Harsh Conditions) Carboxylic Over-oxidation Product 3-Carboxybenzenesulfonic Acid Aldehyde->Carboxylic Step 2 (Over-oxidation)

Caption: Reaction pathway showing desired product versus common side products.

References

Technical Support Center: Temperature Control in Benzaldehyde Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the sulfonation of benzaldehyde (B42025). Precise temperature control is critical for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the sulfonation of benzaldehyde?

Temperature is a critical parameter that directly influences both the reaction rate and the selectivity of the sulfonation process. It is a key factor in managing the balance between the formation of the desired sulfonic acid product and the emergence of unwanted side reactions.

Q2: What are the common side reactions related to temperature in benzaldehyde sulfonation?

Excessively high temperatures can lead to several undesirable side reactions:

  • Disproportionation: In some alkaline reaction systems, high temperatures can cause benzaldehyde derivatives to undergo disproportionation.

  • Desulfonation: Sulfonation is a reversible reaction. At elevated temperatures, especially in the presence of aqueous acid, the reverse reaction (desulfonation) can occur, reducing the overall yield of the desired product.[1][2][3]

  • Sulfone Formation: Higher temperatures can promote the formation of diphenyl sulfone and other related by-products, which can complicate purification and decrease the yield of the target sulfonic acid.

  • Degradation: At very high temperatures, degradation of the starting material and product can occur, often indicated by a darkening of the reaction mixture.

Q3: How does temperature relate to kinetic versus thermodynamic control in sulfonation?

While detailed studies on benzaldehyde are less common than for substrates like naphthalene, the principle of kinetic versus thermodynamic control is broadly applicable to reversible reactions with multiple potential products.[3][4][5][6][7]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the product that is formed fastest (the kinetic product), as there is insufficient energy to overcome the activation barrier for the reverse reaction or for the formation of a more stable product.[4][7]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes more reversible. This allows an equilibrium to be established, favoring the most stable product (the thermodynamic product), even if it forms more slowly.[4][7]

For benzaldehyde, the aldehyde group directs sulfonation to the meta-position. If other isomers or by-products are possible, temperature can influence the product distribution based on their relative stabilities and activation energies.

Q4: My reaction is very slow. Can I just increase the temperature indefinitely?

While increasing the temperature will generally increase the reaction rate, it is not advisable to do so without careful consideration. As outlined in Q2, excessive heat can introduce a range of side reactions that will lower your overall yield and purity. It is crucial to find the optimal temperature that provides a reasonable reaction rate without significantly promoting side reactions. A stepwise increase of 5-10°C while monitoring the reaction progress is a prudent approach.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Benzaldehyde Sulfonic Acid Reaction temperature is too low, leading to a slow or incomplete reaction.Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, HPLC).
Reaction temperature is too high, causing desulfonation or degradation of the product.Lower the reaction temperature. Consider extending the reaction time to compensate for the slower rate.
Formation of Impurities (e.g., sulfones) The reaction temperature is too high, promoting the formation of side products.Reduce the reaction temperature to minimize the rate of side reactions.
Darkening of the Reaction Mixture The reaction temperature is excessively high, leading to the thermal degradation of organic materials.Immediately lower the reaction temperature. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Inconsistent Results Between Batches Poor temperature control, leading to temperature fluctuations within the reactor or between different runs.Ensure your heating and cooling systems are properly calibrated and provide stable temperature control. Use a calibrated thermometer placed directly in the reaction mixture.

Quantitative Data on Temperature Effects

The following table summarizes data from a patented procedure for the sulfonation of o-chlorobenzaldehyde, illustrating the impact of reaction conditions on yield and purity.

CatalystSulfonation Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Tetrabutylammonium bromide~70°C1256.396.4
Tert-butylamine (B42293) sulfate (B86663)~70°C1273.496.1

Data extracted from patent CN110845371A for the synthesis of o-sulfonic acid benzaldehyde.[8] Note that optimal conditions can vary significantly based on the specific benzaldehyde derivative, sulfonating agent, and solvent system used. For instance, another patented process for a different benzaldehyde derivative specifies a much higher temperature range of 160-210°C.[9]

Experimental Protocols

Example Protocol: Synthesis of o-Sulfonic Acid Benzaldehyde

This protocol is adapted from patent CN110845371A.[8]

Materials:

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle with temperature controller

Procedure:

  • Initial Setup: In a three-necked flask, combine 7g of o-chlorobenzaldehyde (0.05 mol), 20 mL of water, and 0.5g of tert-butylamine sulfate.

  • Preheating: Heat the mixture to 60°C and stir for 10 minutes.

  • Preparation of Sulfonating Agent: Separately, dissolve 10.26g of sodium metabisulfite (0.054 mol) in 20 mL of water.

  • Addition: Add the sodium metabisulfite solution dropwise to the reaction mixture over approximately 30 minutes.

  • Sulfonation Reaction: Maintain the reaction temperature at approximately 70°C for 12 hours.

  • Work-up: After the reaction is complete, transfer the solution to a beaker and cool.

  • Acidification: Adjust the pH of the solution to 1.0 by adding a small amount of dilute hydrochloric acid.

  • Crystallization: Allow the solution to stand and cool to induce crystallization.

  • Isolation: Collect the crude product by suction filtration and dry.

  • Purification: Recrystallize the crude product from absolute ethanol to obtain the purified o-sulfonic acid benzaldehyde.

Visualizations

G Troubleshooting Workflow for Temperature Control start Start Experiment issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurities High Impurity Levels issue->impurities Yes dark_color Reaction Mixture Darkens issue->dark_color Yes end Successful Reaction issue->end No cause_low_temp Possible Cause: Temperature too low low_yield->cause_low_temp cause_high_temp_yield Possible Cause: Temperature too high (Degradation/Desulfonation) low_yield->cause_high_temp_yield cause_high_temp_imp Possible Cause: Temperature too high (Side Reactions) impurities->cause_high_temp_imp dark_color->cause_high_temp_imp solution_increase_temp Solution: Gradually increase temp. (e.g., in 5-10°C increments) cause_low_temp->solution_increase_temp solution_decrease_temp Solution: Decrease temperature cause_high_temp_yield->solution_decrease_temp cause_high_temp_imp->solution_decrease_temp solution_increase_temp->issue Re-evaluate solution_decrease_temp->issue Re-evaluate

Caption: Troubleshooting workflow for temperature-related issues.

G Effect of Temperature on Benzaldehyde Sulfonation low_temp Low Temperature slow_rate Slow Reaction Rate Low Conversion low_temp->slow_rate Leads to opt_temp Optimal Temperature high_yield High Yield High Purity opt_temp->high_yield Favors high_temp High Temperature side_reactions Increased Side Reactions (Sulfones, Degradation) high_temp->side_reactions Promotes desulfonation Desulfonation (Reversibility) high_temp->desulfonation Promotes

Caption: Relationship between temperature and reaction outcomes.

References

preventing over-sulfonation of benzaldehyde to disulfonic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the sulfonation of benzaldehyde (B42025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the sulfonation of benzaldehyde and preventing the formation of undesired disulfonic acid byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonation of benzaldehyde, with a focus on preventing over-sulfonation.

Problem Potential Cause Recommended Solution
Low yield of desired monosulfonated product (benzaldehyde-3-sulfonic acid) - Incomplete reaction. - Reaction temperature too low. - Insufficient reaction time.- Monitor the reaction progress using TLC or HPLC. - Gradually increase the reaction temperature in 5-10°C increments. - Extend the reaction time, continuing to monitor for the formation of disulfonic acids.
Formation of significant amounts of disulfonic acids - Reaction temperature is too high, favoring the thermodynamically more stable disulfonic acid. - Prolonged reaction time. - Excessively concentrated sulfonating agent.- Maintain a lower reaction temperature (e.g., 0-25°C) to favor kinetic control. - Carefully monitor the reaction and quench it once the starting material is consumed to prevent further sulfonation. - Use a stoichiometric amount of the sulfonating agent relative to benzaldehyde.
Presence of unreacted benzaldehyde - Insufficient amount of sulfonating agent. - Reaction conditions not vigorous enough.- Ensure the correct stoichiometry of the sulfonating agent is used. - If operating at low temperatures, a longer reaction time may be necessary.
Darkening or decomposition of the reaction mixture - Reaction temperature is excessively high, leading to side reactions and degradation.- Ensure precise temperature control, especially during the exothermic addition of the sulfonating agent. - Consider using a milder sulfonating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the monosulfonation of benzaldehyde?

When benzaldehyde undergoes electrophilic aromatic substitution with a sulfonating agent, the aldehyde group (-CHO) acts as a deactivating and meta-directing group. Therefore, the primary monosulfonation product is benzaldehyde-3-sulfonic acid .

Q2: How can I control the extent of sulfonation to favor the monosulfonic acid?

The formation of benzaldehyde-3-sulfonic acid is generally under kinetic control, meaning it is the faster-formed product. Disulfonation is typically favored under thermodynamic control (higher stability). To selectively obtain the monosulfonated product, you should employ conditions that favor kinetic control:

  • Lower Reaction Temperatures: Conducting the reaction at lower temperatures (e.g., 0-25°C) provides less energy for the system to overcome the higher activation energy barrier to form the disulfonated product.

  • Shorter Reaction Times: Monitoring the reaction and stopping it once the benzaldehyde has been consumed can prevent the subsequent, slower sulfonation to the disulfonic acid.

  • Stoichiometric Control: Using a controlled amount of the sulfonating agent (closer to a 1:1 molar ratio with benzaldehyde) will limit the availability of the electrophile for a second sulfonation.

Q3: What are the likely structures of the disulfonic acid byproducts?

Given the meta-directing effect of the aldehyde group and the deactivating nature of the first sulfonic acid group (which is also meta-directing), the most probable disulfonated product is benzaldehyde-3,5-disulfonic acid .

Q4: Are there alternative sulfonating agents to concentrated sulfuric acid that might offer better selectivity?

Yes, milder sulfonating agents can be used to improve selectivity for monosulfonation. These include:

  • Sulfur trioxide complexes: Complexes of sulfur trioxide with agents like pyridine (B92270) or dioxane are less reactive than oleum (B3057394) and can provide better control.

  • Chlorosulfonic acid: While still a strong sulfonating agent, it can sometimes offer better control over the reaction compared to fuming sulfuric acid.

Q5: Is the sulfonation of benzaldehyde a reversible reaction?

Yes, aromatic sulfonation is a reversible process. The reverse reaction, known as desulfonation, is favored by heating the sulfonic acid in dilute aqueous acid.[1] This reversibility is a key aspect of the thermodynamic control that can lead to the formation of the more stable disulfonated product at higher temperatures.

Experimental Protocols

Protocol 1: Controlled Monosulfonation of Benzaldehyde

This protocol aims to favor the formation of benzaldehyde-3-sulfonic acid under kinetic control.

Materials:

  • Benzaldehyde

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Place benzaldehyde in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a stoichiometric amount (1.0-1.1 equivalents) of cold, concentrated sulfuric acid dropwise from a dropping funnel with vigorous stirring.

  • Maintain the reaction temperature between 0°C and 10°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at a controlled low temperature (e.g., room temperature or below) and monitor its progress by TLC or HPLC.

  • Once the benzaldehyde is consumed, quench the reaction by carefully pouring the mixture onto crushed ice.

  • The product can then be isolated, for example, by salting out with sodium chloride and subsequent purification.

Protocol 2: Analysis of Reaction Products by HPLC

This is a general guideline for the analysis of the reaction mixture to determine the ratio of benzaldehyde, benzaldehyde-3-sulfonic acid, and any disulfonic acid byproducts. Method optimization will be required.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

Mobile Phase (Isocratic):

Procedure:

  • Prepare a standard solution of benzaldehyde. If available, prepare standard solutions of pure benzaldehyde-3-sulfonic acid and any potential disulfonic acids.

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Inject the diluted sample and standards onto the HPLC system.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Identify the peaks corresponding to benzaldehyde, benzaldehyde-3-sulfonic acid, and disulfonic acids based on the retention times of the standards.

  • Quantify the relative amounts of each component by integrating the peak areas.

Data Presentation

The following table summarizes the expected 1H NMR chemical shifts for benzaldehyde and can be used as a reference for product characterization.

Compound Proton Expected Chemical Shift (δ, ppm) Multiplicity
Benzaldehyde[2]Aldehyde (-CHO)~10.0Singlet
Aromatic (ortho)~7.87Doublet
Aromatic (para)~7.61Triplet
Aromatic (meta)~7.51Triplet
Benzaldehyde-3-sulfonic acid (Predicted)Aldehyde (-CHO)~10.1Singlet
Aromatic (H2)~8.2Singlet (or narrow triplet)
Aromatic (H4)~8.0Doublet
Aromatic (H6)~7.9Doublet
Aromatic (H5)~7.7Triplet

Note: Predicted shifts for benzaldehyde-3-sulfonic acid are estimates and may vary based on solvent and other conditions.

Visualizations

Sulfonation_Pathway benzaldehyde Benzaldehyde monosulfonated Benzaldehyde-3-sulfonic acid (Kinetic Product) benzaldehyde->monosulfonated + H₂SO₄ Low Temp. monosulfonated->benzaldehyde Desulfonation (Dilute Acid, Heat) disulfonated Benzaldehyde-3,5-disulfonic acid (Thermodynamic Product) monosulfonated->disulfonated + H₂SO₄ High Temp.

Caption: Reaction pathway for the sulfonation of benzaldehyde.

Troubleshooting_Workflow start Start Sulfonation Reaction analyze Analyze Product Mixture (HPLC, NMR) start->analyze check_conversion Is Benzaldehyde Consumed? analyze->check_conversion check_disulfonation Is Disulfonation > 5%? check_conversion->check_disulfonation Yes troubleshoot_conversion Increase Reaction Time or Temperature Slightly check_conversion->troubleshoot_conversion No success Successful Monosulfonation check_disulfonation->success No troubleshoot_disulfonation Decrease Temperature, Reaction Time, or Sulfonating Agent Conc. check_disulfonation->troubleshoot_disulfonation Yes troubleshoot_conversion->analyze troubleshoot_disulfonation->start

Caption: Troubleshooting workflow for selective monosulfonation.

References

Technical Support Center: Sulfonation of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of aromatic compounds containing an aldehyde group. The primary focus is on strategies to prevent the oxidation of the aldehyde functionality during the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group susceptible to oxidation during aromatic sulfonation?

A1: Aromatic sulfonation is typically carried out using strong oxidizing agents like fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The aldehyde group is inherently sensitive to oxidation and can be readily converted to a carboxylic acid under these harsh conditions. The primary oxidant is the sulfuric acid itself, and controlling the reaction temperature is crucial to minimize this side reaction.[1]

Q2: What are the primary strategies to avoid oxidation of the aldehyde group during sulfonation?

A2: There are two main approaches to prevent the oxidation of the aldehyde group:

  • Direct Sulfonation under Controlled Conditions: This method involves the direct reaction of the aromatic aldehyde with a sulfonating agent under carefully controlled temperature and reaction times to minimize the oxidation of the aldehyde.

  • Protection-Sulfonation-Deprotection Strategy: This involves temporarily converting the aldehyde into a more stable functional group (a protecting group) that is inert to the sulfonation conditions. After sulfonation, the protecting group is removed to regenerate the aldehyde.

Q3: Which protecting group is most suitable for the aldehyde function during sulfonation?

A3: Cyclic acetals are the most common and effective protecting groups for aldehydes in this context. They are typically formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. Acetals are stable under the neutral to strongly acidic conditions of sulfonation and can be readily removed by hydrolysis with aqueous acid after the sulfonation step.

Q4: Can I perform a direct sulfonation of an aromatic aldehyde without a protecting group?

A4: Yes, direct sulfonation of aromatic aldehydes is possible. For instance, benzaldehyde (B42025) can be sulfonated with fuming sulfuric acid to yield primarily m-formylbenzenesulfonic acid. However, this method requires strict control of the reaction temperature (typically between 0-20°C) to minimize the formation of the corresponding carboxylic acid as a byproduct.[2]

Troubleshooting Guides

Issue 1: Low Yield of Sulfonated Aldehyde in Direct Sulfonation
Possible Cause Troubleshooting Step
Oxidation of the Aldehyde Group The most significant side reaction is the oxidation of the aldehyde to a carboxylic acid.[1][2] Maintain a low reaction temperature (0-20°C) throughout the addition of the sulfonating agent and the subsequent reaction time.[2]
Formation of Diaryl Sulfone Byproducts This can occur, especially at higher temperatures. Ensure the aromatic aldehyde is added to the sulfonating agent to maintain an excess of the latter, and keep the temperature low.
Incomplete Reaction Ensure a sufficient excess of the sulfonating agent is used. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
Issue 2: Problems with the Protection-Sulfonation-Deprotection Strategy
Possible Cause Troubleshooting Step
Incomplete Acetal (B89532) Formation (Protection Step) Ensure all glassware is dry and use anhydrous solvents. Use a Dean-Stark apparatus to remove water formed during the reaction. Use an effective acid catalyst like p-toluenesulfonic acid (p-TsOH).
Low Yield During Sulfonation of the Protected Aldehyde Confirm the stability of the acetal protecting group to the specific sulfonation conditions. While generally stable, prolonged exposure to very harsh conditions could lead to some degradation.
Incomplete Acetal Deprotection Use a sufficient excess of water and an appropriate acid catalyst for the hydrolysis. Monitor the deprotection reaction to completion. If the substrate is sensitive to strong acid, consider milder deprotection methods.

Quantitative Data Summary

The following table provides a comparative overview of the two main strategies for the sulfonation of aromatic aldehydes. The yields are indicative and can vary based on the specific substrate and reaction conditions.

Method Substrate Reaction Conditions Product Reported Yield Key Side Products Reference
Direct SulfonationBenzaldehydeFuming H₂SO₄, 0-20°Cm-Formylbenzenesulfonic acidModerate (yields can be variable)3-Sulfobenzoic acid[2]
Halogen-Sulfite Exchange5-Bromo-2-formyl-benzonitrileNa₂SO₃, catalyst5-Formyl-2-sulfobenzoic acid72-76%-[2]
Protection-Sulfonation-DeprotectionBenzaldehyde1. Ethylene glycol, p-TsOH2. Fuming H₂SO₄3. Aqueous acidm-Formylbenzenesulfonic acidGenerally high (often >80% over 3 steps)Minimal if steps are optimizedGeneral literature

Experimental Protocols

Protocol 1: Direct Sulfonation of Benzaldehyde

This protocol describes the direct sulfonation of benzaldehyde to form m-formylbenzenesulfonic acid.

Materials:

  • Benzaldehyde

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Sodium chloride

Procedure:

  • In a fume hood, place a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-salt bath to maintain a temperature of 0-5°C.

  • Add fuming sulfuric acid to the flask.

  • Slowly add benzaldehyde dropwise to the stirred fuming sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-10°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Salt out the product by adding sodium chloride until the solution is saturated.

  • The precipitate, the sodium salt of m-formylbenzenesulfonic acid, is collected by vacuum filtration and washed with a cold, saturated sodium chloride solution.

  • The product can be further purified by recrystallization.

Protocol 2: Protection-Sulfonation-Deprotection of an Aromatic Aldehyde

This three-step protocol involves the protection of the aldehyde as a cyclic acetal, followed by sulfonation and deprotection.

Step 1: Protection of the Aldehyde (Acetal Formation)

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aromatic aldehyde, a 1.2 molar equivalent of ethylene glycol, and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetal.

Step 2: Sulfonation of the Protected Aldehyde

Materials:

  • Protected aromatic aldehyde (acetal from Step 1)

  • Fuming sulfuric acid (20% SO₃)

  • Ice

Procedure:

  • Following the general procedure for direct sulfonation, cool the fuming sulfuric acid in an ice bath.

  • Slowly add the protected aldehyde to the fuming sulfuric acid, maintaining a low temperature.

  • Stir the reaction mixture at low temperature for several hours.

  • Work up the reaction by pouring the mixture onto ice and isolating the sulfonated acetal.

Step 3: Deprotection of the Sulfonated Acetal

Materials:

  • Sulfonated acetal (from Step 2)

  • Aqueous solution of a strong acid (e.g., 1M HCl or H₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the sulfonated acetal in a mixture of an organic solvent and the aqueous acid solution.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Separate the aqueous layer containing the sulfonated aldehyde. The product can often be isolated by salting out or by evaporation of the water.

Visualizations

Direct_Sulfonation AromaticAldehyde Aromatic Aldehyde (e.g., Benzaldehyde) FumingH2SO4 Fuming H₂SO₄ (SO₃ in H₂SO₄) 0-20°C AromaticAldehyde->FumingH2SO4 Direct Reaction SulfonatedAldehyde Sulfonated Aromatic Aldehyde (e.g., m-Formylbenzenesulfonic acid) FumingH2SO4->SulfonatedAldehyde Desired Product OxidizedProduct Oxidized Byproduct (e.g., 3-Sulfobenzoic acid) FumingH2SO4->OxidizedProduct Side Reaction (Minimized at low temp)

Caption: Direct Sulfonation Workflow

Protection_Strategy cluster_protection Step 1: Protection cluster_sulfonation Step 2: Sulfonation cluster_deprotection Step 3: Deprotection AromaticAldehyde Aromatic Aldehyde ProtectedAldehyde Protected Aldehyde (Cyclic Acetal) AromaticAldehyde->ProtectedAldehyde Ethylene Glycol, p-TsOH SulfonatedProtected Sulfonated Protected Aldehyde ProtectedAldehyde->SulfonatedProtected Fuming H₂SO₄ FinalProduct Sulfonated Aromatic Aldehyde SulfonatedProtected->FinalProduct Aqueous Acid

Caption: Protection-Sulfonation-Deprotection Workflow

References

optimizing reaction conditions for 3-Formylbenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Formylbenzenesulfonic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and well-established method for synthesizing this compound?

A1: The most conventional and widely documented route is the direct electrophilic aromatic sulfonation of benzaldehyde (B42025) using fuming sulfuric acid (oleum).[1] In this reaction, the aldehyde group (-CHO) acts as a deactivating and meta-directing group, leading to the desired 3-substituted product.[1]

Q2: What are the major side reactions to be aware of during the direct sulfonation of benzaldehyde?

A2: The primary side reactions of concern are:

  • Aldehyde Oxidation: The strong oxidizing nature of fuming sulfuric acid can oxidize the aldehyde group to a carboxylic acid, resulting in the formation of 3-sulfobenzoic acid. This is a significant side reaction that needs to be carefully controlled.[1]

  • Over-sulfonation: The introduction of more than one sulfonic acid group onto the benzene (B151609) ring can occur, although the deactivating nature of the existing functional groups makes this less favorable under controlled conditions.[1]

  • Sulfone Formation: As with many sulfonation reactions, the formation of diphenyl sulfone derivatives can occur, particularly at higher temperatures.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, alternative methods exist, which can be advantageous in certain contexts:

  • Halogen-Sulfite Exchange: This method involves the nucleophilic aromatic substitution of a halogen (like in 3-chlorobenzaldehyde) with a sulfite (B76179) or bisulfite salt.[1] This approach can offer milder reaction conditions compared to direct sulfonation.

  • Oxidation of 3-Methylbenzenesulfonic Acid: This functional group interconversion strategy starts with a benzene ring that already contains the sulfonic acid group and then oxidizes the methyl group to an aldehyde.[1] This avoids the harsh conditions of direct sulfonation on a molecule with a sensitive aldehyde group, but selective oxidation to the aldehyde without over-oxidation to the carboxylic acid can be challenging.[1]

Q4: How can I purify the final this compound product?

A4: Purification strategies depend on the impurities present. Common methods include:

  • Recrystallization: For removing inorganic impurities and unreacted starting materials.

  • Salting Out: Useful for precipitating the sodium salt of the sulfonic acid from aqueous solutions to remove water-soluble impurities.

  • Chromatography: Column chromatography (silica gel or ion-exchange) can be employed for removing structurally similar organic impurities.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Reaction temperature was too high. The sulfonation of benzaldehyde is exothermic. Maintain a low reaction temperature, ideally between 0°C and 20°C, using an ice bath to control the reaction rate and minimize side reactions like aldehyde oxidation and sulfone formation.[1]
Incorrect molar ratio of reactants. An excess of the sulfonating agent is typically used to ensure the reaction goes to completion. A molar ratio of 1:1.2 of benzaldehyde to oleum (B3057394) (containing 20% free SO₃) has been reported as effective.[1]
Incomplete reaction. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction duration.
Product loss during workup. This compound is highly water-soluble. Avoid excessive washing with water during the workup. If possible, use salting-out techniques to precipitate the product.

Problem 2: High Level of 3-Sulfobenzoic Acid Impurity

Potential Cause Suggested Solution
Oxidation of the aldehyde group. This is a common side reaction. The most critical factor in minimizing aldehyde oxidation is maintaining a low reaction temperature (0-20°C).[1]
Slow and controlled addition of the sulfonating agent. Adding the fuming sulfuric acid slowly to the benzaldehyde helps to dissipate the heat generated during the reaction and maintain a consistent low temperature, thereby reducing oxidation.[1]

Problem 3: Formation of Di-sulfonated Byproducts

Potential Cause Suggested Solution
Harsh reaction conditions. While over-sulfonation is less favorable due to the deactivating nature of the functional groups, it can occur under excessively harsh conditions (e.g., high temperature, prolonged reaction time). Adhere to the recommended temperature range and monitor the reaction to avoid extended reaction times.

Data Presentation

Table 1: Optimized Reaction Parameters for the Direct Sulfonation of Benzaldehyde

ParameterOptimized Value/RangeRationale
Sulfonating Agent Fuming Sulfuric Acid (Oleum, 20% SO₃)Provides a high concentration of the SO₃ electrophile, driving the reaction to completion.[1]
Temperature 0–20°CControls the exothermic nature of the reaction and minimizes the formation of side products such as 3-sulfobenzoic acid.[1]
Molar Ratio (Benzaldehyde:Oleum) 1:1.2An excess of the sulfonating agent helps to ensure complete sulfonation of the starting material.[1]
Addition Method Slow, controlled addition of oleum to benzaldehydeHelps to manage the exothermic reaction and maintain a low, consistent temperature.[1]

Table 2: Comparison of Synthetic Routes for this compound

MethodStarting MaterialsKey AdvantagesPotential Challenges
Direct Sulfonation Benzaldehyde, Fuming Sulfuric AcidWell-established, potentially high yield.Harsh conditions, formation of oxidative byproducts.[1]
Halogen-Sulfite Exchange 3-Chlorobenzaldehyde, Sodium SulfiteMilder reaction conditions than direct sulfonation.May require a catalyst (e.g., phase-transfer catalyst).
Oxidation of Precursor 3-Methylbenzenesulfonic Acid, Oxidizing AgentAvoids direct sulfonation of a sensitive aldehyde.Selective oxidation to the aldehyde without over-oxidation to the carboxylic acid can be difficult.[1]

Experimental Protocols

Method 1: Direct Sulfonation of Benzaldehyde

Materials:

  • Benzaldehyde

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Water

  • Sodium chloride

Procedure:

  • In a fume hood, place a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.

  • Add benzaldehyde to the flask.

  • Slowly add fuming sulfuric acid from the dropping funnel to the benzaldehyde with vigorous stirring, ensuring the temperature of the reaction mixture is maintained between 0°C and 20°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for the predetermined reaction time (monitor by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • To isolate the product, add sodium chloride to the aqueous solution to precipitate the sodium salt of this compound.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • The product can be further purified by recrystallization.

Method 2: Halogen-Sulfite Exchange (Conceptual Protocol based on related syntheses)

Materials:

  • 3-Chlorobenzaldehyde

  • Sodium sulfite

  • Water

  • Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

  • Organic solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chlorobenzaldehyde, sodium sulfite, water, and the phase-transfer catalyst.

  • Heat the mixture to reflux with vigorous stirring for the required reaction time (monitor by TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with an organic solvent to remove any unreacted 3-chlorobenzaldehyde.

  • The aqueous solution containing the sodium salt of this compound can be concentrated under reduced pressure to yield the product.

  • Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow_direct_sulfonation cluster_prep Reaction Setup cluster_reaction Sulfonation Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Start setup Set up flask in ice bath start->setup add_benzaldehyde Add Benzaldehyde setup->add_benzaldehyde add_oleum Slowly add Fuming Sulfuric Acid (0-20°C) add_benzaldehyde->add_oleum stir Stir at 0-20°C add_oleum->stir monitor Monitor reaction (TLC/HPLC) stir->monitor quench Pour onto ice monitor->quench precipitate Add NaCl to precipitate sodium salt quench->precipitate filtrate Vacuum filter precipitate precipitate->filtrate wash Wash with cold water filtrate->wash recrystallize Recrystallize wash->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for the direct sulfonation of benzaldehyde.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed temp High Reaction Temperature? start->temp ratio Incorrect Molar Ratio? start->ratio time Incomplete Reaction Time? start->time sol_temp Maintain temperature at 0-20°C temp->sol_temp Yes sol_ratio Use excess sulfonating agent (e.g., 1:1.2) ratio->sol_ratio Yes sol_time Monitor reaction to completion time->sol_time Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

troubleshooting poor solubility of 3-Formylbenzenesulfonic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 3-Formylbenzenesulfonic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its derivatives?

This compound and its salts are known to be soluble in water due to the presence of the highly polar sulfonic acid group.[1][2] They also exhibit solubility in polar organic solvents such as ethanol (B145695) and methanol.[2] The sodium salt of this compound, in particular, has good water solubility.[3]

Q2: How does pH influence the solubility of this compound derivatives?

The solubility of this compound is pH-dependent. As a sulfonic acid, it is a strong acid and will be deprotonated at most pH levels, existing as the sulfonate anion which is highly water-soluble. However, the solubility of derivatives can be influenced by other functional groups present in the molecule. For amphoteric derivatives containing a basic functional group, solubility is generally lowest at the isoelectric point and increases at pH values above or below this point. Adjusting the pH away from the isoelectric point can significantly enhance solubility.

Q3: What are the common reasons for poor solubility of this compound derivatives?

While the parent compound is water-soluble, derivatives may exhibit poor solubility due to several factors:

  • Presence of large, nonpolar groups: The addition of hydrophobic moieties to the molecule can significantly decrease aqueous solubility.

  • Crystalline structure: A highly stable crystal lattice can make it difficult for the solvent to break the intermolecular forces, leading to low solubility.

  • Zwitterion formation: For derivatives containing both acidic and basic functional groups, the formation of an internal salt (zwitterion) can lead to strong intermolecular interactions and reduced solubility in neutral water.

  • Common ion effect: In buffered solutions, the presence of a common ion can suppress the dissolution of a sparingly soluble salt.

Troubleshooting Poor Solubility

This section provides a step-by-step guide to troubleshoot and overcome common solubility challenges encountered during experiments with this compound derivatives.

Initial Assessment of Solubility

If you are encountering poor solubility, it is crucial to systematically assess the compound's behavior in different solvent systems.

Table 1: Qualitative Solubility of this compound and its Sodium Salt

CompoundWaterEthanolMethanolNonpolar Solvents (e.g., Diethyl Ether)
This compoundSoluble[1]Soluble[2]Soluble[2]Insoluble
This compound sodium saltSoluble[3]---
Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound derivatives.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility Observed check_purity Is the compound pure? start->check_purity purify Purify the compound (e.g., recrystallization, chromatography) check_purity->purify No initial_solvent Select initial solvent based on polarity (e.g., Water, Ethanol) check_purity->initial_solvent Yes purify->initial_solvent solubility_test Perform solubility test initial_solvent->solubility_test is_soluble Is the compound soluble? solubility_test->is_soluble end End: Compound Solubilized is_soluble->end Yes troubleshoot Troubleshoot Further is_soluble->troubleshoot No yes Yes no No adjust_ph Adjust pH troubleshoot->adjust_ph use_cosolvent Use a co-solvent system troubleshoot->use_cosolvent increase_temp Increase temperature troubleshoot->increase_temp sonication Apply sonication troubleshoot->sonication salt_formation Consider salt formation troubleshoot->salt_formation reassess Reassess solubility adjust_ph->reassess use_cosolvent->reassess increase_temp->reassess sonication->reassess salt_formation->reassess reassess->is_soluble

Caption: A logical workflow for systematically troubleshooting poor solubility of chemical compounds.

Detailed Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the solubility of a this compound derivative in various solvents.

Materials:

  • This compound derivative

  • Selection of solvents (e.g., deionized water, ethanol, methanol, acetone, dimethyl sulfoxide (B87167) (DMSO), dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

Procedure:

  • Weigh approximately 1-5 mg of the compound into a clean, dry test tube.

  • Add 100 µL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Observe the mixture. If the solid has completely dissolved, the compound is considered "very soluble" in that solvent at that concentration.

  • If the solid has not completely dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.

  • Record the approximate volume of solvent required to dissolve the compound.

  • If the compound remains insoluble after adding 1 mL of solvent, gently heat the mixture in a water bath (not exceeding 40-50°C) to observe if solubility increases with temperature.

  • Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required.

Protocol 2: Improving Solubility using a Co-solvent System

This protocol describes how to use a co-solvent system to dissolve a poorly water-soluble this compound derivative.

Materials:

  • Poorly water-soluble this compound derivative

  • Water-miscible organic solvent (e.g., DMSO, ethanol, N,N-dimethylformamide (DMF))

  • Deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of the compound into a volumetric flask.

  • Add a minimal amount of the organic co-solvent (e.g., DMSO) to the flask to fully dissolve the compound. Start with a small volume and gradually add more until a clear solution is obtained.

  • Once the compound is completely dissolved in the organic co-solvent, slowly add deionized water to the flask while stirring continuously.

  • Continue adding water up to the final desired volume.

  • Observe the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in that co-solvent/water mixture.

  • If precipitation occurs, the ratio of co-solvent to water needs to be adjusted. Repeat the procedure with a higher initial concentration of the organic co-solvent.

Q&A Troubleshooting Guide

Q: My this compound derivative won't dissolve in water, even with heating. What should I do next?

A: If heating does not improve solubility, you can try the following approaches:

  • pH Adjustment: Since the sulfonic acid group is acidic, the solubility of the compound may increase in a basic solution. Try dissolving your compound in a dilute aqueous solution of a base like sodium bicarbonate or sodium hydroxide. Conversely, if your derivative contains a basic moiety, solubility may be enhanced in acidic conditions.

  • Co-solvents: Use a water-miscible organic solvent like DMSO, DMF, or ethanol to first dissolve the compound, and then slowly add water to the desired concentration.[4]

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down the crystal lattice and enhance dissolution.[4]

Q: I am observing precipitation when I add my stock solution (dissolved in DMSO) to my aqueous experimental buffer. How can I prevent this?

A: This is a common issue when a compound is much less soluble in the final aqueous buffer than in the initial organic solvent. To address this:

  • Decrease the final concentration: The simplest solution is to work with a lower final concentration of your compound.

  • Increase the percentage of co-solvent: If your experiment can tolerate it, increasing the final percentage of DMSO in your aqueous buffer may keep the compound in solution.

  • Use a different co-solvent: Some co-solvents may be more effective at maintaining solubility in aqueous mixtures. Consider trying ethanol or DMF.

  • Add a surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can help to stabilize the compound in the aqueous solution and prevent precipitation.

Q: Can I use salt formation to improve the solubility of my this compound derivative?

A: Yes, salt formation is a common strategy to enhance the solubility of organic compounds. Since this compound is itself an acid, this is more applicable to its derivatives that may have a basic functional group. Reacting a basic derivative with a pharmaceutically acceptable acid to form a salt can significantly improve its aqueous solubility. Conversely, if you have a carboxylic acid derivative of this compound, forming a salt with a suitable base (e.g., sodium or potassium hydroxide) will increase its water solubility. The sodium salts of sulfonic acids are generally water-soluble.[5]

References

strategies to improve the stability of 3-Formylbenzenesulfonic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Formylbenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the oxidation of the aldehyde (formyl) group to a carboxylic acid group, forming 3-sulfobenzoic acid.[1][2] This is a common reaction for aromatic aldehydes, especially in the presence of oxidizing agents or under conditions that promote auto-oxidation. While the sulfonic acid group is generally stable, hydrolytic desulfonation can occur under harsh conditions such as high temperatures (above 200 °C) in aqueous solutions.[3]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the stability of this compound in solution, it is recommended to store it at low temperatures (2-8 °C) and protected from light.[4] The solution should be maintained at an acidic pH (ideally between 2.5 and 3) to enhance the stability of the sulfonic acid group.[5] It is also advisable to use deoxygenated solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde group.

Q3: How does pH affect the stability of this compound in solution?

Q4: Is this compound sensitive to light?

A4: Aromatic compounds, including sulfonated aromatics, can be susceptible to photodegradation.[6][7] While specific photostability studies on this compound are not widely published, it is a prudent practice to protect its solutions from light to prevent potential photochemical reactions. Storage in amber vials or in the dark is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in solution.

Issue Possible Cause(s) Troubleshooting Steps
Loss of compound purity over time, with the appearance of a new peak in HPLC analysis. Oxidation of the aldehyde group to a carboxylic acid (3-sulfobenzoic acid).- Prepare solutions using deoxygenated solvents.- Store solutions under an inert atmosphere (nitrogen or argon).- Add an antioxidant (e.g., BHT, although compatibility and potential for interference should be tested).- Store solutions at a slightly acidic pH (2.5-3.0) and at low temperatures (2-8°C).
Precipitation of the compound from an aqueous solution. - The concentration of the compound exceeds its solubility limit in the chosen solvent system.- Change in pH affecting the ionization and solubility of the sulfonic acid group.[8]- Ensure the concentration is within the known solubility limits.- Adjust the pH of the solution; sulfonic acids are generally more soluble in their ionized (salt) form at higher pH, but this may compromise stability. A careful balance is needed.- Consider the use of a co-solvent if compatible with the experimental setup.
Inconsistent results in reactions involving the aldehyde group. Degradation of the aldehyde group prior to or during the reaction.- Use freshly prepared solutions of this compound.- Confirm the purity of the solution by a suitable analytical method (e.g., HPLC) before use.- Protect the reaction mixture from oxygen and light.
Discoloration of the solution (e.g., turning yellow or brown). Formation of degradation products or impurities.- Prepare fresh solutions with high-purity starting material and solvents.- Store the solution under an inert atmosphere and protected from light.- Analyze the solution by techniques like UV-Vis spectroscopy or LC-MS to identify the colored species.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[9][10][11]

1. Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M HCl.

  • Incubate the solution at 60°C for 24-48 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

  • Neutralize the samples before analysis.

2. Base Hydrolysis:

  • Prepare a solution of this compound in 0.1 M NaOH.

  • Incubate the solution at room temperature for 24-48 hours.

  • Withdraw samples at appropriate time points.

  • Neutralize the samples before analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound in 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Quench the reaction (e.g., with sodium bisulfite) before analysis if necessary.

4. Thermal Degradation:

  • Store a solid sample of this compound at 60°C for up to 10 days.

  • Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer) and incubate at 60°C for 48 hours.

  • Withdraw samples at appropriate time points.

5. Photolytic Degradation:

  • Expose a solution of this compound to a light source providing both UV and visible light (e.g., in a photostability chamber).

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples after exposure.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradation product, 3-sulfobenzoic acid.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that the peaks for the parent compound and its degradation products are well-resolved.

Visualizations

degradation_pathway 3-Formylbenzenesulfonic_acid This compound 3-Sulfobenzoic_acid 3-Sulfobenzoic Acid 3-Formylbenzenesulfonic_acid->3-Sulfobenzoic_acid Oxidation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Acid_Hydrolysis Acid Hydrolysis Analysis HPLC Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal_Stress Thermal Stress Thermal_Stress->Analysis Photolytic_Stress Photolytic Stress Photolytic_Stress->Analysis Sample_Preparation Prepare Solution of This compound Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Oxidation Sample_Preparation->Thermal_Stress Sample_Preparation->Photolytic_Stress Data_Evaluation Evaluate Stability and Identify Degradants Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

addressing impurities in commercial 3-Formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Formylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several process-related and degradation impurities. The most common impurities arise from its synthesis, which is often the direct sulfonation of benzaldehyde.[1][2] Key impurities include:

  • 3-Sulfobenzoic acid: Formed from the oxidation of the aldehyde group.[1][2]

  • Unreacted Benzaldehyde: Residual starting material from the synthesis.

  • Di-sulfonated products: Benzaldehyde derivatives with more than one sulfonic acid group.[2]

  • Inorganic Salts: Such as sodium sulfate, resulting from the work-up and neutralization steps.

  • Water: Due to the hygroscopic nature of sulfonic acids.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying organic impurities. A reversed-phase method with a polar-modified column or an ion-pair reagent can be effective for separating the highly polar analyte from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and identify impurities with distinct proton signals.

  • Karl Fischer Titration: To accurately quantify the water content.

  • Elemental Analysis: To confirm the elemental composition (C, H, S) and rule out significant inorganic contamination.[2]

Q3: What are the storage recommendations for this compound to minimize degradation?

A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[1] For long-term storage, refrigeration (2-8°C) in a dry environment is recommended.

Q4: How do impurities in this compound affect downstream applications in drug development?

A4: The presence of impurities can have significant consequences in drug development.[3][4][5]

  • Reduced Reaction Yield and Selectivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of unwanted byproducts.

  • Altered Physicochemical Properties: The presence of salts and other impurities can affect the solubility, crystallinity, and stability of the final active pharmaceutical ingredient (API).

  • Safety and Toxicity Concerns: Impurities may have their own toxicological profiles, and their presence in a final drug product is strictly regulated by agencies like the FDA.[4][6]

Troubleshooting Guides

Problem 1: Inconsistent or low yields in reactions using this compound.

Possible Cause Troubleshooting Step
Presence of 3-Sulfobenzoic Acid Impurity The carboxylic acid group of this impurity can interfere with reactions targeting the aldehyde functionality. Purify the starting material using recrystallization.
High Water Content Water can act as a competing nucleophile or alter reaction conditions. Dry the this compound under vacuum before use or determine the water content by Karl Fischer titration and adjust reagent stoichiometry accordingly.
Incorrect Stoichiometry The purity of the commercial material may be lower than stated. Perform a quantitative analysis (e.g., by HPLC) to determine the exact purity and adjust the amount used in your reaction.

Problem 2: Poor peak shape or resolution during HPLC analysis.

Possible Cause Troubleshooting Step
Strong Analyte Interaction with Silica The sulfonic acid group can interact strongly with residual silanols on standard C18 columns, leading to tailing. Use a column with end-capping or a polar-embedded stationary phase.
Insufficient Retention on Reversed-Phase Column The compound is highly polar. Increase the aqueous component of the mobile phase, or consider using an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to improve retention.
Mobile Phase pH is not Optimal The ionization state of the sulfonic acid and any acidic or basic impurities will affect retention. Buffer the mobile phase at a low pH (e.g., 2.5-3.5) to ensure consistent ionization.

Data Presentation

Table 1: Typical Impurity Profile of Commercial this compound (Technical Grade)

Impurity Typical Concentration Range (%) Origin
3-Sulfobenzoic Acid1.0 - 4.0Oxidation of aldehyde
Unreacted Benzaldehyde0.1 - 0.5Incomplete reaction
Di-sulfonated Products0.5 - 2.0Over-sulfonation
Inorganic Salts (e.g., Na₂SO₄)0.5 - 3.0Synthesis work-up
Water1.0 - 5.0Hygroscopicity

Note: These values are representative and can vary between suppliers and batches. It is crucial to analyze each batch before use.

Table 2: Comparison of Purification Techniques for this compound

Technique Purity Achieved Typical Yield Scale Notes
Recrystallization >99%70-85%Lab to PilotEffective for removing major organic and inorganic impurities.
Column Chromatography (Silica Gel) >99.5%50-70%LabCan separate structurally similar impurities but may have lower yield.
Ion-Exchange Chromatography >99.8%VariableLabHighly effective for removing ionic impurities.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column with polar end-capping (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in 50.0 mL of Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (Mobile Phase A) to establish a baseline.

    • Inject the prepared sample.

    • Identify and quantify impurities based on their relative retention times and peak areas, using an external standard of purified this compound for assay determination.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution:

    • In a flask, add 10 g of commercial this compound to 20 mL of deionized water.

    • Heat the mixture on a hot plate with stirring to 80-90°C until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

    • Store the purified product in a desiccator.

Visualizations

Troubleshooting_Decision_Tree start Experimental Issue Encountered inconsistent_yield Inconsistent or Low Yields? start->inconsistent_yield hplc_issue Poor HPLC Peak Shape? start->hplc_issue other_issue Other Issues start->other_issue check_purity Assess Purity of Starting Material (HPLC, Karl Fischer) inconsistent_yield->check_purity Yes check_column Review HPLC Column Choice hplc_issue->check_column Yes consult_sds Consult Safety Data Sheet (SDS) and Supplier Documentation other_issue->consult_sds Yes purity_low Purity < 95% or High Water Content? check_purity->purity_low purify_material Purify by Recrystallization (See Protocol 2) purity_low->purify_material Yes adjust_stoichiometry Adjust Reaction Stoichiometry Based on Assay Value purity_low->adjust_stoichiometry No is_standard_c18 Using Standard C18 Column? check_column->is_standard_c18 switch_column Switch to Polar-Embedded or End-Capped C18 Column is_standard_c18->switch_column Yes check_mobile_phase Optimize Mobile Phase pH and Organic Content is_standard_c18->check_mobile_phase No

Caption: Troubleshooting Decision Tree for this compound.

Experimental_Workflow start Commercial this compound purity_assessment Purity Assessment (HPLC, KF, NMR) start->purity_assessment meets_spec Meets Purity Specification? purity_assessment->meets_spec purification Purification (Recrystallization) meets_spec->purification No downstream_reaction Use in Downstream Reaction meets_spec->downstream_reaction Yes purification->purity_assessment documentation Document Batch Purity downstream_reaction->documentation

Caption: Workflow for Analysis and Purification.

Impurity_Impact cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3FBSA 3-Formylbenzenesulfonic Acid (Desired) Reaction Schiff Base Formation 3FBSA->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Impurity 3-Sulfobenzoic Acid (Impurity) Impurity->Reaction Interferes Desired_Product Desired Schiff Base Reaction->Desired_Product Side_Product Amide Side-Product Reaction->Side_Product

Caption: Impact of 3-Sulfobenzoic Acid Impurity on Schiff Base Formation.

References

Technical Support Center: Optimizing Molar Ratios in Benzaldehyde Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the sulfonation of benzaldehyde (B42025). The content focuses on optimizing reactant molar ratios and other critical experimental parameters to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the sulfonation of benzaldehyde? A1: The sulfonation of benzaldehyde is an electrophilic aromatic substitution reaction. Typically, benzaldehyde reacts with concentrated or fuming sulfuric acid (H₂SO₄), where sulfur trioxide (SO₃) acts as the electrophile. The sulfonic acid group (-SO₃H) is a deactivating group and directs subsequent substitution to the meta-position, resulting in m-benzaldehyde sulfonic acid.[1][2]

Q2: My reaction yield is consistently low. Is the molar ratio of reactants the most likely cause? A2: While the molar ratio is critical, other factors can significantly impact yield. Low yields can result from an incomplete reaction due to insufficient time or temperature, or from the reversibility of the sulfonation process.[3] Sulfonation can be reversed by heating in the presence of dilute acid, so controlling the workup conditions is essential to prevent product loss.[3]

Q3: I am synthesizing o-sulfobenzaldehyde from o-chlorobenzaldehyde and observing significant byproducts. What are they and how can they be minimized? A3: When synthesizing o-sulfobenzaldehyde from o-chlorobenzaldehyde using a sulfonating agent like sodium sulfite (B76179) at high temperatures, a common side reaction is the disproportionation of o-chlorobenzaldehyde in the alkaline system. This can generate o-chlorobenzoic acid and o-chlorobenzyl alcohol.[4] Using a catalyst, such as a tert-butylamine (B42293) salt or a surfactant, can help inhibit this side reaction and improve the conversion efficiency of o-chlorobenzaldehyde.[5][6]

Q4: What is the difference between using concentrated sulfuric acid and fuming sulfuric acid (oleum)? A4: Fuming sulfuric acid, or oleum (B3057394), is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[7] Since SO₃ is the active electrophile, fuming sulfuric acid is a much richer and more potent source, leading to a faster reaction.[7][8] Using oleum can often reduce reaction times significantly compared to using concentrated sulfuric acid alone.[8]

Q5: What is the role of water in the sulfonation reaction? A5: The role of water is context-dependent. In processes using SO₃ as the sulfonating agent, moisture must be minimized as it can react with the SO₃.[9] However, in specific methods, such as the sulfonation of o-chlorobenzaldehyde with sodium sulfite, water acts as a necessary solvent. In this case, the mass ratio of water to the reactant is crucial; for instance, a mass ratio of o-chlorobenzaldehyde to water between 1:3 and 1:5 is recommended, as higher ratios can cause the yield to decline significantly.[4] In some sulfonylation reactions, intentionally increasing the amount of water in the solvent system has been shown to improve yields.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Product Yield Incorrect Molar Ratio For sulfonation with SO₃, a slight excess of the sulfonating agent (e.g., a molar ratio of 1.05:1 of SO₃ to substrate) can ensure complete conversion.[9] For the synthesis of o-sulfobenzaldehyde from o-chlorobenzaldehyde, a molar ratio of sodium sulfite to o-chlorobenzaldehyde between 1:1 and 1.2:1 is preferred.[4]
Sub-optimal Temperature Ensure the reaction is conducted within the optimal temperature range. For the o-chlorobenzaldehyde method, temperatures between 60-80°C are typical.[5] For direct sulfonation with sulfuric acid, reflux may be required.[8]
Insufficient Reaction Time Sulfonation can be slow. Reactions may require several hours to reach completion. For example, the synthesis of o-sulfobenzaldehyde can take 10-12 hours.[5] Monitor the reaction's progress via techniques like TLC or HPLC.
Product Loss During Workup The sulfonation reaction is reversible. Avoid using excess hot aqueous acid during workup, as this can promote desulfonation and revert the product to the starting material.[3][11]
Formation of Impurities Side Reactions To prevent the formation of sulfone byproducts, avoid a large excess of the sulfonating agent.[9] In the o-chlorobenzaldehyde route, the use of specified catalysts can minimize disproportionation reactions.[4][6]
Oxidation of Benzaldehyde Ensure starting benzaldehyde is pure and consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde group.
Poor Product Color Over-sulfonation / Degradation Excessive reaction time or temperature can lead to the formation of colored byproducts. Precisely control the reaction temperature and monitor for completion to avoid prolonged heating.

Quantitative Data on Molar Ratios

The following tables summarize key quantitative data for optimizing the molar ratio and other conditions in benzaldehyde sulfonation, based on documented experimental findings.

Table 1: Molar Ratios for Synthesis of o-Sulfobenzaldehyde from o-Chlorobenzaldehyde[5]

o-Chlorobenzaldehyde (mol)Sulfonating AgentMoles of AgentMolar Ratio (Agent:Substrate)CatalystTemperature (°C)Time (h)Yield (%)
0.05Sodium Metabisulfite (B1197395)0.054~1.08 : 1tert-Butylamine Sulfate701273.4
0.05Potassium Metabisulfite0.053~1.06 : 1tert-Butylamine Sulfate701075.0

Table 2: General Reaction Parameters for Aromatic Sulfonation

ParameterRecommended Value / ConditionRationale & Reference
SO₃:Substrate Molar Ratio 1.05 : 1Balances complete conversion with minimizing sulfone byproduct formation.[9]
Sulfonating Agent Fuming H₂SO₄ (Oleum)Provides a higher concentration of the SO₃ electrophile, increasing the reaction rate.[7][8]
Temperature 40°C to RefluxDependent on the specific substrate and sulfonating agent used. Higher temperatures increase the rate but may also promote side reactions or desulfonation.[8]
Water Content < 500 ppm (for SO₃ reactions)Prevents the reaction of water with the sulfonating agent, which would reduce its effectiveness.[9]

Experimental Protocols

Protocol 1: Synthesis of m-Benzaldehyde Sulfonic Acid

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde.

  • Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid (H₂SO₄) to the benzaldehyde while stirring. The molar ratio should be approximately 1:1, though a slight excess of sulfuric acid can be used.

  • Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. This will precipitate the product and dilute the excess sulfuric acid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purification: The crude m-benzaldehyde sulfonic acid can be purified by recrystallization from water.

Protocol 2: Synthesis of o-Sulfobenzaldehyde from o-Chlorobenzaldehyde[5]

  • Reactant Setup: In a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, mix 7g (0.05 mol) of o-chlorobenzaldehyde, 0.5g of tert-butylamine sulfate, and 20 mL of water.

  • Preheating: Heat the mixture to 60°C and stir for 10 minutes.

  • Addition of Sulfonating Agent: Dissolve 10.26g (0.054 mol) of sodium metabisulfite in 20 mL of water. Add this solution dropwise to the reaction mixture over approximately 30 minutes.

  • Sulfonation Reaction: Maintain the reaction temperature at approximately 70°C for 12 hours.

  • Acidification: After the reaction is complete, cool the mixture and transfer it to a beaker. Adjust the pH to 1.0 by adding dilute hydrochloric acid.

  • Isolation and Purification: Allow the solution to stand and cool to induce crystallization. Collect the crude product by suction filtration and dry it. Recrystallize the crude product from absolute ethanol (B145695) to obtain pure o-sulfobenzaldehyde.

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process for low-yield reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Reactants 1. Select Reactants (Benzaldehyde & Sulfonating Agent) Molar_Ratio 2. Set Molar Ratio (e.g., 1.05:1 Agent:Substrate) Reactants->Molar_Ratio Mixing 3. Mix Reactants (Controlled Addition) Molar_Ratio->Mixing Reaction_Step 4. Sulfonation Reaction (Controlled Temperature & Time) Mixing->Reaction_Step Monitoring 5. Monitor Progress (TLC / HPLC) Reaction_Step->Monitoring Workup 6. Quench & Workup (e.g., Ice Water) Monitoring->Workup Isolation 7. Isolate Product (Filtration) Workup->Isolation Purification 8. Purify Product (Recrystallization) Isolation->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for a typical benzaldehyde sulfonation experiment.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem: Low Yield Cause_Ratio Incorrect Molar Ratio? Start->Cause_Ratio Cause_Temp Sub-optimal Temperature? Start->Cause_Temp Cause_Time Insufficient Time? Start->Cause_Time Cause_Workup Desulfonation during Workup? Start->Cause_Workup Sol_Ratio Adjust ratio to slight excess of sulfonating agent Cause_Ratio->Sol_Ratio Check protocol Sol_Temp Verify & adjust temperature to optimal range Cause_Temp->Sol_Temp Calibrate equipment Sol_Time Increase reaction time & monitor completion Cause_Time->Sol_Time Run longer Sol_Workup Use cold, dilute acid for workup Cause_Workup->Sol_Workup Modify procedure

Caption: Troubleshooting logic for addressing low product yield.

References

overcoming challenges in the work-up of 3-Formylbenzenesulfonic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylbenzenesulfonic acid.

Section 1: Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, work-up, and subsequent reactions of this compound.

Guide 1.1: Synthesis of this compound via Sulfonation of Benzaldehyde (B42025)

Q: My sulfonation reaction of benzaldehyde is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields in this reaction are common and can often be attributed to several factors. The sulfonation of benzaldehyde is a reversible electrophilic aromatic substitution reaction.[1] To drive the reaction towards the desired product, careful control of the reaction conditions is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient sulfonating agent or presence of water, which can shift the equilibrium back to the starting materials.[1]

    • Solution: Use fuming sulfuric acid (oleum) or a molar excess of concentrated sulfuric acid to ensure a high concentration of the active electrophile, SO₃. A reported effective molar ratio is 1:1.2 of benzaldehyde to oleum (B3057394) (containing 20% free SO₃).[2] It is critical to use anhydrous conditions.

  • Suboptimal Temperature:

    • Cause: The reaction is exothermic. If the temperature is too low, the reaction rate will be very slow. If it is too high, side reactions will be favored.

    • Solution: Maintain a strict temperature range of 0-20°C using an ice bath.[2] This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.[2]

  • Side Reactions:

    • Cause: The primary side products are 3-sulfobenzoic acid (from oxidation of the aldehyde) and disulfonated products.[2] The strong oxidizing nature of fuming sulfuric acid can lead to the oxidation of the formyl group.[2]

    • Solution: Careful temperature control (0-20°C) is the most critical factor in minimizing both oxidation and over-sulfonation.[2] Avoid excessively harsh conditions or prolonged reaction times.

Q: I am observing a significant amount of 3-sulfobenzoic acid in my product mixture. How can I minimize this impurity?

A: The formation of 3-sulfobenzoic acid is a major challenge due to the strong oxidizing conditions of the sulfonation reaction.[2]

Mitigation Strategies:

  • Strict Temperature Control: As mentioned, keeping the reaction temperature between 0-20°C is paramount.

  • Controlled Addition: Add the benzaldehyde dropwise to the cold fuming sulfuric acid to better manage the exotherm.

  • Alternative Synthetic Routes: If oxidation is a persistent issue, consider alternative methods such as the controlled oxidation of 3-methylbenzenesulfonic acid.[2]

Guide 1.2: Work-up and Purification of this compound

Q: I am struggling with the isolation of this compound from the reaction mixture. It seems to be highly soluble in water.

A: Yes, the sulfonic acid group imparts high water solubility, which can make extraction and isolation challenging.[2]

Isolation & Purification Strategies:

  • Salting Out: After quenching the reaction mixture by carefully pouring it onto ice, you can add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can decrease the solubility of the sodium salt of your product, potentially causing it to precipitate.

  • Recrystallization of the Sodium Salt:

    • Neutralize the acidic solution carefully with a base like sodium hydroxide (B78521) or sodium carbonate to a neutral pH to form the sodium salt.

    • Concentrate the solution under reduced pressure to induce crystallization of the sodium 3-formylbenzenesulfonate.

    • The crude sodium salt can then be recrystallized. Water can be a suitable solvent for recrystallization, as the solubility of the salt will be significantly lower in cold water compared to hot water.[3]

  • Solvent Extraction (for derivatives): While the free acid is highly water-soluble, certain organic derivatives might be extractable into an organic solvent after neutralization.

Q: My purified this compound is a viscous oil or a sticky solid. How can I obtain a crystalline product?

A: This is often due to residual water or impurities.

Troubleshooting Steps:

  • Thorough Drying: Ensure your product is completely dry. For the free acid, azeotropic distillation with a solvent like toluene (B28343) can be effective in removing water. For the sodium salt, drying under high vacuum at a slightly elevated temperature (if thermally stable) can help.

  • Recrystallization: If the product is impure, recrystallization is the best method for purification. Finding the right solvent is key. For the free acid, which is highly polar, you might need to use a polar solvent or a solvent mixture. For the less polar sodium salt, water or ethanol-water mixtures are good starting points.[3][4]

Guide 1.3: Challenges in Reactions Using this compound (e.g., Schiff Base Formation)

Q: I am attempting to form a Schiff base with this compound, but the reaction is not proceeding as expected, or the work-up is difficult.

A: The presence of the highly acidic and polar sulfonic acid group can influence the reaction and work-up.

Potential Issues & Solutions:

  • Solubility Mismatch: Your amine starting material may not be soluble in the same solvents as the highly polar this compound.

    • Solution: Consider using a polar aprotic solvent like DMF or DMSO to dissolve both reactants. Alternatively, performing the reaction in water or a water/ethanol (B145695) mixture might be possible if the amine has some water solubility. The sulfonic acid group can act as an internal acid catalyst for the reaction.

  • Difficult Product Isolation: The resulting Schiff base will also contain the sulfonic acid group, making it highly polar and likely water-soluble. Standard extraction procedures with immiscible organic solvents may not be effective.

    • Solution for Work-up:

      • Precipitation: After the reaction, try to precipitate the product by adding a less polar solvent in which your product is insoluble (e.g., adding acetone (B3395972) or isopropanol (B130326) to a concentrated aqueous solution).

      • pH Adjustment: Carefully adjusting the pH of the aqueous solution might cause the product to precipitate if it has a point of minimum solubility.

      • Recrystallization: Once the crude product is isolated, recrystallization from a polar solvent system (e.g., water, ethanol, or a mixture) is the most effective purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main side products in the sulfonation of benzaldehyde? A1: The two most common side products are 3-sulfobenzoic acid, which results from the oxidation of the aldehyde group, and benzaldehyde disulfonic acids from over-sulfonation.[2]

Q2: How can I monitor the progress of my sulfonation reaction? A2: You can monitor the reaction using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (like acetonitrile) is a good starting point. You will need to develop a method that can resolve the starting benzaldehyde, the this compound product, and the 3-sulfobenzoic acid side product.

Q3: What is a good recrystallization solvent for this compound? A3: Due to its high polarity, water is a common choice for recrystallizing the sodium salt of this compound. The free acid is also highly soluble in water, so for the free acid, you may need to try solvent mixtures, such as water with a miscible organic solvent like ethanol or acetone, to achieve the desired solubility profile for recrystallization.[4]

Q4: How does the sulfonic acid group affect Schiff base formation? A4: The sulfonic acid group can act as an internal acid catalyst, which is often required for the dehydration step in Schiff base formation. However, its high polarity can create challenges with reactant solubility and product isolation, as both the starting material and the product will be very polar and likely water-soluble.

Q5: What are the expected ¹H NMR chemical shifts for this compound? A5: In ¹H NMR, you would expect to see the aldehyde proton as a singlet in the downfield region (around 10 ppm). The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring, also in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effects of both the formyl and sulfonic acid groups. The acidic proton of the sulfonic acid group may appear as a broad singlet.[2]

Section 3: Data & Protocols

Table 1: Key Reaction Parameters for Sulfonation of Benzaldehyde
ParameterRecommended ConditionRationale & Notes
Sulfonating Agent Fuming Sulfuric Acid (Oleum)Provides a high concentration of the SO₃ electrophile, driving the reaction forward.
Molar Ratio Benzaldehyde:Oleum (20% SO₃) ≈ 1:1.2An excess of the sulfonating agent helps ensure complete conversion.[2]
Reaction Temperature 0 - 20 °CCrucial for controlling the exothermic reaction and minimizing side reactions like oxidation and over-sulfonation.[2]
Reaction Time Varies (monitor by HPLC)Reaction progress should be monitored to determine the optimal time for maximizing product yield while minimizing side products.
Table 2: Analytical Methods for Reaction Monitoring and Purity Assessment
TechniqueTypical ParametersAnalytes
HPLC Column: C18 reverse-phaseMobile Phase: Gradient of Acetonitrile and an aqueous buffer (e.g., ammonium acetate)Detection: UV (e.g., 254 nm)Benzaldehyde, this compound, 3-Sulfobenzoic acid
¹H NMR Solvent: D₂O or DMSO-d₆Structure confirmation, identification of aromatic substitution pattern, presence of aldehyde proton.
Experimental Protocol: Synthesis of Sodium 3-Formylbenzenesulfonate

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate personal protective equipment must be worn at all times.

Materials:

  • Benzaldehyde

  • Fuming sulfuric acid (20% oleum)

  • Ice

  • Sodium carbonate or sodium hydroxide solution

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool fuming sulfuric acid (1.2 equivalents) to 0°C in an ice-salt bath.

  • Slowly add benzaldehyde (1 equivalent) dropwise to the cold, stirred oleum, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, continue stirring the mixture at 0-20°C and monitor the reaction by HPLC until the benzaldehyde is consumed.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Slowly neutralize the cold aqueous solution with a saturated solution of sodium carbonate or a concentrated sodium hydroxide solution to a pH of ~7. This should be done in an ice bath as the neutralization is highly exothermic.

  • Concentrate the neutralized solution under reduced pressure to about one-third of its original volume.

  • Allow the concentrated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the sodium 3-formylbenzenesulfonate.

  • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.

  • Recrystallize the crude product from a minimal amount of hot water.

  • Dry the purified crystals under vacuum.

Section 4: Visualizations

Diagram 1: Sulfonation of Benzaldehyde - Reaction Pathway

Sulfonation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Benzaldehyde Benzaldehyde Sulfonation Electrophilic Aromatic Substitution Benzaldehyde->Sulfonation Oleum Fuming Sulfuric Acid (H₂SO₄/SO₃) Oleum->Sulfonation Product 3-Formylbenzenesulfonic Acid Sulfonation->Product Main Product SideProduct1 3-Sulfobenzoic Acid (Oxidation) Sulfonation->SideProduct1 Side Reaction SideProduct2 Disulfonated Products (Over-sulfonation) Sulfonation->SideProduct2 Side Reaction

Caption: Reaction pathway for the sulfonation of benzaldehyde.

Diagram 2: Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Start sulfonation 1. Sulfonation Reaction (Benzaldehyde + Oleum @ 0-20°C) start->sulfonation quench 2. Quench on Ice sulfonation->quench neutralize 3. Neutralization (e.g., with Na₂CO₃) quench->neutralize concentrate 4. Concentration (Reduced Pressure) neutralize->concentrate crystallize 5. Crystallization concentrate->crystallize filter 6. Vacuum Filtration crystallize->filter recrystallize 7. Recrystallization (from water) filter->recrystallize dry 8. Drying recrystallize->dry end Pure Sodium 3-Formylbenzenesulfonate dry->end

Caption: Workflow for synthesis and purification of the sodium salt.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield of Product check_temp Was temperature kept between 0-20°C? start->check_temp no_temp High temp favors side reactions. --> Improve cooling check_temp->no_temp No yes_temp Temperature control is good. check_temp->yes_temp Yes check_reagents Was fuming H₂SO₄ used? Was an excess used? no_reagents Incomplete reaction likely. --> Use oleum or excess concentrated H₂SO₄. check_reagents->no_reagents No yes_reagents Reagents are likely sufficient. check_reagents->yes_reagents Yes check_impurities Analyze for side products (e.g., by HPLC) impurities_found High levels of oxidation or over-sulfonation product. --> Re-optimize temperature and reaction time. check_impurities->impurities_found Yes no_impurities Low conversion. --> Increase reaction time or excess of sulfonating agent. check_impurities->no_impurities No yes_temp->check_reagents yes_reagents->check_impurities

Caption: Troubleshooting logic for low product yield.

References

improving the efficiency of halogen-sulfite exchange for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Halogen-Sulfite Exchange Synthesis: Technical Support Center

Welcome to the technical support center for halogen-sulfite exchange reactions. This resource is designed for researchers, chemists, and professionals in drug development to troubleshoot and optimize the synthesis of aryl sulfonic acids and their salts.

Frequently Asked Questions (FAQs)

Q1: What is the halogen-sulfite exchange reaction? A1: The halogen-sulfite exchange is a nucleophilic aromatic substitution reaction where a halogen atom (typically Cl, Br, I) on an aromatic ring is displaced by a sulfite (B76179) or bisulfite ion. This reaction is a common method for synthesizing aryl sulfonic acids and their salts, which are important intermediates in the production of dyes, pharmaceuticals, and detergents.[1][2]

Q2: What is the general mechanism of this reaction? A2: The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. For the reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the halogen atom.[1][3] The sulfite ion acts as the nucleophile, attacking the carbon atom bearing the halogen and proceeding through a Meisenheimer complex intermediate before the halide is expelled.

Q3: Which halogen is the best leaving group? A3: The reactivity of aryl halides in this exchange generally follows the order: I > Br > Cl >> F. Aryl iodides are the most reactive, while aryl chlorides often require more forcing conditions, such as higher temperatures, pressures, or the use of a catalyst.

Q4: Can this reaction be performed on unactivated aryl halides? A4: On unactivated systems (lacking electron-withdrawing groups), the reaction is much more difficult and often requires a catalyst, such as a copper salt (e.g., copper sulfate), and high temperatures.

Troubleshooting Guide: Low Conversion & Side Reactions

This guide addresses the most common issues encountered during the halogen-sulfite exchange reaction.

Q5: My reaction shows low or no conversion. What are the primary causes and solutions? A5: Low conversion is a frequent challenge. A systematic approach to troubleshooting is essential. Key areas to investigate include reagent reactivity, reaction conditions, and potential catalyst issues.

Troubleshooting Steps for Low Conversion:

  • Verify Substrate Activation: Confirm that your aryl halide has sufficient electron-withdrawing groups (EWGs) ortho/para to the halogen. If the ring is not activated, the reaction will be sluggish.

  • Check Leaving Group: If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide if possible.

  • Increase Temperature: This reaction often requires elevated temperatures (100-180 °C). Gradually increase the reaction temperature, monitoring for decomposition.

  • Use a Catalyst: For less reactive substrates, the addition of a copper catalyst (e.g., CuSO4) can be effective.

  • Consider a Phase-Transfer Catalyst (PTC): If the reaction involves two immiscible phases (e.g., an organic substrate and an aqueous sulfite solution), a PTC like a quaternary ammonium (B1175870) salt can significantly improve reaction rates.[4][5]

  • Check Reagent Quality: Ensure the sulfite source (e.g., sodium sulfite, sodium bisulfite) has not oxidized to sulfate, which is non-nucleophilic. Use freshly opened or properly stored reagents.

Q6: I'm observing significant side products. What are they and how can I minimize them? A6: The primary side reaction is often hydrolysis of the aryl halide to form a phenol (B47542) or phenoxide, especially under harsh conditions (high temperature and pH).

Minimizing Side Reactions:

  • Control pH: Maintain the pH of the reaction mixture in the range of 7 to 8.6 to minimize hydrolysis.[6]

  • Avoid Excessive Temperatures: While heat is often necessary, excessively high temperatures can promote side reactions. Find the optimal balance between reaction rate and selectivity.

  • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

Q7: I'm struggling with the purification of my highly water-soluble aryl sulfonate product. What are the best methods? A7: Purifying highly polar, water-soluble aryl sulfonates from inorganic salts (e.g., NaCl, Na2SO4) is a common challenge.

Purification Strategies:

  • Salting Out: The solubility of the aryl sulfonate can sometimes be decreased by adding a large excess of an inorganic salt like sodium chloride, causing the desired product to precipitate.

  • Recrystallization from Aqueous/Organic Mixtures: After removing most of the water, recrystallization from solvents like ethanol/water or isopropanol/water mixtures can be effective.

  • Slurry Washing: Creating a slurry of the crude solid in a minimal amount of cold water can preferentially dissolve more soluble inorganic impurities, leaving the purified product behind.[7][8]

  • Ion-Exchange Chromatography (IEX): For difficult separations, IEX can be a powerful tool. You can use a basic resin to retain the sulfonate, wash away neutral impurities and salts, and then elute the product with a volatile acid or a salt gradient.[9]

  • Reverse-Phase Chromatography (C18): Desalting using a C18 cartridge (solid-phase extraction) is also a viable method. The crude product is loaded in water, salts are washed away with water, and the desired sulfonate is then eluted with methanol (B129727) or acetonitrile.[9]

Quantitative Data & Reaction Conditions

The efficiency of the halogen-sulfite exchange is highly dependent on the substrate and reaction conditions. The tables below provide general guidelines.

Table 1: Effect of Halogen Leaving Group and Ring Activation

Aryl Halide Example Activating Group Leaving Group Typical Temperature (°C) Relative Reaction Rate
4-Iodonitrobenzene -NO2 (para) I 100 - 120 Very Fast
4-Bromonitrobenzene -NO2 (para) Br 120 - 150 Fast
4-Chloronitrobenzene -NO2 (para) Cl 150 - 180 Moderate
1-Chloro-2,4-dinitrobenzene Two -NO2 (ortho, para) Cl 80 - 100 Very Fast

| Chlorobenzene | None | Cl | >200 (with catalyst) | Very Slow |

Table 2: Typical Reaction Parameters

Parameter Typical Range Notes
Temperature 100 - 180 °C Highly substrate-dependent.
pH 7.0 - 8.6 Crucial for preventing hydrolysis.[6]
Sulfite Molar Ratio 1.1 - 2.0 equivalents A slight to moderate excess is used to drive the reaction.
Catalyst (if needed) 1-10 mol% CuSO4 For unactivated or deactivated aryl halides.
Solvent Water, Ethanol/Water Water is most common. Co-solvents can help with substrate solubility.

| Reaction Time | 2 - 24 hours | Monitor by TLC, LC-MS, or GC-MS for completion. |

Experimental Protocols

Protocol: Synthesis of Sodium 4-nitrobenzenesulfonate from 4-Chloronitrobenzene

This protocol describes a typical lab-scale synthesis using an activated aryl chloride.

Materials:

  • 4-Chloronitrobenzene (1.0 equiv)

  • Sodium Sulfite (Na2SO3, 1.2 equiv)

  • Sodium Bisulfite (NaHSO3, 0.1 equiv, as a buffer and oxygen scavenger)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloronitrobenzene, sodium sulfite, and sodium bisulfite.

  • Add Solvent: Add deionized water to create a solution or a stirrable slurry (typically aiming for a 1-2 M concentration of the aryl halide).

  • Heating: Heat the mixture to reflux (or to a target temperature of 160-170 °C if using a sealed reaction vessel or autoclave for higher temperatures) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, diluting them, and analyzing by TLC or LC-MS. The disappearance of the 4-chloronitrobenzene spot indicates completion. This may take several hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product has precipitated upon cooling, it can be collected by filtration.

  • Purification:

    • The crude solid contains the desired sodium 4-nitrobenzenesulfonate along with unreacted sodium sulfite and sodium chloride (byproduct).

    • Wash the filtered solid with a small amount of cold saturated brine to remove excess sulfite.

    • Recrystallize the solid from an ethanol/water mixture to obtain the purified product.

    • Dry the final product in a vacuum oven.

Visual Guides & Workflows

General Experimental Workflow

G Start Starting Materials (Aryl Halide, Sulfite) Setup Reaction Setup (Solvent, Heat) Start->Setup Combine Monitor Monitor Progress (TLC, LC-MS) Setup->Monitor React Workup Workup (Cooling, Filtration) Monitor->Workup Completion Purify Purification (Recrystallization) Workup->Purify Isolate Crude Product Final Product Purify->Product Analyze

Caption: Standard workflow for halogen-sulfite exchange synthesis.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield Observed Check_Activation Is Aryl Ring Sufficiently Activated? Start->Check_Activation Check_Temp Is Temperature High Enough? Check_Activation->Check_Temp Yes Sol_Activate Action: Use Stronger EWG Substrate Check_Activation->Sol_Activate No Check_LG Is Leaving Group Reactive (Br, I)? Check_Temp->Check_LG Yes Sol_Temp Action: Increase Temp (e.g., 150 -> 170°C) Check_Temp->Sol_Temp No Check_PTC Is Reaction Biphasic? Check_LG->Check_PTC No (Aryl-Cl) Sol_LG Action: Switch to Aryl Bromide/Iodide Check_LG->Sol_LG Yes Sol_Catalyst Action: Add CuSO4 Catalyst Check_PTC->Sol_Catalyst No Sol_PTC Action: Add Phase Transfer Catalyst Check_PTC->Sol_PTC Yes Success Yield Improved Sol_Activate->Success Sol_Temp->Success Sol_LG->Success Sol_Catalyst->Success Sol_PTC->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Scale-Up of 3-Formylbenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Formylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most conventional and widely documented route for industrial synthesis is the direct electrophilic aromatic sulfonation of benzaldehyde (B42025).[1] This method typically uses fuming sulfuric acid (oleum) as the sulfonating agent.[1][2] While effective, this process involves harsh conditions and requires precise control over reaction parameters to maximize yield and minimize byproduct formation.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Scaling up the sulfonation of benzaldehyde introduces significant safety challenges. The reaction is highly exothermic, and improper heat management can lead to a runaway reaction. Fuming sulfuric acid is extremely corrosive and toxic, causing severe skin burns and eye damage upon contact.[3] Inhalation of its vapors can be fatal.[3] Therefore, large-scale production requires robust engineering controls, appropriate personal protective equipment (PPE), and well-defined emergency procedures.[4][5][6]

Q3: What are the main byproducts, and how can their formation be minimized?

A3: The primary byproducts of concern are 3-sulfobenzoic acid and over-sulfonated products.[1]

  • 3-Sulfobenzoic Acid: This forms when the strong oxidizing nature of fuming sulfuric acid oxidizes the aldehyde group (-CHO) to a carboxylic acid group (-COOH).[1][2]

  • Over-sulfonation: This involves the introduction of more than one sulfonic acid group onto the benzene (B151609) ring.[1]

Minimizing these side reactions is achieved through strict control of reaction conditions, most critically by maintaining a low temperature (typically 0-20°C) and ensuring the slow, controlled addition of the sulfonating agent to manage heat dissipation.[1]

Q4: How do reaction workup and purification differ between lab and industrial scales?

A4: On a laboratory scale, purification might involve techniques like column chromatography for very high purity.[7] However, this is often impractical and expensive at an industrial scale. For large-scale operations, common purification methods include:

  • Recrystallization: Effective for removing inorganic impurities, often from aqueous sulfuric acid.[7]

  • Salting Out: This technique is used to precipitate the sodium salt of the sulfonic acid from aqueous solutions, which helps in removing water-soluble impurities.[7]

Troubleshooting Guide

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Runaway Reaction/Decomposition: The reaction is highly exothermic. Inadequate cooling can cause the temperature to rise uncontrollably, leading to decomposition and tar formation.Ensure the cooling system (e.g., ice bath, chiller) is adequate for the scale. Add the sulfonating agent very slowly and monitor the internal temperature continuously.[1]
Poor Quality Reagents: Benzaldehyde may have oxidized to benzoic acid, or the oleum (B3057394) concentration may be incorrect.Use freshly distilled benzaldehyde and verify the concentration of the fuming sulfuric acid.
Incomplete Reaction: Insufficient amount of sulfonating agent or inadequate reaction time.Use a slight excess of the sulfonating agent (e.g., a molar ratio of 1:1.2 of benzaldehyde to oleum) and monitor the reaction's progress via techniques like HPLC until the starting material is consumed.[1][8]

Problem: Final Product is a Dark, Tarry Substance

Potential Cause Recommended Solution
Excessive Reaction Temperature: Overheating is the most common cause of polymerization and decomposition, resulting in tar.The most critical factor is strict temperature control; maintain the reaction between 0-20°C throughout the addition process.[1]
Localized Hotspots: Poor mixing on a larger scale can create localized areas of high temperature even if the bulk temperature appears normal.Use an efficient overhead stirrer or baffled reactor to ensure vigorous and homogenous mixing.

Problem: High Levels of 3-Sulfobenzoic Acid Impurity

Potential Cause Recommended Solution
Oxidation of Aldehyde: The aldehyde group is sensitive to the strong oxidizing conditions of fuming sulfuric acid, especially at elevated temperatures.[1]Maintain the reaction temperature in the recommended low range (0-20°C).[1] Minimize the reaction time once the conversion is complete to reduce the aldehyde's exposure to the oxidizing environment.

Problem: Difficulty Isolating the Product During Workup

Potential Cause Recommended Solution
Product is too soluble in the workup solution: The sulfonic acid group confers high water solubility.[1]After quenching the reaction in ice water, use a "salting out" technique. Add a significant amount of sodium chloride (NaCl) to the aqueous solution to decrease the solubility of the product (as its sodium salt) and induce precipitation.[7]
Formation of Emulsions: Scaling up can sometimes lead to stable emulsions during the quenching or extraction phases.Allow the mixture to stand for a longer period. The addition of a saturated brine solution can also help break emulsions.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters

ParameterLaboratory Scale (e.g., <100g)Pilot / Industrial Scale (>1 kg)Key Consideration for Scale-Up
Temperature Control Ice/water bath is usually sufficient.Requires a jacketed reactor with a circulating coolant system (chiller).Heat removal efficiency decreases as the surface-area-to-volume ratio drops. Efficient cooling is critical.
Reagent Addition Manual addition via dropping funnel.Automated, controlled addition via a metering pump.Ensures consistent, slow addition to manage exothermicity and prevent localized hotspots.[1]
Mixing Magnetic stir bar.Mechanical overhead stirrer with optimized impeller design (e.g., turbine or pitched blade).Ensures homogeneity in a larger volume, which is crucial for heat and mass transfer.
Molar Ratio (Benzaldehyde:Oleum) Typically 1:1.2 to ensure completion.[1]May be optimized further based on reactor efficiency and cost analysis, but a slight excess of oleum is common.Balancing reaction completion with the cost and hazard of excess reagent.
Workup Pouring reaction mixture onto ice in a beaker.Controlled quenching by slowly adding the reaction mixture to a chilled, agitated vessel of water/ice.Quenching is also highly exothermic and must be controlled to prevent splashing and boiling.

Table 2: Comparison of Purification Techniques

Purification TechniquePurity AchievedTypical YieldSuitable ScaleNotes
Recrystallization from Aqueous H₂SO₄ >91%~85%Pilot to IndustrialEffective for removing inorganic impurities. The product may be isolated as a hydrate.[7]
Salting Out (as Sodium Salt) Moderate to HighGoodLaboratory to IndustrialPrecipitates the sodium salt from aqueous solutions, removing highly water-soluble impurities.[7]
Column Chromatography (Silica Gel) HighLowerLaboratoryNot economically viable for large-scale production but useful for removing structurally similar organic impurities at the lab scale.[7]
Ion-Exchange Chromatography Very HighVariableLaboratoryEffective for removing ionic impurities but generally reserved for small-scale, high-purity applications.[7]

Experimental Protocols

Protocol: Direct Sulfonation of Benzaldehyde (Illustrative Lab-Scale)

Disclaimer: This procedure involves highly hazardous materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4][5]

Materials:

  • Benzaldehyde (freshly distilled)

  • Fuming Sulfuric Acid (Oleum, e.g., 20% free SO₃)

  • Deionized Water

  • Ice

  • Sodium Chloride (NaCl)

Procedure:

  • Reaction Setup: Equip a three-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a large ice-salt bath to maintain a low temperature.

  • Charge Benzaldehyde: Charge the flask with benzaldehyde.

  • Cooling: Begin stirring and cool the benzaldehyde to 0-5°C.

  • Sulfonation: Slowly add the fuming sulfuric acid to the dropping funnel. Add the oleum dropwise to the stirred benzaldehyde, ensuring the internal temperature does not exceed 15-20°C.[1] This addition can take several hours depending on the scale.

  • Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature for an additional 1-2 hours or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, HPLC).

  • Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into it. This step is highly exothermic and must be done with caution.

  • Isolation (Salting Out): To the quenched aqueous solution, slowly add solid sodium chloride (NaCl) with stirring until the solution is saturated. Continue stirring until a precipitate forms.

  • Filtration: Collect the precipitated sodium 3-formylbenzenesulfonate by vacuum filtration.

  • Washing: Wash the filter cake with a cold, saturated NaCl solution to remove residual acid and other water-soluble impurities.

  • Drying: Dry the product under vacuum to obtain the sodium salt of this compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Starting Materials (Benzaldehyde, Oleum) setup Reactor Setup (Cooling, Stirring) reagents->setup addition Slow Addition of Oleum (0-20°C) setup->addition stir Stir to Completion addition->stir quench Quench on Ice/Water stir->quench salt_out Salting Out (NaCl) quench->salt_out filter Filter Crude Product salt_out->filter recrystal Recrystallization filter->recrystal dry Dry Final Product recrystal->dry

Caption: Workflow for the synthesis and purification of this compound.

G problem Low Yield or Tarry Product? temp_check Was Temp > 20°C? problem->temp_check Yes reagent_check Reagents Fresh? problem->reagent_check No mixing_check Mixing Efficient? temp_check->mixing_check No sol_temp Improve Cooling & Slow Addition Rate temp_check->sol_temp Yes sol_reagent Use Freshly Distilled Benzaldehyde reagent_check->sol_reagent No mixing_check->reagent_check Yes sol_mixing Increase Stirring Speed Use Baffled Reactor mixing_check->sol_mixing No impurity_check High 3-Sulfobenzoic Acid Impurity? sol_impurity Maintain Temp < 15°C Minimize Reaction Time impurity_check->sol_impurity Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of the three isomers of formylbenzenesulfonic acid: 2-formylbenzenesulfonic acid, 3-formylbenzenesulfonic acid, and 4-formylbenzenesulfonic acid. This document summarizes theoretical and experimental data to offer insights into their relative performance in various chemical transformations, aiding in the selection of the appropriate isomer for specific research and development applications.

Introduction

Formylbenzenesulfonic acids are bifunctional organic compounds containing both a reactive aldehyde (formyl) group and a strongly acidic sulfonic acid group.[1][2] This unique combination makes them valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and specialty polymers. The relative positions of the formyl and sulfonic acid groups on the benzene (B151609) ring significantly influence the electron distribution within the molecule, thereby affecting the reactivity of both functional groups and the aromatic ring itself. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic protocols.

Theoretical Comparison of Reactivity

The reactivity of the formylbenzenesulfonic acid isomers can be predicted by considering the electronic effects of the substituents. Both the formyl group (-CHO) and the sulfonic acid group (-SO₃H) are electron-withdrawing groups. The formyl group is a deactivating, meta-directing substituent due to its electron-withdrawing nature through both resonance and inductive effects.[2] The sulfonic acid group is also strongly deactivating. The interplay of these electronic effects, dictated by their relative positions, governs the electrophilicity of the carbonyl carbon and the electron density of the aromatic ring.

A quantitative measure of these electronic effects can be obtained from Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.

Table 1: Hammett Substituent Constants for Formyl and Sulfonic Acid Groups

Substituentσ_metaσ_para
-CHO0.350.42
-SO₃H0.38 (approx.)0.46 (approx.)

Note: Hammett constants for the -SO₃H group can vary with conditions and are approximated from related sulfonate data.

Based on these values, we can predict the following reactivity trends:

  • Nucleophilic Addition to the Carbonyl Group: The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing sulfonic acid group. This effect is most pronounced when the sulfonic acid group is in the ortho or para position relative to the formyl group, due to the combination of inductive and resonance effects. Therefore, the expected order of reactivity towards nucleophiles is 4- > 2- > this compound . The meta-isomer is expected to be the least reactive as the electron-withdrawing effect of the sulfonic acid group is primarily inductive at this position.

  • Electrophilic Aromatic Substitution: Both substituents are deactivating, making electrophilic aromatic substitution challenging for all three isomers. The ring is significantly electron-deficient.

  • Nucleophilic Aromatic Substitution: The presence of two strong electron-withdrawing groups suggests that the aromatic ring could be susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

Spectroscopic Data Comparison

Spectroscopic data provides insights into the electronic environment of the key functional groups. A comparison of ¹H and ¹³C NMR chemical shifts for the formyl group can indicate the relative electrophilicity of the carbonyl carbon. A higher chemical shift (downfield) suggests a more electron-deficient, and thus more reactive, carbonyl carbon.

Table 2: Comparative Spectroscopic Data for Formylbenzenesulfonic Acid Isomers

Isomer¹H NMR (δ, ppm, formyl H)¹³C NMR (δ, ppm, carbonyl C)IR (ν, cm⁻¹, C=O stretch)
2-Formylbenzenesulfonic acid (sodium salt) 10.91 (in DMSO-d₆)~190-200 (predicted)~1700 (predicted)
This compound ~10.1 (predicted)~191 (predicted based on 3-chlorobenzaldehyde)~1703 (predicted)
4-Formylbenzenesulfonic acid ~10.1 (predicted based on 4-formylbenzoic acid)~193.5 (predicted based on 4-formylbenzoic acid)~1705 (predicted)

Note: Direct comparative spectroscopic data under identical conditions is limited. The presented data is a compilation from various sources and includes predictions based on structurally similar compounds.

The available data for the sodium salt of the 2-isomer shows a significantly downfield aldehyde proton, suggesting a highly electrophilic carbonyl group, likely due to steric interactions and the strong inductive effect of the adjacent sulfonic acid group. The predicted data for the 4-isomer also indicates a highly deshielded carbonyl carbon.

Experimental Data and Protocols

While direct comparative studies on the reactivity of the three isomers are scarce, individual reports on their synthesis and reactions provide some quantitative data.

Table 3: Summary of Experimental Data from Literature

IsomerReaction TypeReagents and ConditionsProductYieldReference
2-Formylbenzenesulfonic acid (sodium salt) Synthesis (Nucleophilic Aromatic Substitution)o-chlorobenzaldehyde, Na₂SO₃, PEG-600, H₂O, 170°C, 10h2-Formylbenzenesulfonic acid sodium saltHigh[3]
This compound Synthesis (Direct Sulfonation)Benzaldehyde, Fuming Sulfuric AcidThis compoundMajor product[2]
4-Formylbenzenesulfonic acid Use in Peptide DerivatizationPeptide, Microwave assistanceDerivatized PeptideHigh efficiencyNot applicable
Experimental Protocols

1. General Protocol for the Oxidation of a Formylbenzenesulfonic Acid to the Corresponding Carboxybenzenesulfonic Acid:

  • Reagents: Formylbenzenesulfonic acid isomer, an oxidizing agent (e.g., potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂)), and an appropriate solvent (e.g., water or a buffered solution).

  • Procedure:

    • Dissolve the formylbenzenesulfonic acid isomer in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add the oxidizing agent to the solution. The reaction may be exothermic, so cooling might be necessary.

    • Heat the reaction mixture to a specific temperature (e.g., 50-100 °C) for a set period.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, work up the reaction mixture to isolate the product. This may involve quenching any remaining oxidizing agent, adjusting the pH, and extracting the product.

    • Purify the product by recrystallization or chromatography.

    • Characterize the final product using spectroscopic methods (NMR, IR, MS).

2. General Protocol for the Reductive Amination of a Formylbenzenesulfonic Acid:

  • Reagents: Formylbenzenesulfonic acid isomer, a primary or secondary amine, a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)), and a suitable solvent (e.g., methanol (B129727) or dichloroethane).

  • Procedure:

    • Dissolve the formylbenzenesulfonic acid isomer and the amine in the solvent in a reaction flask.

    • Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

    • Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate.

    • Add the reducing agent portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by adding water or a dilute acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the product by column chromatography or crystallization.

    • Confirm the structure of the product by spectroscopic analysis.

Visualizing Reactivity and Workflows

Electronic_Effects cluster_4 4-Formylbenzenesulfonic acid cluster_3 This compound cluster_2 2-Formylbenzenesulfonic acid 4-CHO -CHO 4-Carbonyl Carbonyl Carbon (Highly Electrophilic) 4-SO3H -SO3H 4-Ring Aromatic Ring 4-SO3H->4-Ring -I, -M (para) 4-Ring->4-CHO Withdraws e- 3-CHO -CHO 3-Carbonyl Carbonyl Carbon (Moderately Electrophilic) 3-SO3H -SO3H 3-Ring Aromatic Ring 3-SO3H->3-Ring -I (meta) 3-Ring->3-CHO Withdraws e- 2-CHO -CHO 2-Carbonyl Carbonyl Carbon (Highly Electrophilic) 2-SO3H -SO3H 2-Ring Aromatic Ring 2-SO3H->2-Ring -I, Steric (ortho) 2-Ring->2-CHO Withdraws e-

Caption: Electronic effects on the carbonyl carbon's electrophilicity.

Experimental_Workflow Start Reactant (Formylbenzenesulfonic acid isomer) Reaction Reaction (e.g., Oxidation, Reduction, Nucleophilic Addition) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for reactions of formylbenzenesulfonic acids.

Conclusion

The reactivity of 2-, 3-, and 4-formylbenzenesulfonic acid is dictated by the interplay of the electron-withdrawing properties of the formyl and sulfonic acid groups.

  • 4-Formylbenzenesulfonic acid is predicted to be the most reactive towards nucleophilic addition at the carbonyl carbon due to the strong, combined electron-withdrawing effects of the para-sulfonic acid group.

  • 2-Formylbenzenesulfonic acid is also expected to be highly reactive, with the potential for steric hindrance from the ortho-sulfonic acid group influencing the approach of nucleophiles.

  • This compound is likely the least reactive of the three isomers in nucleophilic addition reactions, as the sulfonic acid group exerts only an inductive effect from the meta position.

The choice of isomer for a particular application will depend on the desired reactivity and the specific reaction being performed. For applications requiring high electrophilicity of the aldehyde, the 4- and 2-isomers are preferable. The 3-isomer may be more suitable for reactions where a more moderate reactivity is desired. Further quantitative kinetic studies are needed to provide a more definitive comparison of the reaction rates of these versatile building blocks.

References

A Comparative Guide to Sulfonation Reagents: Alternatives to 3-Formylbenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a sulfonic acid group into an aromatic ring is a critical transformation in the synthesis of various pharmaceutical compounds and functional materials. The traditional method for synthesizing 3-Formylbenzenesulfonic acid involves the direct sulfonation of benzaldehyde (B42025) using potent and often harsh reagents like fuming sulfuric acid (oleum). This guide provides an objective comparison of alternative reagents and methodologies for achieving this sulfonation, supported by experimental data, to aid in the selection of the most suitable synthetic route.

This comparison will explore three primary alternatives to the direct sulfonation of benzaldehyde with oleum (B3057394):

  • Sulfonation with Sulfur Trioxide (SO3): A more modern and efficient approach.

  • Halogen-Sulfite Exchange: A nucleophilic aromatic substitution method.

  • Functional Group Interconversion: A strategic approach involving the oxidation of a precursor.

Data Presentation

The following table summarizes the quantitative data for the different sulfonation methods, providing a clear comparison of their performance.

MethodStarting MaterialSulfonating AgentSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesDisadvantages
Direct Sulfonation BenzaldehydeOleum (20% free SO₃)None0 - 20Not SpecifiedHigh (Implied)Well-established, direct route.[1]Harsh conditions, potential for side reactions (oxidation of aldehyde).[1]
Sulfonation with SO₃ Nitrobenzene (B124822)Sulfur Trioxide (SO₃)None40< 2 seconds (in microreactor)88Fast reaction, high atom economy, minimal waste.[2][3]Highly exothermic, requires specialized equipment like a microreactor for control.[2]
Halogen-Sulfite Exchange o-Chlorobenzaldehyde**Sodium Metabisulfite (B1197395)Water60 - 8012 hours88.9Milder conditions, high yield, avoids strong acids.[4]Requires a halogenated precursor, may need a phase-transfer catalyst.[1]
Functional Group Interconversion (Oxidation) p-Toluenesulfonic acidPseudomonas testosteroni T-2Aqueous mediumNot SpecifiedNot SpecifiedNot SpecifiedEnzymatic, potentially green method.[5]Primarily studied in biological systems, chemical synthesis protocols are not well-documented for selective aldehyde formation.[5]

*Data for nitrobenzene is used as a comparable aromatic system with a deactivating group. **Data for the ortho-isomer is presented as a representative example of the halogen-sulfite exchange reaction. ***This method is presented as a conceptually viable but less documented chemical synthesis route for direct comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Protocol 1: Direct Sulfonation of Benzaldehyde with Oleum

This protocol is based on the conventional method for the synthesis of this compound.[1]

Materials:

  • Benzaldehyde

  • Oleum (containing 20% free SO₃)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the desired amount of benzaldehyde.

  • Cool the flask in an ice bath to maintain a temperature between 0°C and 20°C.

  • Slowly add a 1.2 molar equivalent of oleum to the stirred benzaldehyde. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period to ensure the reaction goes to completion.

  • The reaction mixture is then carefully quenched with ice and the product is isolated through appropriate work-up procedures, which may include neutralization and crystallization.

Safety Precautions: Oleum is a highly corrosive and reactive substance. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles.

Protocol 2: Sulfonation of o-Chlorobenzaldehyde via Halogen-Sulfite Exchange

This protocol is adapted from a patented method for the synthesis of o-sulfobenzaldehyde and is representative of the halogen-sulfite exchange reaction.[4]

Materials:

  • o-Chlorobenzaldehyde

  • Sodium metabisulfite

  • tert-Butylamine salt or quaternary ammonium (B1175870) salt (catalyst)

  • Water

  • Absolute ethanol (B145695) for recrystallization

  • Standard laboratory glassware for reflux and crystallization

Procedure:

  • In a three-necked flask, mix o-chlorobenzaldehyde (e.g., 0.05 mol), water, and a catalytic amount of a tertiary butylamine (B146782) salt or a quaternary ammonium salt.

  • Preheat the mixture to 55-65°C.

  • Prepare a solution of sodium metabisulfite (e.g., 1.05 to 1.15 molar equivalents) in water.

  • Add the sodium metabisulfite solution dropwise to the preheated mixture.

  • After the addition is complete, maintain the reaction temperature at 60-80°C under normal pressure for 12 hours.

  • After the reaction, the mixture is subjected to an acidification and post-treatment process. This typically involves cooling, crystallization, filtration, and drying of the crude product.

  • The crude product is then recrystallized from absolute ethanol to obtain the purified o-sulfobenzaldehyde.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants C Combine Reactants in Flask A->C B Assemble Glassware B->C D Control Temperature (e.g., Ice Bath) C->D E Monitor Reaction Progress D->E F Quench Reaction E->F G Extraction / Filtration F->G H Purification (e.g., Recrystallization) G->H I Characterization (e.g., NMR, MS) H->I

A general experimental workflow for sulfonation reactions.

reaction_pathways cluster_direct Direct Sulfonation cluster_exchange Halogen-Sulfite Exchange cluster_fgi Functional Group Interconversion benzaldehyde Benzaldehyde product1 3-Formylbenzenesulfonic acid benzaldehyde->product1 H₂SO₄/SO₃ (Oleum) (Electrophilic Aromatic Substitution) chlorobenzaldehyde 3-Chlorobenzaldehyde product2 3-Formylbenzenesulfonic acid chlorobenzaldehyde->product2 Na₂SO₃ or Na₂S₂O₅ (Nucleophilic Aromatic Substitution) toluenesulfonic 3-Methylbenzenesulfonic acid product3 3-Formylbenzenesulfonic acid toluenesulfonic->product3 Selective Oxidation [O]

Synthetic pathways to this compound.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Formylbenzenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of various techniques supported by experimental data and detailed protocols.

The analysis of highly polar compounds like this compound presents unique challenges, particularly in chromatographic separation. This document outlines and compares several effective approaches, focusing on High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), to ensure accurate and reliable quantification.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of common techniques with their typical performance characteristics for the analysis of benzenesulfonic acid and related compounds.

Method Principle Typical Column Mobile Phase / Eluent Detection Advantages Limitations
Reversed-Phase HPLC with Polar-Modified Column Partition based on polarity, enhanced retention for polar analytes.Luna Omega Polar C18[1]Acetonitrile/Ammonium Formate (B1220265) Buffer[1]UV (220 nm)[2], MSGood retention and peak shape without harsh ion-pairing reagents[1], MS-compatible.[1]May require method development to optimize retention.
Mixed-Mode HPLC Combines reversed-phase and ion-exchange mechanisms.Amaze TR (RP-anion/cation exchange)[3]Acetonitrile/Ammonium Phosphate Buffer[3]UV (205 nm)[3], MS, ELSD[3]Robust, with good retention control and peak shape for hydrophilic acids.[3]Column chemistry is more complex, which may affect method transfer.
Ion-Pair Reversed-Phase HPLC Forms a neutral ion-pair with a reagent to enhance retention on a non-polar stationary phase.Standard C18Acetonitrile/Water with TFA or other ion-pairing agents.[1]UV, MS (with compatible reagents)Can achieve good retention on standard RP columns.Reagents like TFA can suppress MS signal and are difficult to remove from the column.[1]
Ion Chromatography (IC) Anion-exchange separation of the dissociated sulfonate.Dionex IonPac AS18 (anion exchange)[4]Potassium Hydroxide (KOH)[4]Suppressed Conductivity[4]High specificity for ionic analytes, suitable for salt forms.Requires a dedicated IC system, may have longer run times.[4]
Titrimetry Acid-base titration.N/AStandard Sodium Hydroxide Solution[5]Colorimetric Indicator (e.g., phenolphthalein)[5]Simple, low-cost.Lacks specificity; inaccurate if other acidic or basic impurities are present.[5]

Experimental Protocols

Detailed methodologies for two common and effective techniques are provided below.

High-Performance Liquid Chromatography (HPLC) using a Polar-Modified Column

This method is adapted from established procedures for analyzing benzenesulfonic acids and offers good retention and peak shape without the need for harsh ion-pairing reagents, making it compatible with both UV and MS detection.[1]

Instrumentation:

  • HPLC or UHPLC system with a pump, autosampler, column oven, and UV detector.

  • Luna Omega 5 µm Polar C18 column (150 x 4.6 mm) or equivalent.[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC or Milli-Q grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm[2]

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 50
      15.1 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in Mobile Phase A.

    • Create a series of calibration standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare samples by accurately weighing and dissolving them in Mobile Phase A to an expected concentration within the calibration range.

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method is highly specific for the analysis of the benzenesulfonate (B1194179) anion.[4]

Instrumentation:

  • Ion Chromatography system equipped with an eluent generator, anion-exchange column, and a suppressed conductivity detector.

  • Dionex IonPac AS18 2 mm analytical column or equivalent.[4]

Reagents:

  • Deionized (DI) water (18.2 MΩ·cm)

  • This compound reference standard

Procedure:

  • Eluent Preparation:

    • Use an eluent generator to produce a 60 mM Potassium Hydroxide (KOH) eluent.[4]

  • Chromatographic Conditions:

    • Flow Rate: 0.25 mL/min[4]

    • Column Temperature: 30 °C

    • Detection: Suppressed conductivity[4]

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a 1000 µg/mL stock solution of this compound in DI water.[4]

    • Prepare calibration standards by serially diluting the stock solution in DI water to concentrations ranging from 0.5 µg/mL to 20 µg/mL.[4]

    • Prepare samples by accurately weighing and dissolving them in DI water to fall within the calibration range. Sonicate if necessary to ensure complete dissolution.[4]

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow and parameters assessed during method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization dev Develop Analytical Method spec Specificity / Selectivity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob doc Documentation & Reporting rob->doc

Caption: Workflow for analytical method validation.

This structured approach ensures that the analytical method is reliable, reproducible, and accurate for the intended analysis of this compound.

References

A Comparative Guide to Catalysts for 3-Formylbenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic methods for the synthesis of 3-Formylbenzenesulfonic acid, a key intermediate in the pharmaceutical and fine chemical industries. The performance of various catalysts is evaluated based on experimental data, with a focus on reaction conditions, yield, and selectivity. Detailed experimental protocols and workflow visualizations are included to support research and development efforts.

Performance Comparison of Catalytic Systems

The synthesis of this compound is primarily achieved through two main routes: direct sulfonation of benzaldehyde (B42025) and nucleophilic aromatic substitution (halogen-sulfite exchange). The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of these processes. Below is a summary of the performance of different catalytic approaches based on available data.

Catalytic SystemCatalystSubstrateReaction ConditionsYield (%)SelectivityKey AdvantagesPotential Drawbacks
Direct Sulfonation Oleum (B3057394) (20% SO₃)BenzaldehydeTemperature: 0-20°C; Molar Ratio (Benzaldehyde:Oleum): 1:1.2High (Specific yield not consistently reported, but generally effective)Good for meta-isomerWell-established, high conversionUse of corrosive and hazardous reagents, potential for oxidation of the aldehyde group and over-sulfonation
Direct Sulfonation Solid Acid Catalysts (e.g., Sulfonated Resins, Zeolites)BenzaldehydeVaries depending on the catalystData not available for this compound specificallyPotentially highCatalyst reusability, reduced corrosion and wasteLower activity compared to oleum, potential for catalyst deactivation
Halogen-Sulfite Exchange Phase Transfer Catalyst (e.g., Quaternary Ammonium (B1175870) Salt)3-Chlorobenzaldehyde (B42229)Temperature: ~70°C; Sulfonating agent: Metabisulfite (B1197395)High (Yields of 72-76% reported for a similar bromo-analogue)[1]HighMilder reaction conditions compared to direct sulfonationRequires a halogenated precursor, potential for side reactions

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and can be adapted for specific laboratory settings.

Direct Sulfonation of Benzaldehyde using Oleum

This protocol describes the most common laboratory-scale synthesis of this compound.

Materials:

  • Benzaldehyde

  • Oleum (20% free SO₃)

  • Ice

  • Sodium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a mechanical stirrer, place the calculated amount of benzaldehyde.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

  • Slowly add oleum (1.2 molar equivalents) to the benzaldehyde from the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Saturate the aqueous solution with sodium chloride to precipitate the sodium salt of this compound.

  • Filter the precipitate and wash it with a small amount of cold water.

  • To isolate the free acid, the sodium salt can be dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid.

  • Cool the solution to crystallize the this compound.

  • Filter the crystals, wash with a small amount of cold water, and dry under vacuum.

Halogen-Sulfite Exchange using a Phase Transfer Catalyst

This protocol is adapted from the synthesis of the ortho-isomer and can be applied to the synthesis of this compound from 3-chlorobenzaldehyde.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-chlorobenzaldehyde and the quaternary ammonium salt in water.

  • Prepare a solution of sodium metabisulfite in water.

  • Heat the 3-chlorobenzaldehyde solution to approximately 60-70°C with stirring.

  • Slowly add the sodium metabisulfite solution to the reaction mixture.

  • Adjust the pH of the reaction mixture to 8-9 using a sodium hydroxide solution.

  • Maintain the reaction at 70°C for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid to a pH of 1-2 to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Signaling Pathways and Experimental Workflows

Visual representations of the synthetic pathways and experimental workflows are provided below to facilitate a clearer understanding of the processes.

G General Synthetic Pathways for this compound cluster_0 Direct Sulfonation cluster_1 Halogen-Sulfite Exchange Benzaldehyde Benzaldehyde Sulfonation Sulfonation (e.g., Oleum) Benzaldehyde->Sulfonation Product1 This compound Sulfonation->Product1 Halobenzaldehyde 3-Halobenzaldehyde (e.g., 3-Chlorobenzaldehyde) Sulfite_Reaction Sulfite/Metabisulfite + Phase Transfer Catalyst Halobenzaldehyde->Sulfite_Reaction Product2 This compound Sulfite_Reaction->Product2

Caption: Synthetic routes to this compound.

G Experimental Workflow: Catalyst Comparison Start Start: Define Catalytic Systems for Comparison Setup Reaction Setup: - Catalyst A - Catalyst B - Catalyst C Start->Setup Reaction Perform Synthesis under Controlled Conditions (Temperature, Time, Stoichiometry) Setup->Reaction Workup Reaction Work-up and Product Isolation Reaction->Workup Analysis Product Analysis: - Yield (Gravimetric/Spectroscopic) - Purity (HPLC, NMR) - Selectivity (GC, LC-MS) Workup->Analysis Comparison Data Compilation and Comparison Analysis->Comparison Conclusion Conclusion: Identify Optimal Catalyst Comparison->Conclusion

Caption: Workflow for comparing catalyst performance.

References

Assessing the Purity of 3-Formylbenzenesulfonic Acid: A Comparative Guide to Titration and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key reagents like 3-Formylbenzenesulfonic acid is paramount. This bifunctional organic compound, featuring both a strongly acidic sulfonic acid group and a reactive aldehyde moiety, is a valuable building block in various synthetic applications. This guide provides a comprehensive comparison of methods for assessing its purity, with a primary focus on the classic technique of acid-base titration, alongside modern spectroscopic and chromatographic alternatives.

Comparison of Purity Assessment Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, the nature of potential impurities, available instrumentation, and sample throughput. Below is a comparative summary of the primary methods discussed in this guide.

Parameter Acid-Base Titration High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Neutralization of the sulfonic acid group with a standardized base.Separation of the analyte from impurities based on differential partitioning between a stationary and a mobile phase.Molar quantification of the analyte against a certified internal standard based on the integral of specific NMR signals.
Primary Measurement Volume of titrantPeak areaIntegral of NMR signals
Accuracy High, dependent on the accuracy of the titrant concentration.High, dependent on the purity of the reference standard.Very high, considered a primary ratio method.
Precision High, with careful technique.High, with modern instrumentation.High, with optimized acquisition parameters.
Selectivity Quantifies total acidity. Does not distinguish between different acidic impurities.High, can separate and quantify individual impurities.High, can distinguish and quantify structurally different proton-containing impurities.
Instrumentation Basic laboratory equipment (buret, pH meter).HPLC system with a suitable detector (e.g., UV).NMR spectrometer.
Throughput Moderate.High, with an autosampler.Moderate to high.
Key Advantage Cost-effective and relies on fundamental stoichiometry.Excellent for identifying and quantifying a wide range of impurities.Provides structural information and purity without needing a reference standard of the analyte.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to enable researchers to implement these methods in their laboratories.

Method 1: Purity Assessment by Potentiometric Acid-Base Titration

This method determines the purity of this compound by quantifying the moles of the sulfonic acid group through titration with a standardized solution of sodium hydroxide. The aldehyde group does not interfere with the titration of the strong sulfonic acid.

1. Preparation and Standardization of 0.1 M Sodium Hydroxide (NaOH) Titrant

  • Preparation: Dissolve approximately 4.0 g of NaOH pellets in 1 L of deionized, boiled water (to remove dissolved CO2). Store in a tightly sealed polyethylene (B3416737) bottle.

  • Standardization:

    • Accurately weigh approximately 0.5 g of primary standard potassium hydrogen phthalate (B1215562) (KHP), previously dried at 110°C for 1-2 hours.

    • Dissolve the KHP in about 50 mL of deionized water in a 250 mL beaker.

    • Add 2-3 drops of phenolphthalein (B1677637) indicator or use a calibrated pH electrode for potentiometric detection.

    • Titrate with the prepared NaOH solution to the first persistent pink color (for phenolphthalein) or to the equivalence point determined by the second derivative of the titration curve (for potentiometric titration).

    • Calculate the exact molarity of the NaOH solution.

2. Titration of this compound

  • Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Immerse a calibrated pH electrode connected to a pH meter into the solution.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Fill a clean, rinsed 50 mL buret with the standardized 0.1 M NaOH solution.

  • Record the initial pH of the this compound solution.

  • Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point.

  • Continue adding titrant past the equivalence point to complete the titration curve.

  • Determine the equivalence volume (Veq) from the point of maximum inflection in the titration curve (the peak of the first derivative or the zero crossing of the second derivative).

3. Calculation of Purity

The purity of this compound is calculated using the following formula:

Purity (%) = (Veq × MNaOH × MWacid) / (Wsample × 10)

Where:

  • Veq = Equivalence volume of NaOH in mL

  • MNaOH = Molarity of the standardized NaOH solution in mol/L

  • MWacid = Molecular weight of this compound (186.19 g/mol )[1]

  • Wsample = Weight of the this compound sample in g

Titration_Workflow cluster_prep Titrant Preparation & Standardization cluster_sample Sample Analysis cluster_calc Purity Calculation prep_naoh Prepare ~0.1M NaOH weigh_khp Weigh KHP Primary Standard prep_naoh->weigh_khp titrate_khp Titrate KHP with NaOH weigh_khp->titrate_khp calc_molarity Calculate Exact Molarity of NaOH titrate_khp->calc_molarity titrate_sample Potentiometric Titration with Standardized NaOH calc_molarity->titrate_sample weigh_sample Weigh this compound dissolve_sample Dissolve in Deionized Water weigh_sample->dissolve_sample dissolve_sample->titrate_sample determine_veq Determine Equivalence Point (Veq) titrate_sample->determine_veq calc_purity Calculate % Purity determine_veq->calc_purity

Titration Workflow Diagram
Method 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. For a polar compound like this compound, a mixed-mode or reversed-phase method with an ion-pairing agent is often suitable.

Experimental Protocol: HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: A mixed-mode column such as one combining reversed-phase and anion-exchange characteristics is recommended for good retention and peak shape. Alternatively, a standard C18 column can be used with an ion-pairing reagent.

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile (B52724) in a buffered aqueous phase (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) can be effective.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.

  • Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, quantification against a certified reference standard of this compound is necessary.

Method 3: Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[2]

Experimental Protocol: ¹H-qNMR

  • Sample Preparation:

    • Internal Standard (IS): Use a certified reference material that is soluble in the chosen deuterated solvent and has signals that do not overlap with the analyte signals. Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) are suitable choices for polar compounds in D₂O or DMSO-d₆.

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to ensure full relaxation of the protons.

    • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the aldehyde proton or aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following equation:

Purity (%) = (Ianalyte / Nanalyte) × (NIS / IIS) × (WIS / Wanalyte) × (MWanalyte / MWIS) × PIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • W = Weight

  • MW = Molecular weight

  • PIS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Analyte dissolve Dissolve Analyte and IS in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve acquire_spectrum Acquire ¹H NMR Spectrum with Quantitative Parameters dissolve->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and IS Signals process_spectrum->integrate_signals calc_purity Calculate % Purity integrate_signals->calc_purity

qNMR Workflow Diagram

Conclusion

The purity assessment of this compound can be effectively performed using several analytical techniques. Potentiometric acid-base titration offers a cost-effective, accurate, and precise method for determining the total acidic content, which is often the primary measure of purity for this compound. For a more detailed purity profile, including the identification and quantification of non-acidic or weakly acidic impurities, HPLC is the method of choice. For the highest accuracy in determining the absolute purity without the need for a specific reference standard of the analyte, qNMR is an unparalleled technique. The choice of method will ultimately be guided by the specific requirements of the research or development project.

References

A Spectroscopic Showdown: Unmasking the Isomers of Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 2-, 3-, and 4-formylbenzenesulfonic acid, providing researchers, scientists, and drug development professionals with essential data for isomer differentiation and characterization.

The ortho, meta, and para isomers of formylbenzenesulfonic acid are foundational building blocks in organic synthesis, finding applications in the development of pharmaceuticals, dyes, and other specialty chemicals. Distinguishing between these isomers is critical for ensuring the desired chemical reactivity and final product purity. This guide provides a comprehensive spectroscopic comparison of 2-formylbenzenesulfonic acid, 3-formylbenzenesulfonic acid, and 4-formylbenzenesulfonic acid, leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structures

The positioning of the formyl (-CHO) and sulfonic acid (-SO₃H) groups on the benzene (B151609) ring dictates the unique spectroscopic fingerprint of each isomer.

isomers Chemical Structures of Formylbenzenesulfonic Acid Isomers cluster_2 2-Formylbenzenesulfonic Acid cluster_3 This compound cluster_4 4-Formylbenzenesulfonic Acid 2-isomer 3-isomer 4-isomer

Figure 1: 2D structures of the formylbenzenesulfonic acid isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers. Note that experimental data for the 3- and 4-isomers is limited in the public domain; therefore, some of the presented data is based on predictions and characteristic values for similar compounds.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The chemical shifts are influenced by the electron-withdrawing nature of both the formyl and sulfonic acid groups.

Table 1: ¹H NMR Spectroscopic Data

IsomerAldehyde Proton (-CHO) (ppm)Aromatic Protons (ppm)
2-Formylbenzenesulfonic Acid ~10.0Complex multiplet
This compound (Predicted) Downfield singletComplex splitting pattern consistent with a 1,3-disubstituted ring
4-Formylbenzenesulfonic Acid Data not readily availableData not readily available

Table 2: ¹³C NMR Spectroscopic Data

IsomerCarbonyl Carbon (-CHO) (ppm)Aromatic Carbons (ppm)
2-Formylbenzenesulfonic Acid Data available but specific values not retrievedData available but specific values not retrieved
This compound (Predicted) Expected to be highly deshieldedSeven distinct signals expected
4-Formylbenzenesulfonic Acid Data not readily availableData not readily available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupVibration2-Formylbenzenesulfonic Acid (Sodium Salt)This compound (Predicted)4-Formylbenzenesulfonic Acid
O-H (in -SO₃H)StretchingBroad, ~3400Strong, very broad, 3200-2500Data not readily available
C-H (Aromatic)Stretching~3070Medium, 3100-3000Data not readily available
C-H (Aldehyde)Stretching~2850, ~2750Medium to weak, 2900-2800 and 2800-2700Data not readily available
C=O (Aldehyde)Stretching~17001710Data not readily available
S=O (Sulfonic Acid)Stretching~1200, ~1040StrongData not readily available
C-S (Sulfonic Acid)Stretching~780-Data not readily available
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of the molecular weight and structural elucidation.

Table 4: Mass Spectrometry Data

IsomerMolecular Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
2-Formylbenzenesulfonic Acid 184.9914[1]156.9965, 121.0295, 93.0346, 79.957[1]
This compound 185.9987 (calculated)Data not readily available
4-Formylbenzenesulfonic Acid 185.9987 (calculated)Data not readily available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the formylbenzenesulfonic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) in negative ion mode, which is suitable for these acidic compounds.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Fragmentation (MS/MS): For structural elucidation, select the precursor ion (e.g., [M-H]⁻) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the parent and fragment ions.

Experimental Workflow

The general workflow for the spectroscopic analysis of formylbenzenesulfonic acid isomers is outlined below.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Formylbenzenesulfonic Acid Isomer Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry (LC-MS/MS) Dissolve->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Isomer Comparison Structure->Comparison

Figure 2: General experimental workflow for spectroscopic comparison.

References

A Comparative Guide to 3-Formylbenzenesulfonic Acid and Other Cross-Linking Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biomaterials, drug delivery, and protein analysis, the selection of an appropriate cross-linking agent is a critical step that dictates the final properties and performance of the end product. This guide provides a comprehensive comparison of 3-Formylbenzenesulfonic acid with other commonly used cross-linking agents, offering insights into their respective performance characteristics based on available data.

Introduction to Cross-Linking and Key Agents

Cross-linking is a chemical process that involves the formation of covalent bonds to link polymer chains, proteins, or other macromolecules. This process is instrumental in enhancing the mechanical strength, thermal stability, and biological resilience of various materials. While a plethora of cross-linking agents exist, this guide will focus on the performance of this compound in comparison to established agents such as glutaraldehyde (B144438) and formaldehyde (B43269).

This compound is a bifunctional molecule featuring both an aldehyde group and a sulfonic acid group.[1] The aldehyde group readily participates in cross-linking reactions, primarily with amine groups, while the sulfonic acid group imparts high water solubility to the molecule and the resulting cross-linked material.[1] This unique combination of reactivity and hydrophilicity makes it an interesting candidate for various biomedical applications.

Glutaraldehyde is a widely used and highly efficient cross-linking agent known for its ability to rapidly form stable cross-links, significantly enhancing the mechanical strength of protein-based biomaterials.[2][3] However, its cytotoxicity is a significant drawback, often requiring extensive purification steps to remove unreacted monomers.[2][3]

Formaldehyde is another common cross-linking agent that can readily permeate cell membranes, making it suitable for in vivo cross-linking studies.[4] It forms Schiff bases with primary amines, which can be stabilized to form stable cross-links.[4] Similar to glutaraldehyde, concerns about its toxicity exist.[5]

Performance Comparison of Cross-Linking Agents

The following tables summarize the key characteristics and performance aspects of this compound, glutaraldehyde, and formaldehyde. Due to the limited availability of direct comparative studies involving this compound, some of its properties are inferred from its chemical structure and the performance of similar sulfonated aromatic aldehydes.

Table 1: General Properties of Cross-Linking Agents

PropertyThis compoundGlutaraldehydeFormaldehyde
Structure Aromatic aldehyde with a sulfonic acid groupAliphatic dialdehydeSimple aliphatic aldehyde
Molecular Weight 186.19 g/mol [6]100.12 g/mol 30.03 g/mol
Water Solubility High[1]SolubleSoluble
Reactive Groups Aldehyde (-CHO), Sulfonic Acid (-SO₃H)[1]Two Aldehyde (-CHO) groupsOne Aldehyde (-CHO) group
Primary Target Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)

Table 2: Performance Characteristics in Cross-Linking Applications

Performance MetricThis compound (Projected)GlutaraldehydeFormaldehyde
Cross-linking Efficiency Moderate to HighHigh[3]Moderate
Reaction Kinetics ModerateFast[2]Fast
Biocompatibility Potentially higher due to water solubility and chargeLow to Moderate (cytotoxic)[2][3]Low (cytotoxic)[5]
Mechanical Strength of Cross-linked Material Moderate to HighHigh[2]Moderate
Thermal Stability of Cross-linked Material Potentially enhanced due to aromatic structureGoodModerate
Hydrophilicity of Cross-linked Material HighLowLow

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of cross-linking agents. Below are representative methodologies for key experiments.

Protocol 1: Comparative Cross-Linking of a Protein Solution

Objective: To compare the cross-linking efficiency of different aldehyde-based agents on a model protein (e.g., Bovine Serum Albumin, BSA).

Materials:

  • Bovine Serum Albumin (BSA) solution (10 mg/mL in Phosphate Buffered Saline, PBS, pH 7.4)

  • This compound solution (100 mM in deionized water)

  • Glutaraldehyde solution (100 mM in deionized water)

  • Formaldehyde solution (100 mM in deionized water)

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • SDS-PAGE apparatus and reagents

  • Coomassie Blue stain

Procedure:

  • Prepare separate reaction mixtures by adding each cross-linking agent to the BSA solution to achieve a final cross-linker concentration of 10 mM.

  • Incubate the reaction mixtures at room temperature for 1 hour.

  • Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight bands, indicating successful cross-linking.

  • Stain the gel with Coomassie Blue and quantify the band intensities to compare the extent of cross-linking.

Protocol 2: Evaluation of Mechanical Properties of Cross-Linked Hydrogels

Objective: To compare the mechanical strength of hydrogels cross-linked with different agents.

Materials:

  • Polymer solution capable of forming a hydrogel (e.g., gelatin, chitosan)

  • This compound

  • Glutaraldehyde

  • Rheometer

Procedure:

  • Prepare hydrogels by mixing the polymer solution with each cross-linking agent at various concentrations.

  • Allow the hydrogels to fully cure according to established protocols for each agent.

  • Perform rheological measurements on the cured hydrogel samples to determine their storage modulus (G') and loss modulus (G'').

  • Compare the storage moduli of the hydrogels to assess their relative stiffness and mechanical strength.

Protocol 3: Assessment of Thermal Stability of Cross-Linked Polymers

Objective: To compare the thermal stability of polymers cross-linked with different agents.

Materials:

  • Polymer films cross-linked with this compound, glutaraldehyde, and formaldehyde.

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, precisely weighed sample of each cross-linked polymer film into the TGA instrument.

  • Heat the samples from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss of the samples as a function of temperature.

  • Compare the onset temperature of degradation and the percentage of char residue at the final temperature to evaluate the relative thermal stability.

Visualizations

Cross-Linking Reaction Mechanism

The primary reaction mechanism for aldehyde-based cross-linkers with proteins involves the formation of a Schiff base with the primary amine groups of amino acid residues, such as lysine.

cluster_0 Protein Chain cluster_1 Cross-linker Protein_NH2 Protein-NH₂ Schiff_Base Protein-N=CH-R (Schiff Base) Protein_NH2->Schiff_Base + R-CHO Aldehyde R-CHO (e.g., this compound) Crosslinked_Product Protein-N-CH(R)-N-Protein (Cross-linked Product) Schiff_Base->Crosslinked_Product + another Protein-NH₂

Caption: General Schiff base formation mechanism for aldehyde cross-linkers.

Experimental Workflow for Cross-Linker Comparison

A typical workflow for comparing the performance of different cross-linking agents is outlined below.

Start Select Biomaterial (e.g., Protein, Polymer) Crosslinkers Prepare Solutions of: - this compound - Glutaraldehyde - Formaldehyde Start->Crosslinkers Crosslinking Cross-linking Reaction Crosslinkers->Crosslinking Characterization Characterization of Cross-linked Material Crosslinking->Characterization Analysis Comparative Analysis of Performance Characterization->Analysis Mechanical Testing Thermal Analysis Biocompatibility Assays Conclusion Select Optimal Cross-linking Agent Analysis->Conclusion

Caption: Experimental workflow for comparing cross-linking agents.

Advantages of this compound in Biomolecule Modification

The unique bifunctional nature of this compound offers potential advantages in the modification and purification of biomolecules.

Biomolecule Amine-containing Biomolecule Conjugation Conjugation Reaction (Schiff Base Formation) Biomolecule->Conjugation FBSA 3-Formylbenzenesulfonic acid FBSA->Conjugation Modified_Biomolecule Sulfonated Biomolecule (Increased Water Solubility) Conjugation->Modified_Biomolecule Purification Enhanced Purification (e.g., Ion Exchange Chromatography) Modified_Biomolecule->Purification Due to -SO₃H group

Caption: Advantages of this compound in biomodification.

References

comparing the properties of polymers synthesized with different isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) that has garnered significant attention in the biomedical and pharmaceutical fields. Derived from renewable resources, its versatility allows for its use in a wide array of applications, from drug delivery systems and medical implants to tissue engineering scaffolds. The properties of PLA can be finely tuned by utilizing its different stereoisomers: poly(L-lactic acid) (PLLA), poly(D-lactic acid) (PDLA), and poly(DL-lactic acid) (PDLLA). The stereochemistry of the polymer backbone dictates its crystallinity, which in turn significantly influences its mechanical strength, thermal stability, and degradation kinetics. This guide provides a comprehensive comparison of the properties of these PLA isomers, supported by experimental data and detailed methodologies.

The Influence of Stereochemistry on PLA Properties

Lactic acid is a chiral molecule, existing as L-lactic acid and D-lactic acid enantiomers.[1] The polymerization of these enantiomerically pure monomers leads to the formation of PLLA and PDLA, respectively. Both PLLA and PDLA are semi-crystalline polymers due to the regular arrangement of their polymer chains.[2] In contrast, PDLLA is synthesized from a racemic mixture of L- and D-lactic acid, resulting in a random and irregular chain structure that is amorphous.[2] This fundamental difference in crystallinity is the primary determinant of the distinct physical, thermal, and biological properties of these polymers.

Data Summary: A Quantitative Comparison

The following tables summarize the key quantitative data for PLLA, PDLA, and PDLLA, offering a clear comparison of their performance characteristics.

Table 1: Thermal Properties of PLA Isomers

PropertyPLLAPDLAPDLLA
Glass Transition Temperature (Tg) 60-65 °C[3]~60 °C50-60 °C[1]
Melting Temperature (Tm) 170-180 °C[1][4]170-180 °C[1]Amorphous (no Tm)[5]
Crystallinity Semi-crystalline (~37%)[6]Semi-crystallineAmorphous[5]

Table 2: Mechanical Properties of PLA Isomers

PropertyPLLAPDLAPDLLA
Tensile Strength High[4][7]High[7]Lower than PLLA/PDLA[8]
Young's Modulus 2.7–16 GPa[3]Similar to PLLALower than PLLA/PDLA
Rigidity High[4]HighLower, more flexible[4]

Table 3: Degradation Properties of PLA Isomers

PropertyPLLAPDLAPDLLA
In Vivo Degradation Time 6 months to 2 years[3]Slower than PDLLAFaster than PLLA/PDLA[8]
Hydrolytic Degradation Rate Slower due to crystallinity[4]Slower due to crystallinityFaster due to amorphous nature[8]
Enzymatic Degradation (Proteinase K) Susceptible to degradation[9]Not susceptible to degradation[9]More susceptible than PLLA[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Standard: Based on ASTM D3418

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PLA isomers.

Methodology:

  • A sample of 5-10 mg of the polymer is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere to remove any prior thermal history.

    • First Heating Scan: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

    • Cooling Scan: Cool from 200 °C to 25 °C at a rate of 10 °C/min.

    • Second Heating Scan: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

  • The melting temperature (Tm) is identified as the peak of the endothermic melting event on the second heating scan.

  • The degree of crystallinity (Xc) is calculated using the following equation: Xc (%) = (ΔHm / ΔH0m) x 100 where ΔHm is the enthalpy of melting obtained from the DSC thermogram, and ΔH0m is the theoretical enthalpy of melting for 100% crystalline PLA (93 J/g).

Thermal Stability: Thermogravimetric Analysis (TGA)

Standard: Based on ASTM E1131

Objective: To evaluate the thermal stability and decomposition profile of the PLA isomers.

Methodology:

  • A 10-15 mg sample of the polymer is placed in a TGA sample pan.

  • The sample is heated from room temperature to 600 °C at a constant heating rate of 10 °C/min.[4]

  • The analysis is performed under a controlled nitrogen atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition is determined as the temperature at which significant weight loss begins.

Mechanical Properties: Tensile Testing

Standard: Based on ASTM D882 for thin films or ASTM D638 for thicker specimens.

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the PLA isomers.

Methodology:

  • Prepare dog-bone-shaped specimens or rectangular film strips with specified dimensions according to the relevant ASTM standard.

  • Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[10]

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

In Vitro Degradation Study: Hydrolytic Degradation

Objective: To compare the hydrolytic degradation rates of the PLA isomers.

Methodology:

  • Prepare polymer films or scaffolds of known weight and dimensions.

  • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.[11]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove the samples from the PBS solution.

  • Gently wash the samples with deionized water and dry them to a constant weight in a vacuum oven.

  • Measure the weight loss of the samples over time.

  • Characterize the changes in molecular weight (via Gel Permeation Chromatography - GPC), thermal properties (via DSC), and surface morphology (via Scanning Electron Microscopy - SEM) of the degraded samples.

Visualizing the Isomer-Property Relationship

The following diagrams illustrate the synthesis and characterization workflow and the fundamental relationship between PLA stereochemistry and its material properties.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization L_Lactide L-Lactide ROP Ring-Opening Polymerization L_Lactide->ROP D_Lactide D-Lactide D_Lactide->ROP DL_Lactide DL-Lactide (Racemic) DL_Lactide->ROP PLLA PLLA ROP->PLLA PDLA PDLA ROP->PDLA PDLLA PDLLA ROP->PDLLA Thermal Thermal Analysis (DSC, TGA) PLLA->Thermal Mechanical Mechanical Testing (Tensile Test) PLLA->Mechanical Degradation Degradation Study (Hydrolytic, Enzymatic) PLLA->Degradation PDLA->Thermal PDLA->Mechanical PDLA->Degradation PDLLA->Thermal PDLLA->Mechanical PDLLA->Degradation

Caption: Experimental workflow for the synthesis and characterization of PLA isomers.

isomer_property_relationship cluster_isomers PLA Isomers cluster_structure Polymer Structure cluster_properties Resulting Properties PLLA PLLA (L-Lactide) Crystalline Semi-crystalline (Ordered Chains) PLLA->Crystalline PDLA PDLA (D-Lactide) PDLA->Crystalline PDLLA PDLLA (DL-Lactide) Amorphous Amorphous (Disordered Chains) PDLLA->Amorphous High_Strength High Mechanical Strength Crystalline->High_Strength High_Tm High Melting Temperature Crystalline->High_Tm Slow_Degradation Slower Degradation Crystalline->Slow_Degradation Low_Strength Lower Mechanical Strength Amorphous->Low_Strength No_Tm No Melting Temperature Amorphous->No_Tm Fast_Degradation Faster Degradation Amorphous->Fast_Degradation

Caption: Relationship between PLA isomer, structure, and key material properties.

References

comparative analysis of green synthesis routes for 3-Formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Formylbenzenesulfonic acid, a key bifunctional molecule in pharmaceuticals and materials science, has traditionally relied on methods that are effective but environmentally taxing. The classic route involves the direct sulfonation of benzaldehyde (B42025) with fuming sulfuric acid, a process that utilizes harsh, corrosive reagents and can lead to unwanted side reactions like oxidation of the aldehyde group. In response to the growing demand for sustainable chemical manufacturing, several greener alternatives have emerged. This guide provides a comparative analysis of these green synthesis routes, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthesis Routes

The primary green alternatives to the traditional sulfonation of benzaldehyde focus on avoiding harsh acids and improving atom economy. These routes include the selective oxidation of a more stable precursor, 3-methylbenzenesulfonic acid, and the nucleophilic aromatic substitution of a halogenated precursor. Each method presents a unique set of advantages and challenges in terms of reagent safety, reaction conditions, and product yield.

Synthesis Route Starting Material Key Reagents/Catalyst Reaction Conditions Yield (%) Key Advantages Potential Challenges
Traditional Sulfonation BenzaldehydeFuming sulfuric acid (oleum)0-20°CVariable, sensitive to conditionsWell-established, high throughputHarsh/corrosive reagents, significant waste, risk of over-sulfonation or oxidation.
Oxidation of 3-Methylbenzenesulfonic Acid 3-Methylbenzenesulfonic acidSpecific oxidizing agents (e.g., MnO₂, CeO₂), potentially with catalystsVaries with oxidant; often elevated temperatureData not available for 3-isomer; oxidation to the carboxylic acid is a common side reaction.Avoids direct sulfonation of a sensitive aldehyde, starts from a stable precursor.Selective oxidation to the aldehyde can be difficult to control, risk of over-oxidation.
Halogen-Sulfite Exchange 3-Chlorobenzaldehyde (B42229)Sodium sulfite (B76179) (Na₂SO₃), phase-transfer catalyst (e.g., PEG-600)160-210°C (for 2-isomer)High (yields for the 2-isomer are reported to be high)Milder than direct sulfonation, avoids fuming sulfuric acid, one-step process.Requires a halogenated precursor, high temperatures may be necessary.
Electro-oxidative Methods 3-Methylbenzenesulfonic acidElectrode-based, metal-freeRoom temperatureData not available for this specific transformationAvoids chemical oxidants, operates at ambient temperature, high selectivity potential.Requires specialized electrochemical equipment, scalability can be a concern.
Solid Acid Catalysis BenzaldehydeSulfonated mesoporous polymers, zeolitesVaries with catalystData not availableReusable and easily separable catalyst, reduces corrosive liquid waste.Catalyst synthesis and deactivation can be complex.

Experimental Protocols

Green Synthesis via Halogen-Sulfite Exchange (Adapted from the synthesis of the 2-isomer)

This method utilizes a nucleophilic aromatic substitution reaction, offering a greener alternative to traditional sulfonation by avoiding the use of fuming sulfuric acid. The protocol is adapted from a patented method for the synthesis of 2-formylbenzenesulfonic acid sodium salt.

Materials:

  • 3-Chlorobenzaldehyde

  • Sodium sulfite (Na₂SO₃)

  • Polyethylene glycol (PEG-600) as a phase-transfer catalyst

  • Water

Procedure:

  • In a high-pressure reactor, combine 3-chlorobenzaldehyde, sodium sulfite, PEG-600, and water in a mass ratio of approximately 1:1.2:0.04:4.

  • Seal the reactor and heat the mixture to 170°C with continuous stirring.

  • Maintain the reaction at this temperature for 10 hours.

  • After the reaction is complete, cool the mixture to 95°C and carefully vent any pressure.

  • Transfer the resulting solution to a distillation apparatus and remove the unreacted 3-chlorobenzaldehyde and water under reduced pressure.

  • The remaining solution containing the sodium salt of this compound can be further purified by hot filtration to remove insoluble impurities, followed by crystallization upon cooling.

Selective Oxidation of 3-Methylbenzenesulfonic Acid

This route offers the advantage of starting from a less sensitive material than benzaldehyde. The key challenge is achieving selective oxidation to the aldehyde without further oxidation to the carboxylic acid.

Materials:

  • 3-Methylbenzenesulfonic acid

  • A selective oxidizing agent (e.g., manganese dioxide)

  • Solvent (e.g., a non-polar organic solvent)

Procedure:

  • Dissolve 3-methylbenzenesulfonic acid in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Add the selective oxidizing agent in a stoichiometric amount.

  • Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and filter to remove the solid oxidant byproducts.

  • The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Visualizing the Synthesis Pathways

The choice of a synthesis route depends on various factors including the availability of starting materials, the scale of the reaction, and the desired purity of the final product. The following diagrams illustrate the relationships between the different synthesis approaches.

Comparative Workflow for this compound Synthesis cluster_legend Legend Benzaldehyde Benzaldehyde Trad_Sulf Traditional Sulfonation Benzaldehyde->Trad_Sulf H₂SO₄/SO₃ Solid_Acid Solid Acid Catalysis Benzaldehyde->Solid_Acid Solid Acid Catalyst Methylbenzene 3-Methylbenzenesulfonic Acid Oxidation Selective Oxidation Methylbenzene->Oxidation Oxidizing Agent Electro_Ox Electro-oxidation Methylbenzene->Electro_Ox Anodic Oxidation Halobenzaldehyde 3-Chlorobenzaldehyde Hal_Exchange Halogen-Sulfite Exchange Halobenzaldehyde->Hal_Exchange Na₂SO₃, Catalyst Product 3-Formylbenzenesulfonic Acid Trad_Sulf->Product Oxidation->Product Hal_Exchange->Product Electro_Ox->Product Solid_Acid->Product Start_Mat Starting Material Green_Route Green Route Trad_Route Traditional Route Final_Prod Final Product Trad_Path Traditional Path Green_Path Green Path Reagent_Path Reagents/Conditions

Caption: A comparative workflow of traditional vs. green synthesis routes.

G cluster_main Halogen-Sulfite Exchange Pathway start 3-Chlorobenzaldehyde reagents + Sodium Sulfite (Na₂SO₃) + Phase-Transfer Catalyst (e.g., PEG-600) in Water intermediate Nucleophilic Aromatic Substitution (SNAr) reagents->intermediate Heat (e.g., 170°C) product This compound (Sodium Salt) intermediate->product

Caption: Reaction pathway for the halogen-sulfite exchange synthesis.

Conclusion

The development of green synthesis routes for this compound offers significant advantages over traditional methods by reducing the reliance on hazardous reagents and minimizing waste. While challenges in optimizing reaction conditions and achieving high selectivity remain for some of the newer methods, the halogen-sulfite exchange and the selective oxidation of 3-methylbenzenesulfonic acid present promising, more sustainable alternatives. Further research into electro-oxidative methods and the application of solid acid catalysts could lead to even more efficient and environmentally benign production processes in the future. This guide provides a foundation for researchers to explore and adapt these greener methodologies for their specific applications.

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-Formylbenzenesulfonic acid. The objective is to present a framework for the cross-validation of analytical results, ensuring data integrity and reliability for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, presents hypothetical yet representative performance data, and visualizes the cross-validation workflow.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that a newly developed or modified analytical procedure provides results that are equivalent to an existing, validated method. This is essential when transferring methods between laboratories, comparing different analytical technologies, or updating existing protocols. For a bifunctional molecule like this compound, which contains both a reactive aldehyde and a strongly acidic sulfonic acid group, robust and reliable analytical methods are paramount for accurate quantification in various matrices.[1]

This guide compares two common chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Due to the hydrophilic and strongly acidic nature of this compound, reversed-phase HPLC can be challenging, often requiring specialized columns or mobile phase additives for optimal separation and peak shape.[1][2] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is a suitable approach.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of the highly polar and non-volatile this compound by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.

Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV and GC-MS after derivatization. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation Parameter HPLC-UV GC-MS (with Derivatization)
Linearity (Correlation Coefficient, r²) > 0.998> 0.999
Linear Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 0.1 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Specificity / Selectivity GoodExcellent
Sample Throughput ModerateLower (due to derivatization)

Experimental Protocols

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Mixed-mode reversed-phase anion-exchange column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 255 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of the derivatization reagent and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 250 °C.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Visualizing the Methodologies

The following diagrams illustrate the general workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow start Start: Prepare a Homogeneous Batch of this compound Samples split Split Samples into Two Sets (A and B) start->split hplc_analysis Analyze Set A using Validated HPLC-UV Method split->hplc_analysis Set A gcms_analysis Analyze Set B using Developed GC-MS Method split->gcms_analysis Set B data_collection_hplc Collect Quantitative Data from HPLC-UV hplc_analysis->data_collection_hplc data_collection_gcms Collect Quantitative Data from GC-MS gcms_analysis->data_collection_gcms comparison Statistically Compare the Results from Both Methods (e.g., t-test, Bland-Altman plot) data_collection_hplc->comparison data_collection_gcms->comparison conclusion Conclusion: Determine if the Methods are Equivalent within Predefined Acceptance Criteria comparison->conclusion

Caption: A generalized workflow for the cross-validation of analytical methods.

MethodComparison hplc HPLC-UV Workflow Sample Preparation (Dilution/Filtration) Direct Injection and Analysis Data Collection (UV Absorbance) gcms GC-MS Workflow Sample Preparation (Evaporation) Derivatization (Silylation) Injection and Analysis Data Collection (Mass Spectra) sample1 Sample sample1->hplc:sp sample2 Sample sample2->gcms:sp

Caption: A comparison of the key experimental steps in the HPLC-UV and GC-MS workflows.

Conclusion

The cross-validation of analytical methods for this compound is crucial for ensuring the accuracy and reliability of quantitative data. This guide provides a framework for comparing an HPLC-UV method with a GC-MS method requiring derivatization. The choice between these methods will depend on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation. While HPLC-UV offers a more direct and higher-throughput approach, GC-MS provides superior selectivity and potentially lower detection limits, albeit with a more complex sample preparation procedure. A successful cross-validation, demonstrating statistical equivalence between the two methods, will provide a high degree of confidence in the analytical results for this important chemical compound.

References

A Comparative Analysis of the Acidity of Sulfonated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the acidic properties of functionalized aromatic compounds is crucial for reaction optimization, catalyst design, and predicting molecular interactions. This guide provides a comparative analysis of the acidity of sulfonated aromatic aldehydes, focusing on ortho-, meta-, and para-isomers of formylbenzenesulfonic acid. Due to a scarcity of direct experimental comparisons in peer-reviewed literature, this guide establishes a framework for understanding their relative acidities based on established electronic effects and available data for structurally similar compounds.

Introduction to Acidity of Arenesulfonic Acids

Aromatic sulfonic acids are a class of strong organic acids. The parent compound, benzenesulfonic acid, is a strong acid with a pKa of approximately -2.8, indicating it is significantly more acidic than carboxylic acids like benzoic acid (pKa ≈ 4.2). The acidity of substituted benzenesulfonic acids is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity by stabilizing the resulting sulfonate anion, while electron-donating groups decrease acidity.

Data on the Acidity of Substituted Benzenesulfonic Acids

CompoundSubstituentPositionpKa (experimental)pKa (predicted)
p-Toluenesulfonic acid-CH₃para-2.8-
Benzenesulfonic acid-H--6.5-
m-Nitrobenzenesulfonic acid-NO₂meta-7.25-1.21 ± 0.18
p-Nitrobenzenesulfonic acid-NO₂para-7.23-1.38 ± 0.50
4-Formylbenzenesulfonic acid-CHOpara--1.02 ± 0.50

Note: There is a significant discrepancy between the experimental and predicted pKa values for the nitro-substituted compounds, highlighting the importance of experimental determination.

Based on a computational study, electron-withdrawing substituents like fluoro, chloro, bromo, and nitro groups enhance the acidity of benzenesulfonic acid[1][2]. The nitro group, in particular, shows a strong acidifying effect[1][2]. This supports the expectation that the electron-withdrawing formyl group will also increase the acidity of benzenesulfonic acid.

Theoretical Comparison of Formylbenzenesulfonic Acid Isomers

The acidity of the formylbenzenesulfonic acid isomers is expected to follow the order: ortho > para > meta . This prediction is based on the combined inductive and resonance effects of the formyl group:

  • Ortho- and Para-Formylbenzenesulfonic Acid: The formyl group is a deactivating, meta-directing group for electrophilic aromatic substitution, which means it withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M). When the formyl group is in the ortho or para position, it can delocalize the negative charge of the sulfonate anion through resonance, thereby stabilizing the conjugate base and increasing acidity. The ortho isomer is expected to be slightly more acidic than the para isomer due to the closer proximity of the electron-withdrawing formyl group, leading to a stronger inductive effect.

  • Meta-Formylbenzenesulfonic Acid: In the meta position, the formyl group can only exert its electron-withdrawing inductive effect (-I). The resonance effect (-M) does not extend to the meta position. Therefore, the stabilization of the sulfonate anion is less pronounced compared to the ortho and para isomers, resulting in lower acidity.

Experimental Protocols for pKa Determination

The pKa of sulfonated aromatic aldehydes can be determined experimentally using several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Potentiometric Titration

This method involves the titration of a solution of the acidic compound with a standard basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the sulfonated aromatic aldehyde (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (e.g., 0.1 M).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the acidic solution in a beaker and immerse the pH electrode.

    • Add the standard base solution in small, known increments.

    • Record the pH after each addition, allowing the solution to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of the added base.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

    • Prepare a stock solution of the sulfonated aromatic aldehyde.

  • Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution to obtain a series of solutions with the same total analyte concentration but different pH values.

    • Measure the UV-Vis absorption spectrum of each solution.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the midpoint of the absorbance change.

Workflow for pKa Determination

The following diagram illustrates the general workflow for determining the pKa of a sulfonated aromatic aldehyde using potentiometric titration.

pKa_Determination_Workflow cluster_preparation Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Analyte Solution (e.g., 0.01 M Formylbenzenesulfonic Acid) calibrate Calibrate pH Meter prep_acid->calibrate prep_base Prepare & Standardize Titrant (e.g., 0.1 M NaOH) titrate Titrate Analyte with Titrant prep_base->titrate calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot inflection Determine Equivalence Point & Half-Equivalence Point plot->inflection pka Determine pKa (pH at Half-Equivalence Point) inflection->pka

Workflow for pKa determination by potentiometric titration.

Conclusion

While direct experimental data for the acidity of formylbenzenesulfonic acid isomers is limited, a comparative analysis based on the electronic effects of the formyl group provides a reliable prediction of their relative acidities. The ortho-isomer is expected to be the most acidic, followed by the para- and then the meta-isomer. The provided experimental protocols for potentiometric titration and UV-Vis spectrophotometry offer robust methods for the empirical determination of the pKa values for these and other sulfonated aromatic aldehydes, which is essential for their effective application in research and development.

References

literature review of synthesis methods for 3-Formylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Formylbenzenesulfonic acid, a bifunctional molecule featuring both an aldehyde and a sulfonic acid group, serves as a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comparative overview of the primary synthetic routes to this compound, offering detailed experimental protocols and a quantitative comparison to aid in method selection.

Three principal synthetic strategies have been established for the preparation of this compound: electrophilic aromatic sulfonation of benzaldehyde (B42025), oxidation of 3-methylbenzenesulfonic acid, and nucleophilic aromatic substitution via a halogen-sulfite exchange reaction. Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.

Comparison of Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical Reaction ConditionsReported Yield (%)PurityAdvantagesDisadvantages
Electrophilic Aromatic Sulfonation BenzaldehydeFuming Sulfuric Acid (Oleum)0-20°CGood to HighVariableReadily available starting material; Direct, one-step reaction.Harsh reaction conditions; Formation of byproducts (over-sulfonation, oxidation of aldehyde); Requires careful control of temperature.
Oxidation 3-Methylbenzenesulfonic AcidStrong Oxidizing Agent (e.g., KMnO₄, CrO₃)Varies with oxidantModerateGoodAvoids harsh sulfonation conditions.Potential for over-oxidation to the carboxylic acid; Requires selective oxidizing agents.[1]
Halogen-Sulfite Exchange 3-ChlorobenzaldehydeSodium Sulfite (B76179) (Na₂SO₃) or Sodium Bisulfite (NaHSO₃)Elevated temperature (e.g., 170°C in a sealed vessel)Good (72-76% for a similar bromo-substituted analogue)[1]GoodMilder than sulfonation; Good for substrates sensitive to strong acids.Requires a halogenated precursor; May require a phase-transfer catalyst or surfactant.[1]

Detailed Experimental Protocols

Method 1: Electrophilic Aromatic Sulfonation of Benzaldehyde

This traditional and direct method involves the reaction of benzaldehyde with fuming sulfuric acid (oleum). The aldehyde group is a meta-directing deactivator, leading to the desired 3-substituted product.[1]

Experimental Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, place benzaldehyde.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

  • Slowly add fuming sulfuric acid (oleum, with ~20% free SO₃) to the benzaldehyde with vigorous stirring, maintaining a molar ratio of approximately 1:1.2 (benzaldehyde:oleum).[1] The temperature should be carefully monitored and kept below 20°C to minimize side reactions such as oxidation of the aldehyde group to a carboxylic acid.[1]

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by techniques such as TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • The product can be isolated from the aqueous solution by salting out with sodium chloride, followed by filtration and washing of the precipitate.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Potential Side Reactions:

  • Over-sulfonation: Introduction of a second sulfonic acid group.

  • Aldehyde Oxidation: The strongly oxidizing nature of oleum (B3057394) can convert the formyl group to a carboxylic acid, yielding 3-sulfobenzoic acid.[1]

Method 2: Oxidation of 3-Methylbenzenesulfonic Acid

This approach offers an alternative to direct sulfonation, starting from the readily available 3-methylbenzenesulfonic acid. The key challenge lies in the selective oxidation of the methyl group to an aldehyde without further oxidation to the carboxylic acid.[1]

Experimental Protocol (General Procedure):

  • Dissolve 3-methylbenzenesulfonic acid in a suitable solvent.

  • Add a controlled amount of a selective oxidizing agent (e.g., manganese dioxide, or a catalytic system with a co-oxidant). The choice of oxidant is critical to prevent over-oxidation.

  • The reaction is typically carried out at a controlled temperature, which may range from room temperature to elevated temperatures depending on the chosen oxidant.

  • Monitor the reaction progress by an appropriate analytical method.

  • Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts. This may involve filtration, extraction, and/or chromatography.

  • The product is then isolated and purified, for instance, by crystallization.

Method 3: Halogen-Sulfite Exchange (Strecker Sulfite Synthesis)

This method involves the nucleophilic aromatic substitution of a halogen atom with a sulfite group. Starting from 3-chlorobenzaldehyde, this route provides a milder alternative to direct sulfonation.[1] A patented method for the synthesis of the ortho isomer suggests that this reaction can be facilitated by a surfactant or a phase-transfer catalyst.[1]

Experimental Protocol (Adapted from the synthesis of the ortho-isomer sodium salt):

  • In a high-pressure autoclave, combine 3-chlorobenzaldehyde, sodium sulfite, a surfactant (e.g., a polyethylene (B3416737) glycol), and water. A typical mass ratio might be approximately 1:1.1-1.2:0.04:4 (3-chlorobenzaldehyde:sodium sulfite:surfactant:water).

  • Seal the autoclave and heat the mixture to approximately 170°C for several hours (e.g., 10 hours).

  • After the reaction, cool the mixture to around 95°C and vent any pressure.

  • The product, as the sodium salt, can be isolated by cooling the solution to induce crystallization, followed by filtration.

  • The free sulfonic acid can be obtained by acidification of the sodium salt solution.

  • Purification can be carried out by recrystallization.

Synthesis Pathways and Logic

The choice of synthetic route depends on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the available equipment. The following diagram illustrates the logical relationship between the different synthetic pathways.

Synthesis_Pathways Synthesis Routes to this compound Benzaldehyde Benzaldehyde Sulfonation_Benzaldehyde Electrophilic Aromatic Sulfonation Benzaldehyde->Sulfonation_Benzaldehyde Toluene Toluene Methylbenzenesulfonic_Acid 3-Methylbenzenesulfonic Acid Toluene->Methylbenzenesulfonic_Acid Sulfonation Chlorobenzene Chlorobenzene Chlorobenzaldehyde 3-Chlorobenzaldehyde Chlorobenzene->Chlorobenzaldehyde Formylation Final_Product This compound Sulfonation_Benzaldehyde->Final_Product Oxidation Oxidation Methylbenzenesulfonic_Acid->Oxidation Oxidation->Final_Product Halogen_Sulfite_Exchange Halogen-Sulfite Exchange Chlorobenzaldehyde->Halogen_Sulfite_Exchange Halogen_Sulfite_Exchange->Final_Product

References

Performance Benchmarking of a Benzenesulfonamide-Derived Ligand as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive performance benchmark of a representative ligand derived from a 3-formylbenzenesulfonic acid precursor, focusing on its activity as a carbonic anhydrase (CA) inhibitor. The performance of this ligand is objectively compared against the well-established clinical inhibitor, Acetazolamide. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Potency

The inhibitory efficacy of the representative benzenesulfonamide (B165840) ligand and the comparator, Acetazolamide, was evaluated against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The quantitative data, presented as inhibition constants (Kᵢ), are summarized in the table below. A lower Kᵢ value indicates a higher inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Benzenesulfonamide Derivative (4h) 150075538.912.4
Acetazolamide (Standard) 25012255.7

Data for the benzenesulfonamide derivative and Acetazolamide are sourced from a comparative study on benzenesulfonamide inhibitors.[1][2]

Experimental Protocols

The determination of the inhibition constants (Kᵢ) for each compound against the different hCA isoforms was performed using a stopped-flow CO₂ hydration assay.[2][3]

Principle of the Stopped-Flow CO₂ Hydration Assay

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This assay measures the enzyme's catalytic activity by monitoring the pH change associated with this reaction. In the presence of an inhibitor, the rate of the catalyzed reaction decreases, and the extent of this decrease is used to calculate the inhibition constant.

Materials and Reagents
  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Inhibitor compounds (Benzenesulfonamide derivative, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., Trizma, pH 7.5)

  • pH indicator (e.g., p-Nitrophenol)

Instrumentation
  • Stopped-flow spectrophotometer

Assay Procedure
  • Enzyme and Inhibitor Pre-incubation: A solution of the specific hCA isoform is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument. This initiates the CO₂ hydration reaction.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds). This change reflects the rate of the proton production from the CO₂ hydration reaction.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The inhibition constant (Kᵢ) is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).

Mandatory Visualizations

Signaling Pathway: Role of Carbonic Anhydrases in pH Regulation

G A Enzyme Solution (hCA Isoform) C Pre-incubation (15 min) A->C B Inhibitor Solution (Benzenesulfonamide or Acetazolamide) B->C E Stopped-Flow Instrument: Rapid Mixing C->E D CO₂-Saturated Buffer (Substrate) D->E F Spectrophotometric Detection of pH Change E->F G Data Analysis: Calculation of Kᵢ F->G G A This compound (Precursor) B Sulfonylation / Functional Group Interconversion A->B Step 1 C Benzenesulfonamide Pharmacophore B->C Step 2 D Further Synthetic Modifications (e.g., Click Chemistry) C->D Step 3 E Final Benzenesulfonamide Ligand (e.g., Compound 4h) D->E Step 4

References

Safety Operating Guide

Proper Disposal of 3-Formylbenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Formylbenzenesulfonic acid must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Adherence to local, regional, and national regulations is mandatory.[1][3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides comprehensive procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. The following protocols are essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Profile and Safety Precautions

This compound is a hazardous substance that poses significant risks upon exposure. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses with side-shields or chemical safety goggles, chemical-resistant gloves, and a lab coat.[6]

Primary Hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][4]
Skin Corrosion/IrritationH314Causes severe skin burns.[1][4]
Serious Eye Damage/IrritationH318Causes serious eye damage.[1][4]
Aquatic ToxicityH412Harmful to aquatic life with long lasting effects.[4]

This table summarizes the primary hazards associated with this compound.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with incompatible materials, such as oxidizing agents.[7]

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as glass.

  • The label must clearly identify the contents as "Hazardous Waste: this compound".

2. Spill Management: In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation.[3][7] You may dampen the material with water to prevent it from becoming airborne.

  • Collection: Place the spilled material and any contaminated cleaning supplies into a labeled container for hazardous waste disposal.

  • Decontamination: Thoroughly wash the spill area with soap and water. Collect the rinse water for disposal as hazardous waste. Do not allow it to enter drains.[1]

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be handled as hazardous waste unless properly decontaminated.

  • Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be disposed of in accordance with laboratory and institutional guidelines.

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal of the waste.

  • Ensure all paperwork and labeling are complete and accurate as per regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_assessment Waste Assessment cluster_spill Spill Response cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Handling this compound Waste assess_waste Is the material unused, expired, or contaminated? start->assess_waste is_spill Is it a spill? assess_waste->is_spill No assess_waste->is_spill Yes evacuate Evacuate and Ventilate Area is_spill->evacuate Yes segregate Segregate from Incompatibles (e.g., Oxidizers) is_spill->segregate No contain_spill Contain Spill (Avoid Dust) evacuate->contain_spill collect_spill Collect Spill and Contaminated Materials contain_spill->collect_spill container Use Labeled, Sealed, Compatible Container collect_spill->container segregate->container contact_ehs Contact EHS or Certified Waste Disposal Service container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

Neutralization Protocols

While neutralization can be a method for treating some acidic waste, it is crucial to note that this should only be performed by trained personnel in a controlled environment, such as a fume hood, and with appropriate PPE.[8][9] For this compound, neutralization may be considered for dilute aqueous solutions that are not contaminated with other hazardous materials, such as heavy metals.[8]

General Neutralization Procedure:

  • Dilution: Dilute the acidic solution to a concentration of 5% or less by slowly adding the acid to cold water or ice.[8] This helps to control the exothermic reaction.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) (6 N), while stirring continuously.[8][10]

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper.[8]

  • Final pH Adjustment: Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large volume of water.[8] However, this is highly dependent on local regulations. Always confirm with your institution's EHS office before disposing of any neutralized chemical waste down the drain.

It is imperative to consult your institution's specific guidelines and the relevant Safety Data Sheet before attempting any neutralization procedure.

References

Essential Safety and Operational Guide for Handling 3-Formylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Formylbenzenesulfonic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.

Hazard Identification and Classification

This compound is a chemical that poses significant health risks upon exposure. It is crucial to understand its hazard profile before handling.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[2]
Respiratory Irritation-May cause respiratory irritation.[3]
Aquatic Hazard, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational procedures is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] Use of a certified chemical fume hood is required to control exposure to dust and vapors.

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible and have been tested.

Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.[4][5]

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can cause severe burns.[1][6] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[7]
Body Protection A lab coat with a closed front, long sleeves, and tight-fitting cuffs. A chemical-resistant apron (P.V.C.) is also recommended.[8]Protects skin from accidental contact and contamination.[1]
Respiratory Protection Generally not required in a well-ventilated area.[6] However, if dust formation is unavoidable, a NIOSH-approved respirator with a P2 filter for particulates is recommended.[1] For firefighting or major spills, a self-contained breathing apparatus (SCBA) is necessary.[1][5]Prevents inhalation of irritating dust.[3]
Handling Workflow
  • Receiving: Upon receipt, inspect the container for damage or leaks. Store in a designated, secure area.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][9] The substance is hygroscopic and moisture-sensitive; store under an inert atmosphere if possible.[1] Store away from incompatible materials such as oxidizing agents.[5]

  • Dispensing/Weighing: Conduct this operation within a chemical fume hood to minimize dust generation.[5][6] Avoid creating dust clouds.

  • General Use: Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling the substance.[1][4] Immediately change any clothing that becomes contaminated.[1]

Emergency Procedures

Immediate and appropriate response is critical in an emergency.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water or shower for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]

  • Spills: Evacuate the area. For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust formation.[5][6][9] Clean the affected area thoroughly. Do not allow the substance to enter drains.[1]

Disposal Plan

All waste must be managed according to institutional policies and local, state, and federal regulations.[8][9]

  • Chemical Waste: Dispose of unused this compound and residues as hazardous chemical waste. The material should be sent to an approved waste disposal plant.[1] Do not mix with other waste.[1]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials must be collected in a sealed, labeled container and disposed of as hazardous waste. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][4]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] Do not reuse empty containers.

Safe Handling and Disposal Workflow

cluster_ppe 1. Verify Safety Measures cluster_handling 2. Chemical Handling cluster_response 3. Emergency & Disposal prep Preparation ppe_check Engineering Controls Verified (Fume Hood, Eyewash) Full PPE Donned (Goggles, Face Shield, Gloves, Lab Coat) handling Handling & Use spill Accidental Spill decontaminate Decontaminate & Clean Area spill->decontaminate Follow Spill Protocol disposal Waste Disposal end Procedure Complete receive Receive & Inspect ppe_check->receive store Store Securely (Cool, Dry, Ventilated) receive->store use Use in Fume Hood store->use use->spill If Spill Occurs use->decontaminate dispose_chem Dispose of Chemical Waste decontaminate->dispose_chem dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_chem->end dispose_ppe->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.